Product packaging for N-lactoyl-phenylalanine(Cat. No.:CAS No. 183241-73-8)

N-lactoyl-phenylalanine

Cat. No.: B6596714
CAS No.: 183241-73-8
M. Wt: 237.25 g/mol
InChI Key: IIRJJZHHNGABMQ-WPRPVWTQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-lactoyl-phenylalanine has been reported in Equus caballus, Homo sapiens, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO4 B6596714 N-lactoyl-phenylalanine CAS No. 183241-73-8

Properties

IUPAC Name

(2S)-2-[[(2S)-2-hydroxypropanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8(14)11(15)13-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,15)(H,16,17)/t8-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRJJZHHNGABMQ-WPRPVWTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183241-73-8
Record name N-Lactoylphenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Biological Synthesis of N-Lactoyl-Phenylalanine by CNDP2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-lactoyl-phenylalanine (Lac-Phe) is a recently identified signaling metabolite that plays a significant role in regulating appetite and energy metabolism. This molecule is synthesized endogenously through the enzymatic action of Cytosolic Nonspecific Dipeptidase 2 (CNDP2), which catalyzes the condensation of lactate and phenylalanine. This technical guide provides an in-depth overview of the biological synthesis of this compound by CNDP2, offering detailed experimental protocols for its production and quantification. The guide is intended for researchers, scientists, and drug development professionals interested in the study and application of this important biomolecule.

Introduction

N-lactoyl-amino acids are a class of metabolites formed by the enzymatic conjugation of lactate to an amino acid.[1] Among these, this compound (Lac-Phe) has garnered significant attention due to its role as a signaling molecule that can suppress appetite and is associated with physical exercise.[2] The primary enzyme responsible for the biosynthesis of Lac-Phe is Cytosolic Nonspecific Dipeptidase 2 (CNDP2), also known as carnosine dipeptidase 2.[1][3] CNDP2, a member of the M20 metallopeptidase family, catalyzes the formation of N-lactoyl-amino acids through a process of reverse proteolysis, a reaction previously thought to be negligible in vivo.[1][3] This enzyme demonstrates a preference for hydrophobic amino acids and requires manganese ions (Mn²⁺) for its full activity.[3][4]

This guide details the methodologies for the biological synthesis of this compound using recombinant CNDP2, including the expression and purification of the enzyme, the enzymatic synthesis protocol, and methods for the quantification of the product.

CNDP2-Mediated Synthesis of this compound

The synthesis of this compound by CNDP2 is a condensation reaction between L-lactate and L-phenylalanine. This reversible reaction is thermodynamically unfavorable under standard conditions; however, it is driven forward by the high intracellular concentrations of lactate and phenylalanine that can occur, for example, during strenuous physical exercise.[3]

Signaling Pathway and Logical Relationships

The production of this compound is initiated by an increase in intracellular lactate and phenylalanine levels. CNDP2, a cytosolic enzyme, then catalyzes their condensation. The newly synthesized this compound can then be secreted from the cell to act as a signaling molecule.

CNDP2_Pathway cluster_0 Intracellular Space cluster_1 Extracellular Space Lactate L-Lactate CNDP2 CNDP2 (Mn²⁺) Lactate->CNDP2 Phenylalanine L-Phenylalanine Phenylalanine->CNDP2 NLacPhe_intra This compound CNDP2->NLacPhe_intra NLacPhe_extra This compound NLacPhe_intra->NLacPhe_extra Secretion Signaling Downstream Signaling (e.g., Appetite Suppression) NLacPhe_extra->Signaling

CNDP2-mediated synthesis and secretion of this compound.

Experimental Protocols

This section provides detailed protocols for the key experiments required for the biological synthesis and analysis of this compound.

Recombinant Human CNDP2 Expression and Purification

The following is a general protocol for the expression of His-tagged human CNDP2 in E. coli and its subsequent purification.

Materials:

  • Human CNDP2 cDNA in a suitable expression vector (e.g., pET vector with an N-terminal His6-tag)

  • E. coli expression strain (e.g., BL21(DE3))

  • LB Broth and LB agar plates with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Dialysis buffer (25 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1 mM MnCl₂)

Protocol:

  • Transformation: Transform the CNDP2 expression vector into competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to culture for 4-6 hours at 30°C or overnight at 18°C.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes. Sonicate the cell suspension on ice to complete lysis.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged CNDP2 with Elution Buffer.

  • Dialysis: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole and for buffer exchange.

  • Concentration and Storage: Concentrate the purified protein using a suitable method (e.g., centrifugal filters) and store at -80°C in aliquots.

Enzymatic Synthesis of this compound

This protocol describes the in vitro synthesis of this compound using purified recombinant CNDP2.

Materials:

  • Purified recombinant human CNDP2

  • L-Lactic acid sodium salt

  • L-Phenylalanine

  • Reaction Buffer (25 mM Tris-HCl, pH 7.4)

  • Manganese (II) chloride (MnCl₂) solution

  • Quenching solution (e.g., ice-cold methanol or acetonitrile)

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

    • 10 mM L-Lactate

    • 10 mM L-Phenylalanine

    • 0.1 mM MnCl₂

    • 1 µg purified CNDP2

    • Reaction Buffer to a final volume of 100 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes to 24 hours, depending on the desired yield).

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold quenching solution.

  • Sample Preparation for Analysis: Centrifuge the quenched reaction mixture at high speed (e.g., 17,000 x g) for 10 minutes to pellet the precipitated protein. The supernatant can then be used for LC-MS/MS analysis.

Quantification of this compound by LC-MS/MS

This protocol provides a general method for the quantification of this compound in the reaction mixture.

Materials:

  • This compound standard

  • This compound-d5 (or other suitable internal standard)

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • C18 reversed-phase HPLC column

Protocol:

  • Sample Preparation: To the supernatant from the enzymatic reaction, add the internal standard (e.g., this compound-d5) to a final concentration of 1 µM.

  • LC Separation: Inject the sample onto the C18 column. Elute with a gradient of Mobile Phase B.

  • MS/MS Detection: Use a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the parent and product ions for this compound and its internal standard.

  • Quantification: Generate a standard curve using known concentrations of this compound and quantify the amount in the samples based on the peak area ratio to the internal standard.

Data Presentation

Quantitative Data

The following table summarizes the available quantitative data for the CNDP2-catalyzed synthesis of this compound. It is important to note that while an equilibrium constant has been reported, detailed kinetic parameters for the forward synthesis reaction (Km, Vmax, kcat) are not yet available in the peer-reviewed literature.

ParameterValueReference
Equilibrium Constant (K) 2.7 x 10⁻² M⁻¹ - 3.1 x 10⁻² M⁻¹[3]
Optimal pH ~7.4[3]
Required Cofactor Mn²⁺[3]
Km (L-Lactate) Not Reported-
Km (L-Phenylalanine) Not Reported-
Vmax Not Reported-
kcat Not Reported-

Experimental Workflows and Logical Relationships

Experimental Workflow for Biological Synthesis and Analysis

The overall workflow for producing and analyzing this compound involves several key stages, from the initial molecular biology steps to the final analytical quantification.

Experimental_Workflow cluster_0 CNDP2 Production cluster_1 Enzymatic Synthesis cluster_2 Analysis A Transformation of CNDP2 plasmid into E. coli B Cell Culture and Protein Expression Induction A->B C Cell Lysis and Lysate Clarification B->C D Affinity Chromatography (Ni-NTA) C->D E Purified CNDP2 D->E F Reaction Setup: CNDP2, Lactate, Phenylalanine, Mn²⁺ E->F G Incubation at 37°C F->G H Reaction Quenching G->H I Sample Preparation for LC-MS/MS H->I J LC-MS/MS Analysis I->J K Data Analysis and Quantification J->K

Workflow for the biological synthesis and analysis of this compound.

Conclusion

The biological synthesis of this compound by CNDP2 represents a fascinating example of reverse proteolysis with significant physiological relevance. This technical guide provides a comprehensive framework for researchers to produce and study this important signaling molecule. While the fundamental enzymatic reaction is understood, further research is needed to fully elucidate the kinetic parameters of the synthesis reaction and to explore the broader substrate scope of CNDP2 in the context of N-lactoyl-amino acid formation. The methodologies outlined herein should serve as a valuable resource for advancing our understanding of this novel metabolic pathway and its potential therapeutic applications.

References

N-Lactoyl-Phenylalanine (Lac-Phe): A Novel Signaling Metabolite in Metabolic Regulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

N-lactoyl-phenylalanine (Lac-Phe) is a recently identified, blood-borne signaling metabolite that has emerged as a critical link between physiological stressors like intense exercise and metabolic regulation.[1] Synthesized from the condensation of lactate and phenylalanine, Lac-Phe is a potent anorexigenic molecule, playing a significant role in suppressing food intake, reducing adiposity, and improving glucose homeostasis.[2][3] Its production is catalyzed by the cytosolic enzyme Carnosine Dipeptidase 2 (CNDP2), which is highly expressed in immune and epithelial cells.[2][4] The discovery of Lac-Phe has provided a molecular explanation for the appetite-suppressing effects of vigorous physical activity and the weight-loss-associated effects of the widely used anti-diabetic drug, metformin.[5][6] This guide provides a comprehensive overview of the biosynthesis, physiological roles, and mechanism of action of Lac-Phe, presents key quantitative data and experimental protocols, and explores its potential as a therapeutic target for metabolic diseases.

Biosynthesis of this compound

Lac-Phe is an N-acyl-amino acid formed through the CNDP2-mediated condensation of (S)-lactate and L-phenylalanine.[4][7] This biosynthetic pathway is notable as it represents a form of reverse proteolysis.[8] The reaction is thermodynamically unfavorable but is driven forward by high intracellular concentrations of its precursors, lactate and phenylalanine.[8]

Key Stimuli for Lac-Phe Production:

  • Intense Exercise: Vigorous physical activity leads to a significant increase in muscle-derived lactate, which drives CNDP2-mediated synthesis of Lac-Phe.[4] Sprinting induces a more dramatic increase in plasma Lac-Phe than resistance or endurance training.[5]

  • Metformin Treatment: The anti-diabetic drug metformin inhibits mitochondrial complex I, leading to increased intracellular lactate and glycolytic flux, which in turn stimulates Lac-Phe production.[1][6] This mechanism is a key mediator of metformin's anorexigenic and anti-obesity effects.[9]

  • Feeding: The intake of food, particularly carbohydrates, can also increase Lac-Phe levels.[4][10]

  • Pathological Conditions: Elevated Lac-Phe is observed in conditions characterized by high lactate or phenylalanine levels, such as mitochondrial diseases and phenylketonuria (PKU).[1][4][11]

The primary sites of Lac-Phe biosynthesis are CNDP2-positive cells, which include macrophages, monocytes, and epithelial cells in various organs such as the gut and kidney.[2][4][12]

cluster_stimuli Physiological Stimuli cluster_precursors Precursors cluster_synthesis Biosynthesis Exercise Vigorous Exercise Lactate L-Lactate Exercise->Lactate increases Metformin Metformin Metformin->Lactate increases (via Complex I inhibition) Feeding Feeding Feeding->Lactate Phenylalanine L-Phenylalanine Feeding->Phenylalanine CNDP2 CNDP2 Enzyme (in Macrophages, Epithelial Cells) Lactate->CNDP2 Phenylalanine->CNDP2 LacPhe This compound (Lac-Phe) CNDP2->LacPhe catalyzes condensation cluster_signal Signal cluster_outcome Physiological Outcome LacPhe Circulating Lac-Phe AgRP AgRP Neurons (Orexigenic) LacPhe->AgRP inhibits (via KATP channels) PVH PVH Neurons (Anorexigenic) AgRP->PVH Appetite Suppressed Appetite AgRP->Appetite promotes PVH->Appetite suppresses cluster_phase1 Phase 1: Induction & Sample Collection cluster_phase2 Phase 2: Analytical Quantification cluster_phase3 Phase 3: Functional Validation P1_Start Induce Stimulus (e.g., Exercise in Mice) P1_Sample Collect Blood Plasma P1_Start->P1_Sample P2_Prep Sample Preparation (Deproteinization, etc.) P1_Sample->P2_Prep Analytical Workflow P2_LCMS UHPLC-MS/MS Analysis P2_Prep->P2_LCMS P2_Quant Quantify Lac-Phe Levels P2_LCMS->P2_Quant P3_Admin Administer Lac-Phe to DIO Mice (IP Injection) P2_Quant->P3_Admin Hypothesis Testing P3_Metabolic Monitor in Metabolic Cages (Food Intake, Energy Expenditure) P3_Admin->P3_Metabolic P3_GTT Perform Glucose Tolerance Test P3_Admin->P3_GTT

References

N-Lactoyl-Phenylalanine: An In-depth Technical Guide on the Exercise-Induced Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

N-lactoyl-phenylalanine (Lac-Phe) has emerged as a significant exercise-induced signaling metabolite with potent effects on appetite regulation and energy balance. Synthesized from the condensation of lactate and phenylalanine by the enzyme carnosine dipeptidase 2 (CNDP2), Lac-Phe acts as a blood-borne signal that suppresses feeding and reduces adiposity.[1][2][3][4] This technical guide provides a comprehensive overview of the core biochemistry, physiological roles, and preclinical evidence surrounding Lac-Phe. It details key experimental protocols, presents quantitative data from foundational studies in structured tables, and visualizes the critical pathways and workflows, offering a vital resource for researchers, scientists, and drug development professionals exploring its therapeutic potential.

Biochemistry of this compound

Discovery and Synthesis

N-lactoyl-amino acids were identified as a class of mammalian metabolites during an untargeted metabolomics screen.[4][5] Subsequent research established that these pseudodipeptides are formed through a process of reverse proteolysis, a mechanism previously thought to be negligible in vivo.[4][5] The most prominent of these, this compound, is synthesized from L-lactate, produced in abundance during intense exercise, and the essential amino acid L-phenylalanine.[6][7][8]

The primary enzyme responsible for this condensation reaction is Cytosolic Nonspecific Dipeptidase 2 (CNDP2), also known as carnosine dipeptidase II.[1][5][9] The biosynthesis occurs in CNDP2-positive cells, which include a range of cell types such as macrophages, monocytes, and various immune and epithelial cells.[2][3][10] The formation is driven by mass action, with high intracellular concentrations of lactate and phenylalanine promoting the synthesis of Lac-Phe.[7][9]

cluster_synthesis Lac-Phe Biosynthesis Lactate L-Lactate (from Glycolysis) CNDP2 CNDP2 (Enzyme) Lactate->CNDP2 Phenylalanine L-Phenylalanine (Essential Amino Acid) Phenylalanine->CNDP2 LacPhe This compound (Lac-Phe) CNDP2->LacPhe

Figure 1: Biochemical Synthesis of this compound.

Physiological Role and Mechanism of Action

Appetite Suppression and Energy Homeostasis

The primary and most studied physiological role of Lac-Phe is the suppression of food intake.[8][11][12] Pharmacological administration of Lac-Phe to diet-induced obese (DIO) mice significantly reduces food consumption without affecting locomotor activity or overall energy expenditure.[3][8][13] This anorexigenic effect leads to reduced body weight, decreased adiposity, and improved glucose homeostasis with chronic administration.[8][10][11] Conversely, genetic ablation of CNDP2 in mice, which impairs Lac-Phe synthesis, leads to increased food intake and exacerbates obesity following an exercise regimen.[2][8][14]

The appetite-suppressing effects of Lac-Phe appear to be most pronounced in obese individuals.[14] Studies in mice have shown that Lac-Phe administration did not significantly alter the appetite of lean, healthy mice.[6][15] In humans, the intensity of exercise correlates with the magnitude of the post-exercise plasma Lac-Phe increase, with sprint exercise inducing the most dramatic rise.[8]

Anti-Inflammatory Effects

Beyond its role in metabolism, emerging evidence suggests Lac-Phe possesses anti-inflammatory properties. In mouse models of colitis, Lac-Phe treatment was shown to alleviate symptoms by inhibiting the M1 polarization of macrophages.[1] Mechanistically, this is achieved by suppressing the activation of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[1]

Signaling Pathways

The precise molecular targets and signaling mechanisms of Lac-Phe are an active area of investigation.

  • Central Nervous System: Recent studies suggest Lac-Phe exerts its effects on appetite by directly acting on the central nervous system. It has been shown to inhibit AgRP (Agouti-related peptide) neurons in the hypothalamus, a critical population of neurons that stimulate feeding.[12][16]

  • NF-κB Pathway: In the context of inflammation, Lac-Phe has been demonstrated to suppress the NF-κB signaling pathway in macrophages, thereby reducing the expression of pro-inflammatory cytokines.[1]

  • AMPK-PGC1α-PPARγ Pathway: In a model of spinal cord injury, Lac-Phe was found to modulate lipid metabolism in microglia and macrophages through the activation of the AMPK-PGC1α-PPARγ signaling pathway, promoting a shift toward an anti-inflammatory M2 phenotype.[17]

cluster_pathway Proposed Lac-Phe Signaling Pathways Exercise Intense Exercise Lactate Increased Lactate Exercise->Lactate LacPhe Increased Plasma This compound Lactate->LacPhe CNDP2 Hypothalamus Hypothalamus LacPhe->Hypothalamus Crosses BBB? Macrophage Macrophage LacPhe->Macrophage AgRP AgRP Neurons Hypothalamus->AgRP Appetite Appetite Suppression AgRP->Appetite Inhibition NFkB NF-κB Pathway Macrophage->NFkB M1Pol M1 Polarization (Pro-inflammatory) NFkB->M1Pol Inhibition Inflammation Reduced Inflammation M1Pol->Inflammation

Figure 2: Proposed Signaling Pathways for Lac-Phe Action.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on Lac-Phe.

Table 1: Effects of Acute Lac-Phe Administration in Diet-Induced Obese (DIO) Mice

Parameter Dosage Observation Duration Reference
Food Intake 50 mg/kg (IP) ~50% reduction compared to vehicle 12 hours [8][13][18]
Locomotor Activity 50 mg/kg (IP) No significant effect 12 hours [8][13]

| Energy Expenditure | 50 mg/kg (IP) | No significant effect | 12 hours |[8][13] |

Table 2: Effects of Chronic Lac-Phe Administration in DIO Mice

Parameter Dosage Observation Duration Reference
Cumulative Food Intake Not specified Reduced 10 days [8]
Body Weight Not specified Reduced (due to loss of body fat) 10 days [8][14]

| Glucose Tolerance | Not specified | Improved | 10 days |[8][18] |

Table 3: Phenotype of CNDP2 Knockout (KO) Mice

Condition Observation Duration Reference
High-Fat Diet + Exercise Gained 13% more weight than wild-type 40 days [14]
High-Fat Diet + Exercise Did not lose as much weight as wild-type Not specified [8]

| Acetaminophen Overdose | Aggravated renal injury | Acute |[19] |

Table 4: Plasma Lac-Phe Concentrations in Humans

Condition Mean Concentration (± SD) Subject Group Reference
Baseline 31.5 ± 10 nmol/L Junior Triathletes [20][21][22]
Post-Exercise (Peak) 101.0 ± 40.1 nmol/L Junior Triathletes [20][21][22]

| Post-Exercise (15 min) | 89.7 ± 30.4 nmol/L | Junior Triathletes |[20][21][22] |

Key Experimental Protocols

Animal Models and Exercise Regimens
  • Model: Diet-induced obese (DIO) mice are the standard model. C57BL/6J mice are typically fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity.[8][18]

  • Exercise Protocol: A common protocol involves treadmill running. A schematic for a single bout of intense exercise might involve a graded increase in speed and incline until exhaustion.[23] For chronic exercise studies, mice may be subjected to regular treadmill running sessions (e.g., 5 days/week) for several weeks.[14][24]

Lac-Phe Administration Studies
  • Route of Administration: Intraperitoneal (IP) injection is used for in vivo studies, as oral administration of Lac-Phe has been shown to be ineffective, likely due to hydrolysis in the digestive tract.[6][7][25]

  • Dosage: A commonly used acute dose in mice is 50 mg/kg, which elevates circulating Lac-Phe to levels comparable to those seen after intense exercise.[13][25]

  • Vehicle Control: A saline or PBS solution is typically used as the vehicle control for injection studies.

Metabolite Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of Lac-Phe in biological matrices.[20][21][26]

  • Sample Preparation:

    • Collect blood samples (e.g., from tail vein or terminal bleed) into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge to separate plasma.

    • For analysis, perform protein precipitation by adding a solvent like acetonitrile, often containing a deuterated internal standard (e.g., d5-lactoyl-phenylalanine), to a small volume of plasma (e.g., 20-100 µL).[27]

    • Vortex and centrifuge to pellet precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.[27]

  • Chromatography: Separation is typically achieved on a C18 reversed-phase column using a gradient of mobile phases, such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[28]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for both Lac-Phe and its stable isotope-labeled internal standard.

cluster_workflow General Experimental Workflow cluster_analysis Analysis start Experimental Groups (e.g., DIO Mice, CNDP2-KO) intervention Intervention (Treadmill Exercise or IP Lac-Phe Injection) start->intervention sampling Blood/Tissue Sampling (Multiple Time Points) intervention->sampling metabolomics Metabolite Quantification (LC-MS/MS) sampling->metabolomics phenotyping Phenotypic Measurement (Food Intake, Body Weight, etc.) sampling->phenotyping molecular Molecular Analysis (Western Blot, qPCR, etc.) sampling->molecular data Data Interpretation and Statistical Analysis metabolomics->data phenotyping->data molecular->data

Figure 3: Workflow for Investigating Lac-Phe Function.

CNDP2 Knockout Mouse Generation
  • Methodology: CNDP2 knockout (KO) mice can be generated using CRISPR/Cas9 technology to introduce a frameshift mutation or delete critical exons of the Cndp2 gene.[19]

  • Validation: Successful gene ablation should be confirmed at the genomic level (PCR and sequencing), transcript level (RT-qPCR), and protein level (Western blot analysis of tissues like liver, kidney, and macrophages).[19][29] Functional validation involves demonstrating a significant reduction in dipeptidase activity and a blunted Lac-Phe response to exercise.[19]

Conclusion and Future Directions

This compound is a conserved, exercise-inducible metabolite that functions as a key signaling molecule in the regulation of food intake and energy balance.[3] Its synthesis by CNDP2 provides a direct link between peripheral lactate metabolism and central appetite control.[1][12] The robust preclinical data demonstrating its ability to reduce adiposity and improve glucose homeostasis in obese models positions Lac-Phe and its associated pathways as promising therapeutic targets for obesity and related metabolic disorders.[11][15]

Future research should focus on:

  • Receptor Identification: Identifying the specific cell surface receptor(s) for Lac-Phe is critical to fully elucidating its signaling mechanism.

  • Human Studies: Translating the findings from animal models to humans through controlled clinical trials is essential to validate its therapeutic efficacy and safety.

  • Pharmacokinetics and Drug Delivery: Given its poor oral bioavailability, developing strategies for effective delivery of Lac-Phe or small molecule mimetics is a key challenge for drug development.[6]

  • Broader Physiological Roles: Investigating the role of Lac-Phe in other physiological contexts, such as aging, neuroprotection, and its potential as a biomarker for mitochondrial dysfunction, warrants further exploration.[15][16][25]

References

Endogenous Production and Regulation of N-Lactoyl-Phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-lactoyl-phenylalanine (Lac-Phe) is an exercise-inducible metabolite that has emerged as a key signaling molecule in the regulation of appetite and energy homeostasis. Synthesized endogenously from lactate and phenylalanine, Lac-Phe levels are dynamically regulated by physiological states, primarily intense physical activity and pharmacological interventions such as metformin administration. This technical guide provides an in-depth overview of the biosynthesis, regulation, and physiological functions of Lac-Phe. It details the enzymatic machinery responsible for its production, summarizes key quantitative data on its induction, outlines experimental protocols for its study, and illustrates the signaling pathways through which it exerts its effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of metabolism, exercise physiology, and drug development.

Introduction

The discovery of this compound (Lac-Phe) as a blood-borne signaling molecule has provided new insights into the molecular mechanisms that underpin the metabolic benefits of exercise.[1][2] This pseudodipeptide, formed from the condensation of lactate and phenylalanine, has been shown to suppress feeding and reduce body weight in preclinical models, highlighting its potential as a therapeutic target for obesity and related metabolic disorders.[3][4] This guide will explore the core aspects of Lac-Phe biology, from its endogenous production and regulation to its physiological effects and the experimental methodologies used to investigate them.

Endogenous Production of this compound

The primary mechanism for the endogenous production of Lac-Phe is the enzymatic conjugation of L-lactate and L-phenylalanine.

The CNDP2 Enzyme: The Key Biosynthetic Engine

The synthesis of Lac-Phe is catalyzed by the cytosolic nonspecific dipeptidase 2 (CNDP2), also known as carnosine dipeptidase 2.[5][6] CNDP2 belongs to the M20 metallopeptidase family and facilitates the formation of a peptide bond between the carboxyl group of lactate and the amino group of phenylalanine in a process described as reverse proteolysis.[5][6] The reaction is dependent on the intracellular concentrations of its substrates, lactate and phenylalanine.[7]

Tissue Distribution of CNDP2

CNDP2 is ubiquitously expressed in various tissues, with the highest levels found in the kidney and liver.[8] It is also expressed in peripheral blood leukocytes.[1] The widespread distribution of CNDP2 suggests that multiple organs and cell types have the capacity to produce Lac-Phe, including macrophages, monocytes, and other immune and epithelial cells.[3][9]

Regulation of this compound Production

The production of Lac-Phe is tightly regulated by physiological and pharmacological stimuli that modulate the availability of its precursors.

Exercise-Induced Production

Intense physical exercise is the most potent physiological stimulus for Lac-Phe production.[2][10] During strenuous activity, skeletal muscles produce large amounts of lactate, which is released into the bloodstream. The elevated circulating lactate, along with available phenylalanine, drives the CNDP2-mediated synthesis of Lac-Phe.[2][6] The magnitude of the increase in plasma Lac-Phe is dependent on the intensity of the exercise, with sprint and high-intensity interval training leading to more significant elevations than endurance exercise.[10]

Pharmacological Regulation by Metformin

The anti-diabetic drug metformin has been shown to be a potent inducer of Lac-Phe production.[11] Metformin treatment leads to an increase in intracellular lactate, which in turn serves as a substrate for CNDP2-mediated Lac-Phe synthesis.[11]

Physiological Functions of this compound

The primary physiological role of Lac-Phe identified to date is the regulation of appetite and energy balance.

Appetite Suppression

Pharmacological administration of Lac-Phe in diet-induced obese mice has been shown to suppress food intake by approximately 50% over a 12-hour period without affecting movement or energy expenditure.[3][4] Chronic administration leads to reduced cumulative food intake, decreased adiposity, and lower body weight.[3] Conversely, genetic ablation of CNDP2 in mice, which impairs Lac-Phe biosynthesis, results in increased food intake and obesity following exercise training.[3]

Signaling Pathway in the Hypothalamus

The appetite-suppressing effects of Lac-Phe are mediated through its action on the central nervous system. The hypothalamus, a key brain region for the regulation of energy homeostasis, is a primary target. Lac-Phe is thought to cross the blood-brain barrier and directly interact with neurons in the arcuate nucleus of the hypothalamus.[12] Specifically, Lac-Phe has been shown to inhibit the activity of Agouti-related peptide (AgRP) neurons, which are orexigenic (appetite-stimulating).[13] While the direct receptor for Lac-Phe is still under investigation, its inhibitory effect on AgRP neurons is believed to involve the activation of ATP-sensitive potassium (KATP) channels.[13] The inhibition of AgRP neurons can subsequently disinhibit anorexigenic (appetite-suppressing) pro-opiomelanocortin (POMC) neurons, leading to a net reduction in food intake.[14][15][16]

Quantitative Data

The following tables summarize quantitative data on Lac-Phe levels under various conditions.

Table 1: Plasma this compound Concentrations in Humans After Exercise

ConditionBaseline Lac-Phe (nmol/L)Post-Exercise Lac-Phe (nmol/L)Fold ChangeReference
Sedentary (overweight/obese)~25~50 (after 30 min endurance)~2[17]
Junior Triathletes (incremental test)31.5 ± 10101.0 ± 40.1 (at exhaustion)~3.2[18][19][20]
Healthy, active men (vigorous intensity)~30~150 (immediately post-exercise)~5[10]

Table 2: Plasma this compound Concentrations in Mice After Exercise

ConditionBaseline Lac-Phe (µM)Post-Exercise Lac-Phe (µM)Fold ChangeReference
C57BL/6J mice (treadmill to exhaustion)~0.5~5.0~10[18][21]

Table 3: Dose-Dependent Effects of this compound on Food Intake in Diet-Induced Obese Mice

Dose (mg/kg, IP)Food Intake Reduction (%)Duration of EffectReference
50~50%12 hours[3][4]
0.2 (daily for 21 days)Significant colitis symptom reduction without appetite effect21 days[1]

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of Lac-Phe in plasma samples.

Sample Preparation:

  • To 50 µL of plasma, add 250 µL of methanol containing an internal standard (e.g., d5-Lactoyl-Phenylalanine).[17]

  • Vortex for 30 seconds to precipitate proteins.[17]

  • Centrifuge at 16,000 x g for 20 minutes at 4°C.[17]

  • Transfer the supernatant to a new tube and dry under vacuum.[17]

  • Reconstitute the dried extract in a suitable solvent (e.g., 50 µL of 25% acetonitrile in water).[17]

Liquid Chromatography:

  • Column: A HILIC column (e.g., SeQuant ZIC-HILIC) is commonly used.[22]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient from high organic to high aqueous is typically used to retain and elute the polar Lac-Phe molecule.

  • Flow Rate: 0.3-0.5 mL/min.

Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • Transitions: For Lac-Phe, the transition m/z 236.1 -> 120.1 is commonly monitored. For a d5-internal standard, a corresponding shifted transition would be used.[21]

In Vivo Administration of this compound in Mice

This protocol describes the administration of Lac-Phe to mice to study its effects on appetite.

Animal Model:

  • Diet-induced obese (DIO) mice are a common model. Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period to induce obesity.[21]

Dosing:

  • Compound Preparation: Synthesize or purchase this compound. Dissolve in a sterile vehicle such as saline.

  • Route of Administration: Intraperitoneal (IP) injection is effective. Oral administration is not effective due to the hydrolysis of the peptide bond in the digestive tract.[7][21]

  • Dosage: A common acute dose is 50 mg/kg.[21][23] For chronic studies, daily injections can be administered.[4]

Appetite Monitoring:

  • Individually house mice to accurately measure food intake.

  • Measure food intake at regular intervals (e.g., every few hours for acute studies, daily for chronic studies).

  • Monitor body weight daily.

  • Use metabolic cages to simultaneously measure food intake, energy expenditure, and locomotor activity.

CNDP2 Enzyme Activity Assay

A detailed, standardized protocol for CNDP2 activity with respect to Lac-Phe synthesis is not widely available in the literature. However, a general approach can be inferred.

Principle: The assay would measure the formation of Lac-Phe from lactate and phenylalanine in the presence of a source of CNDP2 enzyme (e.g., recombinant CNDP2 or tissue lysate) and the necessary cofactor, Mn2+.[5][6]

Reaction Mixture:

  • Buffer: Tris-HCl (e.g., 25 mM, pH 7.4).[5]

  • Cofactor: MnCl2 (e.g., 0.1 mM).[5]

  • Substrates: L-lactate and L-phenylalanine at varying concentrations to determine kinetic parameters.

  • Enzyme source: Recombinant human CNDP2 or tissue homogenate.

Procedure:

  • Incubate the reaction mixture at 37°C.[5]

  • Take aliquots at different time points.

  • Stop the reaction (e.g., by adding a strong acid or organic solvent).

  • Quantify the amount of Lac-Phe produced using LC-MS/MS as described above.

Kinetic Analysis:

  • By varying the concentrations of lactate and phenylalanine, one can determine the Michaelis-Menten constants (Km) and the maximum reaction velocity (Vmax) for the CNDP2 enzyme. An apparent equilibrium constant (K) for the formation of Lac-Phe has been reported to be approximately 3.1 x 10⁻² M⁻¹.[5]

Visualizations

Signaling Pathway of this compound

LacPhe_Signaling This compound Signaling Pathway for Appetite Regulation Exercise Intense Exercise Lactate Lactate Exercise->Lactate increases Metformin Metformin Metformin->Lactate increases CNDP2 CNDP2 (in Macrophages, Epithelial Cells, etc.) Lactate->CNDP2 Phenylalanine Phenylalanine Phenylalanine->CNDP2 LacPhe This compound (Lac-Phe) CNDP2->LacPhe synthesizes BBB Blood-Brain Barrier LacPhe->BBB KATP_Channel ATP-sensitive K+ Channel LacPhe->KATP_Channel activates AgRP_Neuron AgRP Neuron (Hypothalamus) BBB->AgRP_Neuron crosses and acts on POMC_Neuron POMC Neuron (Hypothalamus) AgRP_Neuron->POMC_Neuron inhibits Hyperpolarization Hyperpolarization KATP_Channel->Hyperpolarization leads to Reduced_Firing Reduced Firing Hyperpolarization->Reduced_Firing Reduced_Firing->POMC_Neuron disinhibits Appetite_Suppression Appetite Suppression Reduced_Firing->Appetite_Suppression leads to POMC_Neuron->Appetite_Suppression promotes InVivo_Workflow Experimental Workflow for In Vivo Lac-Phe Studies cluster_animal_prep Animal Preparation cluster_intervention Intervention cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Diet-Induced Obese Mice) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Baseline Measurements (Body Weight, Food Intake) Acclimatization->Baseline Dosing Administer Lac-Phe (e.g., 50 mg/kg, IP) or Vehicle Baseline->Dosing Food_Intake Measure Food Intake Dosing->Food_Intake Body_Weight Monitor Body Weight Dosing->Body_Weight Metabolic_Cages Metabolic Cage Analysis (Energy Expenditure, Activity) Dosing->Metabolic_Cages Blood_Sampling Collect Blood Samples Dosing->Blood_Sampling Stats Statistical Analysis Food_Intake->Stats Body_Weight->Stats Metabolic_Cages->Stats LCMS Quantify Lac-Phe by LC-MS/MS Blood_Sampling->LCMS LCMS->Stats

References

The Role of N-Lactoyl-Phenylalanine in the Gut-Brain Axis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: N-lactoyl-phenylalanine (Lac-Phe), a metabolite synthesized from lactate and phenylalanine, has recently emerged as a critical signaling molecule in the gut-brain axis, particularly in the regulation of appetite and energy metabolism. Produced endogenously by the enzyme Carnosine Dipeptidase 2 (CNDP2) in response to physiological stimuli such as intense exercise and metformin administration, Lac-Phe acts as a blood-borne signal that suppresses feeding and reduces adiposity. This technical guide provides an in-depth overview of the biosynthesis, signaling pathways, and physiological functions of Lac-Phe. It includes a summary of key quantitative data, detailed experimental protocols for its study, and visual diagrams of its core mechanisms, designed for researchers, scientists, and drug development professionals in the fields of metabolism, neuroscience, and pharmacology.

Introduction

The gut-brain axis is a bidirectional communication network that integrates gastrointestinal and central nervous system functions, playing a vital role in maintaining metabolic homeostasis.[1] This axis involves complex interactions through neural, endocrine, and immune pathways.[1] Recently, a novel signaling metabolite, this compound (Lac-Phe), was identified as a key player in this network.[2][3] It is formed from the condensation of L-lactate, a byproduct of strenuous exercise, and the essential amino acid L-phenylalanine.[2] The discovery of Lac-Phe as an "exerkine"—a molecule released in response to exercise—that suppresses appetite has provided a new molecular link between physical activity and metabolic benefits.[3][4]

This document serves as a technical resource, consolidating current knowledge on Lac-Phe. We will explore its enzymatic synthesis, its mechanism of action on hypothalamic neurons, and its broader implications for metabolic diseases like obesity. The guide also provides detailed methodologies to facilitate further research into this promising therapeutic target.

Biosynthesis and Regulation of this compound

The primary enzyme responsible for the synthesis of Lac-Phe is Cytosolic Nonspecific Dipeptidase 2 (CNDP2) , also known as Carnosine Dipeptidase 2.[5][6] CNDP2 catalyzes the formation of Lac-Phe through a process of reverse proteolysis, condensing L-lactate and L-phenylalanine.[2][6] This reaction is thermodynamically unfavorable but is driven forward by the high intracellular concentrations of its substrates that occur during specific physiological states.[2]

Key points on biosynthesis:

  • Enzyme: CNDP2, a highly conserved M20 family metallopeptidase that requires Mn²⁺ for full activity.[5][7]

  • Substrates: L-lactate and L-phenylalanine.[2]

  • Cellular Sources: CNDP2 is expressed ubiquitously. Key CNDP2+ cells involved in Lac-Phe production include immune cells (macrophages, monocytes), epithelial cells (notably in the gut and kidney), and microglial cells in the brain.[8][9][10]

  • Regulation: Lac-Phe production is significantly upregulated by:

    • Intense Exercise: Increased circulating levels of muscle-derived lactate drive Lac-Phe synthesis.[11] Sprint exercise induces the most dramatic increase, followed by resistance and endurance training.[2]

    • Metformin Administration: The anti-diabetic drug metformin inhibits mitochondrial complex I, leading to increased intracellular lactate from glycolysis, which in turn drives Lac-Phe production, particularly in intestinal epithelial cells.[12][13]

    • High-Calorie Diet: In rats, a high-calorie diet has been shown to induce changes in Lac-Phe levels in the brain, independent of exercise.[9][14]

The synthesis reaction is depicted in the diagram below.

sub1 L-Lactate enzyme CNDP2 (Mn²⁺ dependent) sub1->enzyme p1 sub2 L-Phenylalanine sub2->enzyme prod This compound (Lac-Phe) enzyme->prod p2 stim1 Intense Exercise stim1->sub1 increases substrate stim2 Metformin stim2->sub1 increases substrate

Figure 1: Biosynthesis of this compound (Lac-Phe).

Signaling Pathways and Mechanism of Action in the Gut-Brain Axis

Lac-Phe functions as a humoral signal, circulating in the bloodstream to exert its effects on the central nervous system, specifically within the hypothalamus, a key region for appetite regulation.[4][10]

Central Neuronal Circuitry

Recent studies have elucidated that Lac-Phe directly targets orexigenic (appetite-stimulating) Agouti-related protein (AgRP) neurons in the arcuate nucleus of the hypothalamus.[4]

  • Inhibition of AgRP Neurons: Lac-Phe exerts a direct inhibitory effect on AgRP neurons. The proposed mechanism involves the activation of ATP-sensitive potassium (KATP) channels on these neurons.[15]

  • Disinhibition of Anorexigenic Neurons: The inhibition of AgRP neurons leads to the subsequent activation of anorexigenic (appetite-suppressing) neurons in the paraventricular nucleus (PVH) of the hypothalamus, ultimately resulting in reduced food intake.[4][15]

This signaling cascade provides a direct molecular link from peripheral energy state (e.g., post-exercise) to central appetite control.

cluster_periphery Periphery (Bloodstream) cluster_brain Brain (Hypothalamus) LacPhe_circ Circulating Lac-Phe AgRP AgRP Neurons (Appetite Stimulating) LacPhe_circ->AgRP Inhibition via KATP channels Source CNDP2+ Cells (Gut, Macrophages, etc.) Source->LacPhe_circ Secretion PVH PVH Anorexigenic Neurons (Appetite Suppressing) AgRP->PVH Inhibition FoodIntake Decreased Food Intake PVH->FoodIntake

Figure 2: Lac-Phe signaling pathway in the central regulation of appetite.
Potential G Protein-Coupled Receptor (GPCR) Involvement

While the AgRP neuron pathway is a primary mechanism, research also points to the potential involvement of GPCRs as receptors for Lac-Phe. Several orphan GPCRs have been shown to be activated by Lac-Phe or its precursor, L-phenylalanine.[16][17]

  • GPR139: This Gq-coupled receptor is highly expressed in the brain and is activated by L-phenylalanine and L-tryptophan at physiological concentrations (EC50 values in the 30-300 µM range).[3][18] More recent screening has identified GPR139 as a potential receptor for Lac-Phe itself.[16]

  • Other Candidate GPCRs: High-throughput screening has suggested that Lac-Phe may also activate GPR147, GPR154, GPR100, and GPR202.[16]

Activation of a Gq-coupled receptor like GPR139 would typically lead to the stimulation of Phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of intracellular calcium (Ca²⁺) stores, a key second messenger in cellular signaling.[19]

LacPhe Lac-Phe Receptor GPR139 (Gq-coupled Receptor) LacPhe->Receptor Gq Gαq Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP₃ PLC->IP3 cleaves DAG DAG PLC->DAG PIP2 PIP₂ PIP2->PLC Ca ↑ Intracellular [Ca²⁺] IP3->Ca Response Cellular Response (e.g., modulation of neuronal activity) DAG->Response Ca->Response

Figure 3: Putative Gq-coupled signaling pathway for Lac-Phe via GPR139.

Quantitative Data Summary

The physiological effects of Lac-Phe have been quantified in several key studies. The following tables summarize these findings.

Table 1: In Vivo Effects of Lac-Phe Administration in Diet-Induced Obese (DIO) Mice

Parameter Dosage & Administration Observation Reference
Food Intake 50 mg/kg (single IP injection) ~50% reduction over a 12-hour period compared to vehicle. [2][20]
Cumulative Food Intake 50 mg/kg/day (10 days, IP) Significant reduction vs. vehicle. [2][21]
Body Weight 50 mg/kg/day (10 days, IP) ~7% loss of body mass. [18]
Adiposity 50 mg/kg/day (10 days, IP) Reduced adiposity and improved glucose homeostasis. [10]
Locomotor Activity 50 mg/kg (single IP injection) No significant effect. [2][10]

| Oral Administration | N/A | No effect on food intake or body weight. |[8] |

Table 2: Plasma Concentrations of Lac-Phe in Humans

Condition Concentration Range Observation Reference
Baseline (Resting) ~31.5 ± 10 nmol/L Baseline levels in trained athletes. [4][8]
Post-Exercise (Maximal) ~101.0 ± 40.1 nmol/L ~3-fold increase from baseline after exhaustive exercise. [4][8][21]

| Post-Exercise (Endurance) | Pronounced Increase | Significant increase from rest. |[16][22] |

Table 3: Receptor Activation Data

Receptor Ligand Potency (EC₅₀) Assay Type Reference
GPR139 L-Phenylalanine 60 - 320 µM Calcium Mobilization [3][18]
GPR139 L-Tryptophan 49 - 220 µM Calcium Mobilization [3]

| Various GPCRs | Lac-Phe | Micromolar Range | β-arrestin Recruitment |[16] |

Key Experimental Protocols

This section provides detailed methodologies for the core experiments used to investigate the function of Lac-Phe.

Protocol: Quantification of Lac-Phe in Plasma by LC-MS/MS

This protocol describes a standard method for the accurate quantification of this compound in biological matrices like plasma or dried blood spots using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation (Protein Precipitation): a. To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample. b. Add 150-600 µL of ice-cold methanol or acetonitrile containing a deuterated internal standard (e.g., d5-lactoyl-phenylalanine).[4][23] The internal standard is critical for correcting matrix effects and procedural losses. c. Vortex vigorously for 30-60 seconds to precipitate proteins. d. Incubate at -20°C for 20 minutes or centrifuge immediately at >14,000 x g for 10 minutes at 4°C.[4][23] e. Carefully transfer the clear supernatant to a new tube. f. Dry the supernatant using a vacuum centrifuge. g. Reconstitute the dried extract in 50-100 µL of a suitable solvent (e.g., 10% acetonitrile in water) for LC-MS/MS analysis.[4]

2. LC-MS/MS Analysis: a. Chromatography: Use a reverse-phase C18 column for separation. b. Mobile Phases: Typically, a gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid is used. c. Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). d. MRM Transitions: Define specific precursor-to-product ion transitions for both Lac-Phe and its deuterated internal standard. The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID) in the collision cell. Two transitions (a quantifier and a qualifier) should be monitored for each analyte for confident identification.[7]

3. Quantification: a. Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards. b. Determine the concentration of Lac-Phe in the unknown samples by interpolating their peak area ratios from the calibration curve.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma 1. Plasma Sample + Internal Standard Precip 2. Protein Precipitation (Acetonitrile/Methanol) Plasma->Precip Spin 3. Centrifugation Precip->Spin Dry 4. Supernatant Drying Spin->Dry Recon 5. Reconstitution Dry->Recon LC 6. LC Separation (C18 Column) Recon->LC MS 7. MS/MS Detection (MRM Mode) LC->MS Quant 8. Quantification (Calibration Curve) MS->Quant

Figure 4: Workflow for LC-MS/MS quantification of Lac-Phe.
Protocol: In Vivo Assessment of Lac-Phe on Food Intake

This protocol outlines a typical experiment to assess the anorexigenic effects of Lac-Phe in a diet-induced obese (DIO) mouse model.

1. Animal Model and Acclimation: a. Use male C57BL/6J mice rendered obese by feeding a high-fat diet (e.g., 60% kcal from fat) for several weeks.[8] b. House mice individually to allow for accurate food intake monitoring. c. Acclimate mice to handling and intraperitoneal (IP) injections by administering daily vehicle injections for 3-5 days until body weights stabilize.[8]

2. Compound Preparation and Administration: a. Prepare the Lac-Phe solution at the desired concentration (e.g., 10 mg/mL for a 50 mg/kg dose in a 25g mouse injected with 5 µL/g). b. The vehicle typically consists of a mixture such as 18:1:1 (by volume) of saline, Kolliphor EL, and DMSO to ensure solubility.[8] c. Randomly assign mice to treatment groups (e.g., Vehicle control, Lac-Phe). d. Administer the compound via IP injection at a consistent time each day.

3. Data Collection: a. Food Intake: Measure the weight of the food hopper at regular intervals (e.g., every 12 and 24 hours) to determine cumulative food intake. b. Body Weight: Record the body weight of each mouse daily, prior to injection. c. Locomotor Activity: If required, place mice in metabolic cages to monitor ambulatory activity to ensure the effects are not due to sedation.

4. Data Analysis: a. Compare the cumulative food intake and change in body weight between the Lac-Phe and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).[21]

cluster_treatment Daily Treatment (e.g., 10 Days) cluster_endpoints Endpoints start Diet-Induced Obese (DIO) Mice acclimate Acclimation to IP Injections (Vehicle) start->acclimate randomize Randomization acclimate->randomize group1 Group 1: Vehicle Control (IP) randomize->group1 group2 Group 2: Lac-Phe (e.g., 50 mg/kg, IP) randomize->group2 monitor Daily Monitoring group1->monitor group2->monitor ep1 Food Intake monitor->ep1 ep2 Body Weight monitor->ep2 ep3 Adiposity (Post-mortem) monitor->ep3 analysis Statistical Analysis ep1->analysis ep2->analysis ep3->analysis

Figure 5: Experimental workflow for an in vivo mouse study.
Protocol: CNDP2 Enzymatic Activity Assay

This protocol describes an in vitro assay to measure the synthesis of Lac-Phe by the CNDP2 enzyme.

1. Reaction Setup: a. Prepare a reaction buffer: 25 mM Tris-HCl (pH 7.4) containing 0.1 mM MnCl₂.[5] b. In a microcentrifuge tube, combine the reaction buffer with the substrates: 10 mM L-lactate and 10 mM L-phenylalanine. c. Pre-warm the mixture to 37°C.

2. Enzyme Reaction: a. Initiate the reaction by adding 1 µg of recombinant human CNDP2 enzyme to the substrate mixture.[5] b. Incubate the reaction at 37°C for a set period (e.g., 30 minutes). c. Include negative controls, such as reactions without the enzyme or without one of the substrates.

3. Reaction Quenching and Sample Cleanup: a. Stop the reaction by adding 50 µL of acetic acid.[5] b. Centrifuge the sample to pellet the denatured enzyme (e.g., 5 min at >20,000 x g). c. To remove the excess lactate which can interfere with analysis, apply the supernatant to a solid-phase extraction (SPE) column (e.g., polymeric reversed phase).[5] d. Elute the product (Lac-Phe) and analyze using LC-MS/MS as described in Protocol 5.1.

4. Data Analysis: a. Quantify the amount of Lac-Phe produced and express it in arbitrary units or by comparison to a standard curve. Enzyme activity can be reported as the rate of product formation over time.

Therapeutic Potential and Future Directions

The discovery of Lac-Phe and its role in the gut-brain axis opens new avenues for therapeutic intervention in obesity and metabolic disorders.

  • Drug Development: Lac-Phe itself or mimetics that target its downstream signaling pathway (e.g., AgRP neurons or GPR139) could be developed as appetite-suppressing therapeutics.[15] A key challenge is bioavailability, as orally administered Lac-Phe is likely hydrolyzed in the digestive tract.[8]

  • Predictive Biomarker: Measuring the exercise-induced Lac-Phe response in individuals could serve as a biomarker to predict the effectiveness of exercise interventions for weight loss.[22]

  • Gut Microbiome: Given that gut epithelial cells are a major source of metformin-induced Lac-Phe, exploring how the gut microbiome influences lactate and phenylalanine availability could reveal new ways to modulate Lac-Phe production.[12]

Future research should focus on unequivocally identifying the specific receptor(s) for Lac-Phe, fully characterizing the downstream intracellular signaling cascades, and understanding the tissue-dependent effects and potential off-target liabilities of chronically elevated Lac-Phe levels.[23][24]

Conclusion

This compound is a conserved, exercise- and metformin-inducible metabolite that functions as a key signaling molecule within the gut-brain axis. By linking peripheral metabolic events to central appetite control centers in the hypothalamus, it provides a direct mechanism for regulating food intake and energy balance. The detailed protocols and quantitative data presented in this guide offer a foundational resource for the scientific community to further investigate the biology of Lac-Phe and explore its significant therapeutic potential for human health.

References

The Enzymatic Precision of CNDP2: A Deep Dive into the Synthesis of N-Lactoyl-Phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic kinetics and substrate specificity of Cytosolic Nonspecific Dipeptidase 2 (CNDP2), with a core focus on its role in the synthesis of the novel signaling molecule, N-lactoyl-phenylalanine. This document is intended to be a comprehensive resource for researchers in metabolism, oncology, and drug discovery, offering detailed data, experimental protocols, and visual representations of the underlying biochemical processes.

Executive Summary

Cytosolic Nonspecific Dipeptidase 2 (CNDP2), a member of the M20 metallopeptidase family, has been identified as the key enzyme responsible for the synthesis of N-lactoyl-amino acids, including the prominent this compound (Lac-Phe). This synthesis occurs through a process of reverse proteolysis, condensing lactate and amino acids. The formation of Lac-Phe, particularly in response to physical exercise, has unveiled a new dimension of metabolic signaling with implications for appetite regulation and potential therapeutic interventions in metabolic diseases and cancer. Understanding the kinetics and specificity of CNDP2 is paramount for harnessing its therapeutic potential. This guide summarizes the current knowledge, presents available quantitative data, and provides detailed methodologies for the study of this important enzyme.

CNDP2 Enzyme Kinetics

The synthesis of this compound by CNDP2 is a reversible reaction influenced by the intracellular concentrations of lactate and phenylalanine. While detailed Michaelis-Menten kinetic parameters (Km and Vmax) for the synthesis reaction are not extensively documented in publicly available literature, the equilibrium constant (K) has been determined, providing insight into the thermodynamic favorability of the reaction.

Table 1: Equilibrium Constant for this compound Synthesis by CNDP2

ParameterValueSubstratesEnzyme SourceReference
Equilibrium Constant (K)3.1 x 10⁻² M⁻¹Lactate and PhenylalanineRecombinant Human CNDP2[1]

This equilibrium constant indicates the balance between the forward (synthesis) and reverse (hydrolysis) reactions under the studied conditions.

CNDP2 Substrate Specificity

CNDP2 is characterized as a non-specific dipeptidase, capable of hydrolyzing a variety of dipeptides. Its activity is dependent on the presence of metal ions, with manganese (Mn²⁺) being required for full activity. Interestingly, zinc (Zn²⁺) can also act as a cofactor, but alters the substrate specificity of the enzyme for dipeptide hydrolysis.

In its reverse proteolytic function, CNDP2 can utilize a range of amino acids for the synthesis of N-lactoyl-amino acids. While phenylalanine is a key substrate, other amino acids can also be conjugated with lactate.

Table 2: Qualitative Substrate Specificity of CNDP2

FunctionPreferred Substrates (in order of preference where known)Metal Ion DependenceNotesReferences
Dipeptide Hydrolysis Cys-Gly, His-Ala, Gly-His, Gly-Leu, Thr-Thr, Ser-Thr/Thr-SerMn²⁺ (full activity)The zinc-activated form shows a different substrate profile, hydrolyzing Leu-His and Met-His.[2]
N-Lactoyl-Amino Acid Synthesis Phenylalanine, Leucine, Isoleucine, Valine, Tyrosine, Tryptophan, Methionine, GlycineMn²⁺The relative efficiency of synthesis for different amino acids has not been quantitatively reported.[1]

Experimental Protocols

Recombinant CNDP2 Expression and Purification

A reliable source of purified CNDP2 is essential for in vitro kinetic and specificity studies. Recombinant human and mouse CNDP2 are commercially available. For researchers wishing to produce the enzyme in-house, the following is a general protocol outline based on common protein expression and purification techniques.

Objective: To produce and purify recombinant CNDP2 for enzymatic assays.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the CNDP2 gene with an affinity tag (e.g., His-tag)

  • LB Broth and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Affinity chromatography resin (e.g., Ni-NTA agarose)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Dialysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MnCl₂)

  • SDS-PAGE reagents

Procedure:

  • Transform the CNDP2 expression vector into a suitable E. coli strain.

  • Inoculate a starter culture and grow overnight.

  • Inoculate a larger volume of LB broth with the starter culture and grow to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression with IPTG (e.g., 0.5-1 mM) and continue to grow for 4-6 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation.

  • Apply the supernatant to a pre-equilibrated affinity chromatography column.

  • Wash the column with Wash Buffer to remove non-specifically bound proteins.

  • Elute the recombinant CNDP2 with Elution Buffer.

  • Analyze the fractions by SDS-PAGE to assess purity.

  • Pool the pure fractions and dialyze against Dialysis Buffer to remove imidazole and add the essential manganese cofactor.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Store the purified enzyme at -80°C in aliquots.

CNDP2 Kinetic Assay for this compound Synthesis

This protocol describes a method to determine the kinetic parameters of CNDP2 for the synthesis of this compound.

Objective: To measure the initial reaction velocities of this compound synthesis at varying substrate concentrations.

Materials:

  • Purified recombinant CNDP2

  • Reaction Buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM MnCl₂)

  • L-Lactate stock solution

  • L-Phenylalanine stock solution

  • This compound standard

  • Internal standard for LC-MS/MS (e.g., deuterated this compound)

  • Quenching solution (e.g., ice-cold methanol or acetonitrile)

  • LC-MS/MS system

Procedure:

  • Prepare a series of reaction mixtures with a fixed concentration of one substrate (e.g., L-Lactate at a saturating concentration) and varying concentrations of the other substrate (L-Phenylalanine).

  • Prepare a parallel set of reactions for the reciprocal experiment (fixed L-Phenylalanine, varying L-Lactate).

  • Pre-warm the reaction mixtures to 37°C.

  • Initiate the reaction by adding a known amount of purified CNDP2 to each reaction mixture.

  • Incubate the reactions at 37°C for a predetermined time, ensuring the reaction is in the linear range of product formation.

  • Stop the reaction by adding an equal volume of ice-cold quenching solution containing the internal standard.

  • Clarify the samples by centrifugation.

  • Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.

  • Calculate the initial reaction velocities (v₀) for each substrate concentration.

  • Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax for each substrate.

LC-MS/MS Method for this compound Quantification

Objective: To accurately quantify the concentration of this compound in in vitro reaction samples or biological matrices.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate this compound from other components.

  • Flow Rate: Dependent on the column dimensions.

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive ESI

  • Multiple Reaction Monitoring (MRM):

    • This compound: Precursor ion (m/z) → Product ion (m/z) (specific transitions to be optimized)

    • Internal Standard: Precursor ion (m/z) → Product ion (m/z) (specific transitions for the deuterated standard)

  • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

Quantification:

  • Generate a standard curve using known concentrations of this compound.

  • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations

The following diagrams illustrate key aspects of CNDP2 function and experimental workflows.

CNDP2_Reaction cluster_substrates Substrates cluster_products Product Lactate Lactate CNDP2 CNDP2 (Mn²⁺) Lactate->CNDP2 Phenylalanine Phenylalanine Phenylalanine->CNDP2 LacPhe This compound CNDP2->LacPhe Synthesis (Reverse Proteolysis) LacPhe->CNDP2 Hydrolysis Water H₂O Water->CNDP2

Caption: CNDP2 catalyzes the reversible synthesis of this compound.

Experimental_Workflow start Start recombinant_expression Recombinant CNDP2 Expression & Purification start->recombinant_expression kinetic_assay CNDP2 Kinetic Assay recombinant_expression->kinetic_assay lc_ms LC-MS/MS Quantification of this compound kinetic_assay->lc_ms data_analysis Data Analysis (Michaelis-Menten Kinetics) lc_ms->data_analysis results Km, Vmax data_analysis->results

Caption: Workflow for determining CNDP2 kinetic parameters.

Signaling_Pathway Exercise Physical Exercise Lactate Increased Lactate Exercise->Lactate CNDP2 CNDP2 Lactate->CNDP2 LacPhe This compound Synthesis CNDP2->LacPhe Circulation Circulating Lac-Phe LacPhe->Circulation Hypothalamus Hypothalamus Circulation->Hypothalamus Appetite Appetite Suppression Hypothalamus->Appetite

Caption: this compound signaling in appetite regulation.

Implications for Drug Development

The discovery of CNDP2's role in producing the anorexigenic molecule this compound opens new avenues for therapeutic intervention in metabolic disorders such as obesity and type 2 diabetes. Strategies could focus on:

  • CNDP2 Activators: Small molecules that enhance the catalytic activity of CNDP2 could potentially increase the production of this compound, thereby mimicking the beneficial effects of exercise on appetite and metabolism.

  • CNDP2 Inhibitors: In the context of cancer, where some tumors may utilize CNDP2 for nutrient scavenging, inhibitors like bestatin could be explored to limit tumor growth.[3]

  • This compound Analogs: The development of stable, orally bioavailable analogs of this compound could provide a direct therapeutic agent for appetite suppression.

A thorough understanding of CNDP2's enzymatic properties is a critical first step in the rational design of such therapeutic agents.

Conclusion

CNDP2 is a multifaceted enzyme with a newly appreciated role in metabolic signaling through the synthesis of N-lactoyl-amino acids. While our understanding of its kinetic properties is still developing, the available data clearly indicate its importance in cellular metabolism and its potential as a therapeutic target. The experimental protocols and data presented in this guide provide a solid foundation for further research into the fascinating biology of CNDP2 and its product, this compound. Future studies focused on elucidating the detailed kinetic parameters and substrate specificity of CNDP2 will be invaluable for the advancement of novel therapeutics for a range of human diseases.

References

An In-depth Technical Guide to the Cellular Uptake and Transport Mechanisms of N-lactoyl-phenylalanine (Lac-Phe)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-lactoyl-phenylalanine (Lac-Phe) is an exercise-induced metabolite that has garnered significant attention for its role in appetite suppression and metabolic regulation.[1][2] Understanding the mechanisms governing its cellular uptake and transport is crucial for elucidating its physiological functions and therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge on Lac-Phe transport, detailing the proteins involved in its cellular influx and efflux, the experimental methodologies used to study these processes, and the downstream signaling pathways it modulates. While significant strides have been made in identifying efflux transporters, the precise mechanisms of cellular uptake are still an active area of investigation, with strong evidence pointing towards the involvement of proton-coupled peptide transporters.

Cellular Transport of this compound: An Overview

The bioavailability and cellular activity of Lac-Phe are dictated by a series of transport mechanisms that govern its movement across cellular membranes. These processes include uptake into target cells, where it can exert its biological effects, and efflux from cells, including renal excretion.

Cellular Uptake: A Role for Peptide Transporters

While direct quantitative data on Lac-Phe uptake kinetics are still emerging, compelling evidence suggests that the proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2) are the primary candidates for its cellular import. This hypothesis is based on the structural similarity of Lac-Phe to dipeptides, which are the natural substrates for these transporters.

  • PEPT1 (SLC15A1): Predominantly expressed in the apical membrane of intestinal epithelial cells, PEPT1 is a low-affinity, high-capacity transporter responsible for the absorption of dietary di- and tripeptides.[3] Its involvement would be critical for the oral bioavailability of Lac-Phe, although studies have shown that orally administered Lac-Phe has limited anti-obesity effects in mice, suggesting potential hydrolysis in the digestive tract.[1]

  • PEPT2 (SLC15A2): Found in various tissues, including the kidneys, brain, and lungs, PEPT2 is a high-affinity, low-capacity transporter.[4] Its broad tissue distribution suggests a role in the uptake of Lac-Phe into various target cells to elicit its systemic effects.

Cellular Efflux: Mechanisms of Export and Renal Excretion

The efflux of Lac-Phe from cells is better characterized, with several members of the Solute Carrier (SLC) and ATP-Binding Cassette (ABC) superfamilies implicated.

  • SLC17A1 and SLC17A3: These kidney-restricted transporters are key players in the renal excretion of Lac-Phe into the urine.[5] Studies have shown a strong genetic association between the SLC17A1-4 locus and urinary Lac-Phe levels in humans.[5] Genetic ablation of either SLC17A1 or SLC17A3 in mice leads to a significant reduction in urinary Lac-Phe levels.[5]

  • ABCC5 (MRP5): This member of the ABC transporter family has been shown to mediate the ATP-dependent efflux of Lac-Phe.[6] However, it is considered a low-affinity transporter for this substrate.[6]

Quantitative Data on this compound Transport

Quantitative data on the transport kinetics of Lac-Phe are currently limited, particularly for uptake transporters. The available data primarily pertains to efflux mechanisms.

TransporterSubstrateCell/SystemKinetic ParameterValueReference
ABCC5 N-lac-PheInside-out membrane vesiclesKm~1 mM[6]
PEPT1 fMet-Leu-PheMouse Jejunum (in situ perfusion)K0.51.6 ± 0.4 mM[7]

Note: The kinetic data for PEPT1 with fMet-Leu-Phe is included as a reference for a known tripeptide substrate, as direct kinetic data for Lac-Phe is not yet available.

Experimental Protocols for Studying this compound Transport

The investigation of Lac-Phe transport mechanisms employs a variety of in vitro cellular models and analytical techniques.

Cell Models
  • Caco-2 Cells: A human colon adenocarcinoma cell line that spontaneously differentiates into a polarized monolayer with characteristics of small intestinal enterocytes. It is the gold-standard in vitro model for studying intestinal drug and nutrient absorption, making it ideal for investigating PEPT1-mediated Lac-Phe uptake.[8][9]

  • HK-2 Cells: An immortalized human proximal tubule epithelial cell line used to study renal transport processes. While its expression of some key drug transporters is limited, it has been used to study the function of certain SLC transporters.[10]

  • HEK293 Cells (Human Embryonic Kidney 293): A versatile cell line for overexpressing specific transporter proteins (e.g., PEPT1, PEPT2, SLC17A1, SLC17A3, ABCC5) to study the transport of a particular substrate in a controlled manner.[5][6]

Uptake Assay Protocol (General)

This protocol is a generalized procedure for measuring the uptake of radiolabeled or unlabeled Lac-Phe in a cell monolayer, adaptable for Caco-2 or other relevant cell lines.

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21 days to allow for differentiation and polarization.

  • Pre-incubation: Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the appropriate pH (e.g., pH 6.0 for apical uptake to mimic the acidic microclimate of the small intestine). Incubate for 10-15 minutes at 37°C.

  • Uptake Initiation: Remove the pre-incubation buffer and add the transport buffer containing the test substrate (e.g., radiolabeled [14C]Lac-Phe or unlabeled Lac-Phe) to the apical or basolateral compartment, depending on the direction of transport being studied.

  • Incubation: Incubate the cells for a specified time course (e.g., 5, 15, 30, 60 minutes) at 37°C.

  • Uptake Termination: At the end of the incubation period, rapidly wash the cell monolayers with ice-cold transport buffer to stop the uptake process.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., radioimmunoprecipitation assay [RIPA] buffer or methanol).

  • Quantification: Quantify the intracellular concentration of the substrate. For radiolabeled compounds, use liquid scintillation counting. For unlabeled compounds, use a sensitive analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Normalize the uptake data to the protein concentration in each well. For kinetic studies, perform uptake assays with varying substrate concentrations to determine Km and Vmax values.

Competitive Inhibition Assay

To confirm the involvement of a specific transporter (e.g., PEPT1), uptake assays can be performed in the presence of a known competitive inhibitor.

  • Procedure: Follow the general uptake assay protocol, but co-incubate the labeled Lac-Phe with a known PEPT1 substrate/inhibitor, such as glycyl-sarcosine (Gly-Sar) .[11] A significant reduction in Lac-Phe uptake in the presence of the competitor would indicate that both molecules are transported by the same carrier.

Signaling Pathways and Experimental Workflows

Upon entering the cell or binding to a cell surface receptor, Lac-Phe can modulate several key signaling pathways.

Experimental Workflow for Studying Lac-Phe Transport and Signaling

experimental_workflow cluster_cell_culture Cell Culture & Differentiation cluster_transport_assays Transport Assays cluster_signaling_analysis Signaling Pathway Analysis Caco2 Caco-2 Uptake Uptake Assay (radiolabeled or LC-MS) Caco2->Uptake HK2 HK-2 HK2->Uptake HEK293 HEK293 HEK293->Uptake Efflux Efflux Assay HEK293->Efflux Inhibition Competitive Inhibition (e.g., with Gly-Sar) Uptake->Inhibition WesternBlot Western Blot (p-Akt, p-p65) Uptake->WesternBlot qPCR qPCR (Cytokine mRNA) Uptake->qPCR GPCR_assay GPCR Activation Assay (β-arrestin recruitment)

Experimental workflow for investigating Lac-Phe transport and signaling.

Proposed Cellular Uptake and Efflux Mechanisms

transport_mechanisms cluster_extracellular Extracellular Space cluster_cell Cell LacPhe_out This compound PEPT1 PEPT1 (SLC15A1) LacPhe_out->PEPT1 Uptake (H+ cotransport) PEPT2 PEPT2 (SLC15A2) LacPhe_out->PEPT2 Uptake (H+ cotransport) LacPhe_in Intracellular This compound PEPT1->LacPhe_in PEPT2->LacPhe_in SLC17A1 SLC17A1 SLC17A1->LacPhe_out SLC17A3 SLC17A3 SLC17A3->LacPhe_out ABCC5 ABCC5 ABCC5->LacPhe_out LacPhe_in->SLC17A1 Efflux LacPhe_in->SLC17A3 Efflux LacPhe_in->ABCC5 Efflux (ATP-dependent)

Proposed cellular uptake and efflux transporters for Lac-Phe.

Downstream Signaling Pathways Modulated by Lac-Phe

Once inside the cell, or by acting on cell surface receptors, Lac-Phe has been shown to influence several signaling cascades.

  • Insulin Signaling: In skeletal muscle cells, Lac-Phe can impair insulin-stimulated phosphorylation of key proteins in the insulin signaling pathway, such as Akt.[12]

  • Inflammatory Signaling: Lac-Phe can modulate inflammatory responses. For example, it has been shown to suppress the NF-κB signaling pathway in macrophages, leading to an anti-inflammatory effect in the context of colitis.[13]

  • GPCR Signaling: Lac-Phe has been identified as an agonist for several G protein-coupled receptors (GPCRs), including GPR139 .[14] The activation of these receptors likely mediates some of its effects on appetite and metabolism.

signaling_pathways cluster_receptors Cell Surface Receptors cluster_intracellular Intracellular Targets cluster_cellular_response Cellular Response LacPhe This compound GPR139 GPR139 LacPhe->GPR139 Insulin_pathway Insulin Signaling (e.g., Akt) LacPhe->Insulin_pathway Intracellular entry NFkB_pathway NF-κB Pathway LacPhe->NFkB_pathway Intracellular entry Appetite Appetite Regulation GPR139->Appetite Metabolism Metabolic Changes Insulin_pathway->Metabolism Inflammation Modulation of Inflammation NFkB_pathway->Inflammation

Downstream signaling pathways affected by Lac-Phe.

Future Directions and Conclusion

The study of this compound transport and signaling is a rapidly evolving field. While the mechanisms of its efflux are becoming clearer, the precise transporters and kinetics of its cellular uptake remain a key area for future research. Confirming the role of PEPT1 and PEPT2 in Lac-Phe transport and obtaining quantitative kinetic data will be crucial for understanding its pharmacokinetics and tissue-specific effects. Furthermore, elucidating the direct molecular targets of intracellular Lac-Phe will provide a more complete picture of how this metabolite exerts its diverse physiological effects. A deeper understanding of these fundamental processes will be invaluable for the development of novel therapeutics targeting metabolic and inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols: Chemical Synthesis of N-lactoyl-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-lactoyl-phenylalanine (Lac-Phe) is a recently identified metabolite that is gaining significant attention in biomedical research. It is an amide formed from the conjugation of lactic acid and phenylalanine.[1] In mammalian systems, Lac-Phe is synthesized by the enzyme cytosolic nonspecific dipeptidase 2 (CNDP2) through a process of reverse proteolysis.[2][3] Elevated levels of circulating Lac-Phe have been associated with physical exercise and are suggested to play a role in appetite suppression and the regulation of metabolism.[1] Given its potential therapeutic applications in metabolic diseases, robust and reliable methods for its synthesis are crucial for research and drug development.

This document provides detailed protocols for the chemical and enzymatic synthesis of this compound, along with characterization data and relevant biological pathways.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

ParameterChemical Synthesis (Heating Method)Enzymatic Synthesis (Debitrase HYW 20)
Starting Materials L-phenylalanine, L-lactic acid, Calcium Oxide (CaO)L-phenylalanine, L-lactic acid, Debitrase HYW 20
Molar Ratio/Concentration Phe:lactate:CaO:water = 1:8:0.3:90.18 M Phe, 0.90 M lactate, 5 g/L enzyme
Temperature 100 °C55 °C
Reaction Time 3 hours24 hours
pH Not specified (alkaline due to CaO)8
Yield 58.0% ± 0.7%[4]21.2% ± 0.3%[4]

Table 2: Characterization Data for this compound

AnalysisData
Molecular Formula C₁₂H₁₅NO₄[5]
Molecular Weight 237.25 g/mol [6]
Appearance White to off-white powder
¹H-NMR, ¹³C-NMR Spectra confirm the structure of this compound.[3]
Mass Spectrometry High-resolution MS2 fragmentation spectrum matches that of the synthesized standard.[3]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound (Heating Method)

This protocol is based on the heating method which provides a high yield of N-l-lactoyl-phenylalanine.[4]

Materials:

  • L-phenylalanine

  • L-lactic acid

  • Calcium Oxide (CaO)

  • Deionized water

  • Ethyl acetate

  • 5% Hydrochloric acid (HCl)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add L-phenylalanine, L-lactic acid, CaO, and deionized water in a molar ratio of 1:8:0.3:9.

  • Assemble the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to 100 °C and maintain this temperature for 3 hours with continuous stirring.

  • After 3 hours, allow the mixture to cool to room temperature.

  • Acidify the reaction mixture to pH 3 using 5% HCl.

  • Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with a saturated NaCl solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Enzymatic Synthesis of this compound

This protocol utilizes the enzyme Debitrase HYW 20 for a milder, enzymatic synthesis of N-l-lactoyl-phenylalanine.[4]

Materials:

  • L-phenylalanine

  • L-lactic acid

  • Debitrase HYW 20

  • Phosphate buffer (pH 8)

  • Incubator shaker

  • Centrifuge

Procedure:

  • Prepare a reaction mixture containing 0.18 M L-phenylalanine and 0.90 M L-lactic acid in a phosphate buffer (pH 8).

  • Add Debitrase HYW 20 to the mixture to a final concentration of 5 g/L.

  • Incubate the reaction mixture at 55 °C for 24 hours with continuous shaking.

  • After 24 hours, terminate the reaction by heating the mixture to 100 °C for 10 minutes to denature the enzyme.

  • Centrifuge the mixture to pellet the denatured enzyme.

  • Collect the supernatant containing this compound.

  • The product can be purified from the supernatant using techniques such as ion-exchange chromatography or preparative HPLC.[3]

Visualizations

Chemical Synthesis Workflow

reagents L-phenylalanine, L-lactic acid, CaO, Water reaction Heat at 100°C for 3 hours reagents->reaction cooling Cool to Room Temperature reaction->cooling acidification Acidify to pH 3 with 5% HCl cooling->acidification extraction Extract with Ethyl Acetate acidification->extraction washing Wash with Saturated NaCl extraction->washing drying Dry over Na2SO4 and Concentrate washing->drying purification Purification (Recrystallization/Chromatography) drying->purification product This compound purification->product

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic Synthesis Workflow

substrates L-phenylalanine, L-lactic acid in pH 8 Buffer enzyme_addition Add Debitrase HYW 20 (5 g/L) substrates->enzyme_addition incubation Incubate at 55°C for 24 hours enzyme_addition->incubation termination Heat to 100°C to Terminate Reaction incubation->termination centrifugation Centrifuge to Remove Enzyme termination->centrifugation supernatant Collect Supernatant centrifugation->supernatant purification Purification (Chromatography) supernatant->purification product This compound purification->product

Caption: Workflow for the enzymatic synthesis of this compound.

CNDP2-Mediated Biological Synthesis Pathway

lactate Lactate cndp2 CNDP2 (Cytosolic Nonspecific Dipeptidase 2) lactate->cndp2 Substrate phenylalanine Phenylalanine phenylalanine->cndp2 Substrate lac_phe This compound cndp2->lac_phe Reverse Proteolysis cellular_processes Cellular Processes (e.g., Appetite Regulation) lac_phe->cellular_processes

Caption: CNDP2-mediated biosynthesis of this compound.

References

Application Note: Quantification of N-lactoyl-phenylalanine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N-lactoyl-phenylalanine (Lac-Phe) is an exercise-inducible metabolite synthesized from lactate and phenylalanine by the enzyme carnosine dipeptidase 2 (CNDP2).[1][2][3] This signaling molecule has garnered significant interest in metabolic research due to its association with appetite suppression and potential therapeutic implications for obesity and related metabolic disorders.[4][5] Accurate and robust quantification of this compound in plasma is crucial for understanding its physiological roles and for its potential as a biomarker in drug development and clinical research.

This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard (d5-N-lactoyl-phenylalanine) to ensure accuracy and precision.

Signaling Pathway of this compound Synthesis

G cluster_0 Cell (e.g., Macrophage, Epithelial Cell) Lactate Lactate CNDP2 CNDP2 (Carnosine Dipeptidase 2) Lactate->CNDP2 Substrate Phenylalanine Phenylalanine Phenylalanine->CNDP2 Substrate LacPhe_intracellular This compound CNDP2->LacPhe_intracellular Catalyzes (Reverse Proteolysis) LacPhe_plasma This compound (in Plasma) LacPhe_intracellular->LacPhe_plasma Transport

Caption: CNDP2-mediated synthesis of this compound.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample 1. Plasma Sample (50 µL) add_is 2. Add Internal Standard (d5-Lac-Phe in Acetonitrile) plasma_sample->add_is protein_precipitation 3. Protein Precipitation (Vortex & Incubate) add_is->protein_precipitation centrifuge 4. Centrifugation (14,000 x g, 10 min, 4°C) protein_precipitation->centrifuge supernatant_transfer 5. Transfer Supernatant centrifuge->supernatant_transfer lc_separation 6. LC Separation supernatant_transfer->lc_separation ms_detection 7. MS/MS Detection (MRM) lc_separation->ms_detection peak_integration 8. Peak Integration ms_detection->peak_integration calibration_curve 9. Calibration Curve Generation peak_integration->calibration_curve quantification 10. Concentration Calculation calibration_curve->quantification

Caption: Experimental workflow for this compound analysis.

Materials and Reagents

  • This compound (analytical standard)

  • d5-N-lactoyl-phenylalanine (internal standard)

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA), charcoal-stripped for calibration standards and quality controls

Equipment

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Analytical balance

  • Microcentrifuge

  • Pipettes and tips

  • Autosampler vials

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound and d5-N-lactoyl-phenylalanine and dissolve each in 1 mL of 50:50 (v/v) acetonitrile/water to obtain 1 mg/mL stock solutions.

  • Working Standard Solutions:

    • Perform serial dilutions of the this compound primary stock solution with 50:50 (v/v) acetonitrile/water to prepare working standard solutions at various concentrations.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the d5-N-lactoyl-phenylalanine primary stock solution with acetonitrile to a final concentration of 100 ng/mL.

  • Calibration Standards and Quality Control (QC) Samples:

    • Prepare calibration standards by spiking the appropriate working standard solutions into charcoal-stripped human plasma to achieve final concentrations ranging from 1 to 500 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 400 ng/mL) in charcoal-stripped human plasma using a separate stock solution from the calibration standards.

Sample Preparation
  • Thaw plasma samples, calibration standards, and QC samples on ice.

  • Vortex each sample to ensure homogeneity.

  • Aliquot 50 µL of each sample into individual 1.5 mL microcentrifuge tubes.

  • Add 150 µL of the internal standard working solution (100 ng/mL d5-N-lactoyl-phenylalanine in acetonitrile) to each tube.

  • Vortex each tube vigorously for 30 seconds to precipitate proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
0.0
3.0
4.0
4.1
5.0

Mass Spectrometry (MS/MS) Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Analyte Precursor Ion (m/z)
This compound238.1
d5-N-lactoyl-phenylalanine243.1
Collision Energy Optimized for specific instrument
Dwell Time 100 ms

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the LC-MS/MS method for the quantification of this compound, based on literature and expected performance.[1][6][7][8]

ParameterExpected Performance
Linearity Range 1 - 500 ng/mL (r² ≥ 0.99)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15% of nominal values
Recovery > 85%
Matrix Effect Minimal and compensated by internal standard
Stability (in plasma) Stable for at least 3 freeze-thaw cycles and at -80°C for 1 month

Data Analysis

  • Peak areas of this compound and its internal standard (d5-N-lactoyl-phenylalanine) are integrated using the instrument's software.

  • A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.

  • A linear regression with a weighting factor of 1/x² is typically used.

  • The concentrations of this compound in the QC and unknown samples are calculated from the calibration curve.

  • The acceptance criteria for the calibration curve and QC samples should be in accordance with regulatory guidelines for bioanalytical method validation.

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The simple sample preparation and the use of a stable isotope-labeled internal standard make this method suitable for high-throughput analysis in research and drug development settings where accurate measurement of this important signaling molecule is required.

References

Application Notes and Protocols for In Vitro Cell Culture Assays to Study N-lactoyl-phenylalanine (Lac-Phe) Effects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-lactoyl-phenylalanine (Lac-Phe) is a recently identified exercise- and metformin-induced metabolite that has garnered significant interest for its role in regulating appetite, obesity, and glucose homeostasis.[1][2][3] Synthesized from lactate and phenylalanine by the enzyme carnosine dipeptidase 2 (CNDP2), Lac-Phe acts as a signaling molecule with diverse physiological effects.[1][2] Understanding the cellular and molecular mechanisms of Lac-Phe is crucial for exploring its therapeutic potential. These application notes provide detailed protocols for in vitro cell culture assays to investigate the multifaceted effects of Lac-Phe on key biological processes, including insulin signaling, inflammation, and mitochondrial respiration.

Data Presentation: Summary of this compound In Vitro Effects

The following tables summarize the quantitative effects of Lac-Phe observed in various in vitro models as reported in the scientific literature. These tables are intended to provide a comparative overview to guide experimental design.

Table 1: Effects of Lac-Phe on Insulin Signaling in C2C12 Myotubes

ParameterLac-Phe ConcentrationIncubation TimeObserved EffectReference
p-Akt (Ser473)1 mM1 hourSignificant decrease in insulin-stimulated phosphorylation[4]
p-BAD (Ser136)1 mM1 hourSignificant decrease in insulin-stimulated phosphorylation[4]
p-S6RP (Ser235/236)1 mM1 hourSignificant decrease in insulin-stimulated phosphorylation[4]

Table 2: Effects of Lac-Phe on Pro-inflammatory Cytokine Secretion

Cell TypeLac-Phe ConcentrationIncubation TimeCytokineObserved EffectReference
C2C12 Myotubes1 mM24 hoursIL-6Significant increase in secretion[4]
C2C12 Myotubes1 mM24 hoursMCP-1Significant increase in secretion[4]
HepG2 Cells1 mM24 hoursIL-8No significant change[4]

Table 3: Effects of Lac-Phe on Mitochondrial Respiration

Cell TypeLac-Phe ConcentrationIncubation TimeParameter (OCR)Observed EffectReference
HepG2 Cells1-4 mMAcuteBasal RespirationDose-dependent decrease[4]
HepG2 Cells1-4 mMAcuteProton LeakDecrease[4]
HepG2 Cells1-4 mMAcuteMaximal RespirationDecrease[4]
C2C12 Myotubes1-4 mMAcuteBasal RespirationNo significant change[4]

Mandatory Visualizations

Here are the diagrams for the described signaling pathways and experimental workflows.

cluster_0 Lac-Phe Biosynthesis and Appetite Regulation Exercise Exercise/ Metformin Lactate Lactate Exercise->Lactate CNDP2 CNDP2 Enzyme Exercise->CNDP2 Lactate->CNDP2 Phenylalanine Phenylalanine Phenylalanine->CNDP2 LacPhe This compound (Lac-Phe) CNDP2->LacPhe AgRP_Neurons AgRP Neurons (Hypothalamus) LacPhe->AgRP_Neurons Inhibition Appetite Appetite Suppression AgRP_Neurons->Appetite Leads to

Caption: Biosynthesis of Lac-Phe and its role in appetite suppression.

cluster_1 Experimental Workflow: Insulin Signaling Assay Start Start: C2C12 Myoblasts Differentiate Differentiate to Myotubes (4-6 days) Start->Differentiate Starve Serum Starve (2 hours) Differentiate->Starve Treat Treat with Lac-Phe (e.g., 1 mM, 1 hour) Starve->Treat Stimulate Stimulate with Insulin (e.g., 100 nM, 10 min) Treat->Stimulate Lyse Lyse Cells & Collect Protein Stimulate->Lyse WesternBlot Western Blot for p-Akt, p-S6K, etc. Lyse->WesternBlot Analyze Analyze Results WesternBlot->Analyze

Caption: Workflow for assessing Lac-Phe's impact on insulin signaling.

cluster_2 Signaling Pathway: Lac-Phe and Inflammation in Macrophages LacPhe This compound (Lac-Phe) AMPK AMPK LacPhe->AMPK Activates PGC1a PGC1α AMPK->PGC1a PPARg PPARγ PGC1a->PPARg M2_Polarization M2 Macrophage Polarization (Anti-inflammatory) PPARg->M2_Polarization Neuroinflammation Attenuated Neuroinflammation M2_Polarization->Neuroinflammation

Caption: Lac-Phe's anti-inflammatory signaling in microglia/macrophages.

Experimental Protocols

Protocol 1: In Vitro Insulin Signaling Assay in C2C12 Myotubes

Objective: To determine the effect of Lac-Phe on insulin-stimulated signaling pathways in skeletal muscle cells.

Materials:

  • C2C12 myoblast cell line

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Differentiation Medium: DMEM with 2% horse serum and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • This compound (Lac-Phe)

  • Insulin solution (100 nM)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K (Thr389), anti-S6K)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in Growth Medium at 37°C and 5% CO2.

    • When cells reach 80-90% confluency, switch to Differentiation Medium.

    • Allow cells to differentiate for 4-6 days, replacing the medium every 48 hours, until multinucleated myotubes are formed.[5]

  • Treatment:

    • Serum starve the differentiated myotubes for 2 hours in serum-free DMEM.[4]

    • Treat the cells with the desired concentrations of Lac-Phe (e.g., 0.5 mM, 1 mM) for 1 hour.[4] Include a vehicle control.

  • Insulin Stimulation:

    • Stimulate the cells with 100 nM insulin for 10 minutes.[4]

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysate.

    • Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Pro-inflammatory Cytokine Secretion Assay in Macrophages

Objective: To assess the effect of Lac-Phe on the secretion of pro-inflammatory cytokines from activated macrophages.

Materials:

  • RAW 264.7 or THP-1 macrophage cell line

  • Complete RPMI 1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound (Lac-Phe)

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

  • Cell Culture:

    • Culture macrophages in complete RPMI 1640 medium at 37°C and 5% CO2.

    • Seed the cells in 24-well plates at a density of 4 x 10^5 cells/mL and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with desired concentrations of Lac-Phe for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[6] Include unstimulated and LPS-only controls.

  • Sample Collection:

    • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Cytokine Measurement:

    • Measure the concentration of cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the cytokine concentrations from the standard curve and compare the levels between different treatment groups.

Protocol 3: Mitochondrial Respiration Assay in HepG2 Cells

Objective: To evaluate the impact of Lac-Phe on mitochondrial function by measuring the oxygen consumption rate (OCR).

Materials:

  • HepG2 cell line

  • Eagle's Minimum Essential Medium (EMEM) with 10% FBS

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • This compound (Lac-Phe)

Procedure:

  • Cell Seeding:

    • Seed HepG2 cells in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to attach overnight.

  • Sensor Cartridge Hydration:

    • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Preparation:

    • Wash the cells with pre-warmed Seahorse XF Base Medium.

    • Add fresh Seahorse XF Base Medium to the wells and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

    • Load the injection ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

  • OCR Measurement:

    • Place the cell culture microplate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.

    • Measure the basal OCR.

    • Inject Lac-Phe at desired concentrations and measure the acute response.

    • Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function (ATP production-linked respiration, maximal respiration, and non-mitochondrial respiration).[7]

  • Data Analysis:

    • Normalize the OCR data to cell number or protein concentration.

    • Calculate the different mitochondrial parameters and compare the effects of Lac-Phe treatment to the control.

Protocol 4: CNDP2 Enzyme Activity Assay (Generalized)

Objective: To measure the in vitro synthesis of Lac-Phe by the CNDP2 enzyme.

Materials:

  • Cell lysate containing CNDP2 or recombinant CNDP2 protein

  • L-Lactate

  • L-Phenylalanine

  • Tris-HCl buffer (pH 7.4) with MnCl2

  • Quenching solution (e.g., acetic acid)

  • LC-MS/MS system for Lac-Phe quantification

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the cell lysate or recombinant CNDP2 with L-lactate and L-phenylalanine in the Tris-HCl buffer.[8]

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Quenching:

    • Stop the reaction by adding a quenching solution.

  • Sample Preparation:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • The supernatant can be further purified, for example, by solid-phase extraction, to remove excess substrates.[8]

  • Lac-Phe Quantification:

    • Analyze the amount of synthesized Lac-Phe in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of Lac-Phe formation and express it as enzyme activity (e.g., nmol/min/mg protein).

Protocol 5: Neuronal Activity Assay (Generalized Calcium Imaging)

Objective: To assess the effect of Lac-Phe on the activity of cultured neurons.

Materials:

  • Primary hypothalamic neurons or a suitable neuronal cell line

  • Neuronal culture medium

  • Calcium imaging buffer (e.g., HBSS)

  • Calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)

  • This compound (Lac-Phe)

  • Fluorescence microscope with a camera and appropriate filters

Procedure:

  • Cell Culture:

    • Culture neurons on coverslips according to standard protocols.

  • Dye Loading:

    • Incubate the cultured neurons with a calcium indicator dye in imaging buffer at room temperature.[7]

  • Imaging:

    • Wash the cells to remove excess dye and place the coverslip in an imaging chamber with fresh buffer.

    • Acquire a baseline fluorescence signal using the fluorescence microscope.

    • Perfuse the chamber with Lac-Phe at desired concentrations and record the changes in fluorescence intensity over time.

  • Data Analysis:

    • Analyze the fluorescence traces to determine changes in intracellular calcium levels, which are indicative of changes in neuronal activity. Compare the response to Lac-Phe with the baseline activity.

References

Animal Models for Investigating the In-Vivo Function of N-lactoyl-phenylalanine (Lac-Phe)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-lactoyl-phenylalanine (Lac-Phe) is a recently identified exercise-induced metabolite that has garnered significant attention for its role in regulating appetite and energy balance.[1][2][3] Synthesized from lactate and phenylalanine by the enzyme carnosine dipeptidase 2 (CNDP2), Lac-Phe has been shown to suppress feeding and reduce obesity in animal models, particularly in diet-induced obese mice.[4][5][6] These findings have positioned Lac-Phe as a promising therapeutic target for obesity and related metabolic disorders. This document provides detailed application notes and experimental protocols for utilizing animal models to investigate the in-vivo functions of Lac-Phe.

Key In Vivo Functions of Lac-Phe

Studies in animal models, primarily mice, have elucidated several key physiological roles of Lac-Phe:

  • Appetite Suppression: Administration of Lac-Phe to diet-induced obese mice leads to a significant reduction in food intake.[4][7] This effect is a central focus of in-vivo research.

  • Body Weight and Adiposity Reduction: Chronic administration of Lac-Phe has been demonstrated to decrease body weight and adiposity in obese mice.[3][5]

  • Improved Glucose Homeostasis: Lac-Phe treatment has been associated with improved glucose tolerance in diet-induced obese mice.[4][5]

  • Inflammation Modulation: Emerging research suggests that Lac-Phe may play a role in modulating inflammatory responses. For instance, it has been shown to ameliorate colitis in mouse models by inhibiting M1 macrophage polarization.[8]

Animal Models

The most commonly used animal model for studying the in-vivo effects of Lac-Phe is the diet-induced obese (DIO) mouse . These mice, typically C57BL/6J, are fed a high-fat diet for an extended period to induce obesity, which mimics the human condition and provides a relevant physiological context for studying anti-obesity effects.[4]

Another critical model is the CNDP2 knockout (KO) mouse . These mice lack the primary enzyme responsible for Lac-Phe synthesis and are invaluable for dissecting the physiological role of endogenous Lac-Phe production, particularly in the context of exercise.[4][5] Studies have shown that CNDP2-KO mice gain more weight on a high-fat diet when subjected to an exercise regimen compared to wild-type mice, highlighting the importance of the Lac-Phe pathway in mediating the metabolic benefits of exercise.[3]

Data Presentation

The following tables summarize quantitative data from key studies on the effects of Lac-Phe in animal models.

Table 1: Effect of Acute Lac-Phe Administration on Food Intake in Diet-Induced Obese Mice

Treatment GroupDose (mg/kg, IP)Food Intake (g) over 12 hours (relative to control)Reference
Control (Vehicle)-100%[4]
Lac-Phe50~50% reduction[4]

Table 2: Effect of Chronic Lac-Phe Administration on Body Weight and Glucose Tolerance in Diet-Induced Obese Mice (10-day treatment)

Treatment GroupDose (mg/kg/day, IP)Body Weight ChangeGlucose ToleranceReference
Control (Vehicle)-GainNormal for DIO mice[5]
Lac-Phe50LossImproved[5]

Experimental Protocols

Protocol 1: Acute Appetite Suppression Study in Diet-Induced Obese Mice

Objective: To assess the effect of a single dose of Lac-Phe on food intake.

Materials:

  • Diet-induced obese mice (e.g., C57BL/6J on a 60% high-fat diet for 12-16 weeks)

  • This compound (synthesized or commercially available)

  • Vehicle solution (e.g., 18:1:1 saline/Kolliphor EL/DMSO)[5]

  • Standard high-fat diet pellets

  • Metabolic cages for individual housing and food intake monitoring

Procedure:

  • Acclimate individually housed DIO mice to metabolic cages for 3-5 days.

  • For 3-5 days prior to the experiment, mock inject the mice with the vehicle solution to acclimate them to the injection procedure and handling.[5]

  • On the day of the experiment, fast the mice for a short period (e.g., 4-6 hours) to standardize hunger levels.

  • Administer Lac-Phe (e.g., 50 mg/kg) or vehicle via intraperitoneal (IP) injection.[5] Note: Oral administration of Lac-Phe is ineffective as it is likely hydrolyzed in the digestive tract.[2]

  • Immediately after injection, provide pre-weighed high-fat diet pellets.

  • Monitor and record cumulative food intake at regular intervals (e.g., 1, 2, 4, 8, 12, and 24 hours).

  • Analyze the data by comparing the food intake between the Lac-Phe-treated and vehicle-treated groups.

Protocol 2: Chronic Body Weight and Metabolic Study in Diet-Induced Obese Mice

Objective: To evaluate the long-term effects of Lac-Phe on body weight, adiposity, and glucose metabolism.

Materials:

  • Diet-induced obese mice

  • This compound

  • Vehicle solution

  • Standard high-fat diet

  • Animal scale

  • Glucometer and glucose strips

  • D-glucose solution for Glucose Tolerance Test (GTT)

Procedure:

  • Acclimate DIO mice to individual housing.

  • Record baseline body weights.

  • Administer Lac-Phe (e.g., 50 mg/kg/day) or vehicle via IP injection daily for a set period (e.g., 10 days).[5]

  • Monitor body weight and food intake daily.

  • At the end of the treatment period, perform a Glucose Tolerance Test (GTT): a. Fast the mice for 6 hours.[5] b. Record baseline blood glucose from a tail snip. c. Administer a bolus of D-glucose (e.g., 2 g/kg) via IP injection. d. Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

  • At the end of the study, euthanize the mice and dissect adipose tissue depots (e.g., inguinal white adipose tissue, epididymal white adipose tissue, brown adipose tissue) and weigh them to assess adiposity.[5]

  • Analyze the data for changes in body weight, cumulative food intake, glucose tolerance (area under the curve for GTT), and adipose tissue mass.

Signaling Pathways and Visualizations

Lac-Phe exerts its effects through complex signaling pathways, primarily involving the central nervous system. Recent studies have identified a direct inhibitory effect on Agouti-related protein (AgRP) neurons in the arcuate nucleus of the hypothalamus, which are known to stimulate hunger.[9][10]

Lac-Phe Biosynthesis and Action Pathway

Lac_Phe_Pathway cluster_Exercise Physical Exercise cluster_Metabolites Metabolite Production cluster_Synthesis Lac-Phe Synthesis cluster_Brain Central Nervous System Exercise Intense Exercise Lactate Lactate Exercise->Lactate increases CNDP2 CNDP2 Enzyme Lactate->CNDP2 Phenylalanine Phenylalanine Phenylalanine->CNDP2 LacPhe This compound (Lac-Phe) CNDP2->LacPhe synthesizes AgRP_Neurons AgRP Neurons (Hypothalamus) LacPhe->AgRP_Neurons inhibits Appetite Appetite AgRP_Neurons->Appetite stimulates Experimental_Workflow cluster_Model Animal Model Selection cluster_Treatment Treatment Administration cluster_Endpoints Endpoint Analysis DIO_Mice Diet-Induced Obese Mice Acute Acute Dosing (e.g., 50 mg/kg IP) DIO_Mice->Acute Chronic Chronic Dosing (e.g., 50 mg/kg/day IP) DIO_Mice->Chronic CNDP2_KO CNDP2 KO Mice CNDP2_KO->Chronic Food_Intake Food Intake Monitoring Acute->Food_Intake Body_Weight Body Weight & Adiposity Chronic->Body_Weight GTT Glucose Tolerance Test (GTT) Chronic->GTT Inflammation Inflammatory Markers Chronic->Inflammation

References

Application Notes and Protocols for CNDP2 Enzyme Activity Assay: N-lactoyl-phenylalanine Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

Cytosolic Nonspecific Dipeptidase 2 (CNDP2), also known as Carnosine Dipeptidase 2 (CN2), is an M20 family metallopeptidase that plays a significant role in cellular metabolism.[1][2][3] While traditionally known for its dipeptidase activity, hydrolyzing dipeptides like carnosine, a key discovery has revealed its ability to catalyze the formation of N-lactoyl-amino acids through "reverse proteolysis".[1][4][5] This process involves the condensation of lactate and an amino acid.

The most abundant and well-studied of these metabolites is N-lactoyl-phenylalanine (Lac-Phe), synthesized from L-lactate and L-phenylalanine.[5][6] The formation of Lac-Phe is thermodynamically unfavorable but is driven by high intracellular concentrations of its precursors, such as those occurring during strenuous physical exercise or in certain metabolic states. Emerging research has identified Lac-Phe as a crucial blood-borne signaling molecule that can suppress appetite and reduce obesity, making CNDP2 a potential therapeutic target for metabolic diseases.[6][7][8][9]

These application notes provide a detailed protocol for an in vitro enzyme activity assay to measure the production of this compound catalyzed by CNDP2. The assay is essential for screening potential CNDP2 inhibitors or activators, characterizing enzyme kinetics, and investigating the biochemical pathways related to Lac-Phe signaling. The primary method for quantification of the this compound product is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), owing to its high sensitivity and specificity.

CNDP2-Mediated this compound Synthesis Pathway

The diagram below illustrates the synthesis of this compound (Lac-Phe) from its precursors, L-Lactate and L-Phenylalanine, a reaction catalyzed by the CNDP2 enzyme. This process is notably stimulated by conditions that elevate intracellular lactate levels, such as glycolysis and intense physical exercise.

CNDP2_Pathway cluster_cell CNDP2-Expressing Cell (e.g., Macrophage, Epithelial Cell) Glycolysis Glycolysis / Strenuous Exercise Lactate L-Lactate Glycolysis->Lactate increases CNDP2 CNDP2 Enzyme (Requires Mn2+) Lactate->CNDP2 Phenylalanine L-Phenylalanine Phenylalanine->CNDP2 LacPhe This compound (Lac-Phe) CNDP2->LacPhe catalyzes (Reverse Proteolysis) Physiological_Outcome Appetite Suppression & Weight Regulation LacPhe->Physiological_Outcome signals

Caption: CNDP2 metabolic pathway for this compound (Lac-Phe) synthesis.

Principle of the Assay

The CNDP2 activity assay quantifies the enzyme's ability to synthesize this compound from L-lactate and L-phenylalanine. The reaction is initiated by adding a source of the CNDP2 enzyme (either purified recombinant protein or a cell lysate from CNDP2-expressing cells) to a buffered solution containing saturating concentrations of the substrates and the essential cofactor, manganese (Mn²⁺).[4][10] The reaction is incubated at 37°C and then stopped, typically by protein precipitation with a cold organic solvent (e.g., methanol) or acidification. The amount of this compound produced is then accurately measured using LC-MS/MS. The activity of the enzyme is proportional to the quantity of product formed over time.

Experimental Workflow

The following diagram outlines the key steps for performing the CNDP2 enzyme activity assay, from reagent preparation through to data analysis.

CNDP2_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_reagents Prepare Assay Buffer, Substrates (Lactate, Phe), and Cofactor (MnCl2) initiate_rxn Combine Reagents & Initiate Reaction prep_reagents->initiate_rxn prep_enzyme Prepare Enzyme Source (Cell Lysate or Purified CNDP2) prep_enzyme->initiate_rxn incubate Incubate at 37°C (e.g., 30-60 min) initiate_rxn->incubate quench Quench Reaction (e.g., Cold Methanol) incubate->quench centrifuge Centrifuge to Pellet Precipitated Protein quench->centrifuge lcms_prep Prepare Supernatant for LC-MS/MS centrifuge->lcms_prep lcms_run LC-MS/MS Analysis (Quantify Lac-Phe) lcms_prep->lcms_run data_analysis Calculate Product Concentration & Determine Enzyme Activity lcms_run->data_analysis

Caption: Step-by-step workflow for the CNDP2 this compound production assay.

Detailed Experimental Protocols

Protocol 1: CNDP2 Activity Assay using Cell Lysate

This protocol is adapted from methodologies used to demonstrate endogenous CNDP2 activity.[4] It is suitable for confirming CNDP2 activity in different cell types or for initial screening studies.

A. Materials and Reagents

  • CNDP2-expressing cells (e.g., HEK293, macrophages)[4][9]

  • Lysis Buffer: 25 mM Tris-HCl (pH 7.4) with protease inhibitor cocktail

  • Assay Buffer: 25 mM Tris-HCl (pH 7.4)

  • L-Lactate sodium salt solution (100 mM stock)

  • L-Phenylalanine solution (100 mM stock)

  • Manganese (II) Chloride (MnCl₂) solution (10 mM stock)

  • BCA Protein Assay Kit

  • Quenching Solution: Ice-cold methanol with an internal standard (e.g., ¹³C₉-¹⁵N-L-phenylalanine)

  • Purified this compound standard for LC-MS/MS calibration

  • Phosphate-Buffered Saline (PBS)

B. Equipment

  • Cell culture incubator and hoods

  • Homogenizer or sonicator

  • Refrigerated centrifuge

  • Thermomixer or water bath at 37°C

  • LC-MS/MS system

  • Microplate reader

C. Procedure

  • Cell Lysate Preparation:

    • Culture CNDP2-expressing cells to ~80-90% confluency.

    • Wash cells twice with ice-cold PBS and harvest by scraping.

    • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells using a sonicator or by passing through a fine-gauge needle.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (this is the whole-cell lysate).

    • Determine the total protein concentration of the lysate using a BCA assay. Keep lysate on ice.

  • Enzymatic Reaction:

    • Prepare a master mix of substrates in Assay Buffer to final concentrations of 10 mM L-Lactate, 10 mM L-Phenylalanine, and 1 mM MnCl₂.

    • In a microcentrifuge tube, add 50 µL of the substrate master mix.

    • As a negative control, prepare a tube with master mix but without cell lysate ("No Enzyme" control). Another control should omit the substrates ("No Substrate" control).

    • Initiate the reaction by adding 50 µL of the cell lysate (containing ~50-100 µg of total protein) to the substrate mix.

    • Vortex briefly and incubate at 37°C for 30-60 minutes.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding 200 µL of ice-cold Quenching Solution (methanol with internal standard).

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

D. Detection and Quantification

  • Analyze the supernatant using a suitable LC-MS/MS method optimized for the detection of this compound.

  • Create a standard curve using the purified this compound standard to quantify the amount of product formed.

  • Calculate the specific activity as nmol of product formed per minute per mg of total protein.

Protocol 2: CNDP2 Activity Assay using Purified Recombinant Enzyme

This protocol is ideal for kinetic studies (e.g., determining Km, Vmax) and for high-throughput screening of specific CNDP2 inhibitors.

A. Materials and Reagents

  • Purified, active recombinant CNDP2 protein

  • All other reagents as listed in Protocol 1.

B. Procedure

  • Enzyme Preparation:

    • Dilute the purified CNDP2 protein in Assay Buffer to the desired working concentration (e.g., 10-50 nM). Keep the enzyme on ice.

  • Enzymatic Reaction:

    • Set up the reaction in a 96-well plate or microcentrifuge tubes.

    • Add Assay Buffer, L-Lactate, L-Phenylalanine, and MnCl₂ to achieve desired final concentrations (e.g., for kinetics, vary one substrate while keeping the other saturated).

    • For inhibitor screening, pre-incubate the enzyme with the test compound for 10-15 minutes at room temperature.

    • Initiate the reaction by adding the diluted CNDP2 enzyme. The final reaction volume can be scaled down to 50-100 µL.

    • Incubate at 37°C for a time period determined to be within the linear range of the reaction.

  • Quenching and Sample Preparation:

    • Follow the same quenching and sample preparation steps as described in Protocol 1.

D. Detection and Data Analysis

  • Quantify this compound production using LC-MS/MS.

  • For inhibitor studies, calculate the percent inhibition relative to a vehicle control (e.g., DMSO) and determine the IC₅₀ value by fitting the data to a dose-response curve. Bestatin is a known inhibitor and can be used as a positive control.[2][11]

Data Presentation

The following table summarizes key quantitative data related to CNDP2 and this compound from published literature, providing context for expected experimental outcomes.

ParameterValueCondition / ContextSource
Baseline Lac-Phe ~31.5 ± 10 nmol/LHuman plasma (capillary blood) at rest.[12]
Post-Exercise Lac-Phe ~101.0 ± 40.1 nmol/LHuman plasma (capillary blood) after exhaustive exercise.[12]
Post-Exercise Lac-Phe >5-fold increaseMouse plasma after acute exhaustive treadmill running.[13]
CNDP2 Inhibition (Bestatin) IC₅₀ ≈ 7 nMInhibition of dipeptidase activity (not Lac-Phe synthesis).[3]
CNDP2 Inhibition (Bestatin) IC₅₀ ≈ 1.0 - 1.2 µMInhibition of Cys-Gly hydrolysis by purified CNDP2.[11]
Substrate Concentration 10 mMIn vitro concentration of Lactate and Phenylalanine used to drive Lac-Phe formation in cell lysates.[4]
Cofactor Mn²⁺Required for full CNDP2 activity.[4][10]

References

Application Notes and Protocols for Stable Isotope Labeling of N-lactoyl-phenylalanine in Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-lactoyl-phenylalanine (Lac-Phe) is an emerging metabolite that has garnered significant attention for its role as a signaling molecule in metabolism.[1] Formed from the conjugation of lactate and phenylalanine, Lac-Phe is implicated in appetite regulation, the metabolic response to exercise, and the pathophysiology of various diseases, including mitochondrial disorders and phenylketonuria.[1][2][3] The study of its biosynthesis and metabolic fate is crucial for understanding its physiological functions and therapeutic potential.

Stable isotope labeling is a powerful technique for elucidating metabolic pathways. By introducing atoms with a heavier, non-radioactive isotope (e.g., ¹³C, ¹⁵N) into a molecule of interest, researchers can trace its journey through biological systems. This application note provides detailed protocols for the synthesis of stable isotope-labeled this compound and its use in metabolic tracing studies, along with methods for sample analysis.

Synthesis of Stable Isotope-Labeled this compound

The synthesis of isotopically labeled this compound can be achieved through both enzymatic and chemical methods. The choice of method will depend on the desired labeling pattern and the available resources.

Enzymatic Synthesis

The enzyme carnosine dipeptidase 2 (CNDP2) has been identified as the primary catalyst for the formation of N-lactoyl-amino acids in vivo through a process of reverse proteolysis.[2][4] This enzymatic activity can be harnessed for the in vitro synthesis of labeled Lac-Phe.

Protocol 1: Enzymatic Synthesis of [¹³C₃]-N-lactoyl-phenylalanine

This protocol is adapted from in vitro synthesis experiments using cell lysates containing CNDP2.

Materials:

  • HEK293 cell lysate (or a purified CNDP2 enzyme preparation)

  • [U-¹³C₃]-Lactic acid

  • L-Phenylalanine

  • Reaction buffer (e.g., 25 mM Tris-HCl, pH 7.4)

  • LC-MS grade water and solvents

Procedure:

  • Prepare a reaction mixture containing the cell lysate (or purified CNDP2), 10 mM [U-¹³C₃]-Lactic acid, and 10 mM L-Phenylalanine in the reaction buffer.

  • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes to several hours), based on preliminary time-course experiments to determine optimal yield.

  • Terminate the reaction by adding a cold quenching solution, such as 80% methanol.

  • Centrifuge the mixture to pellet proteins and other cellular debris.

  • Collect the supernatant for purification and analysis.

  • Purify the [¹³C₃]-N-lactoyl-phenylalanine from the supernatant using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

  • Confirm the identity and isotopic enrichment of the product by liquid chromatography-mass spectrometry (LC-MS).

Chemical Synthesis

Chemical synthesis offers greater flexibility in the placement of isotopic labels. A common method for forming the amide bond between lactic acid and phenylalanine is through carbodiimide-mediated coupling, often with the addition of an activating agent like N-hydroxysuccinimide (NHS) to improve efficiency and reduce side reactions.

Protocol 2: Chemical Synthesis of [¹³C₃, ¹⁵N]-N-lactoyl-phenylalanine

This protocol is a general guideline based on standard peptide coupling procedures.

Materials:

  • [U-¹³C₃]-L-Lactic acid

  • [¹⁵N]-L-Phenylalanine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M MES, pH 4.5-6.0 for the activation step; phosphate buffer, pH 7.2-7.5 for the coupling step)

  • Quenching solution (e.g., hydroxylamine)

  • LC-MS grade water and solvents for purification

Procedure:

  • Activation of [U-¹³C₃]-L-Lactic acid:

    • Dissolve [U-¹³C₃]-L-Lactic acid, EDC, and NHS in the activation buffer.

    • Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-ester of the labeled lactic acid.

  • Coupling with [¹⁵N]-L-Phenylalanine:

    • Add a solution of [¹⁵N]-L-Phenylalanine to the activated lactic acid mixture.

    • Adjust the pH of the reaction to 7.2-7.5 with the coupling buffer.

    • Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by thin-layer chromatography (TLC) or LC-MS.

  • Quenching and Purification:

    • Quench any unreacted NHS-esters by adding a quenching solution.

    • Remove the solvent under reduced pressure.

    • Purify the resulting [¹³C₃, ¹⁵N]-N-lactoyl-phenylalanine using flash chromatography or preparative HPLC.

    • Confirm the structure and isotopic purity of the final product by NMR and high-resolution mass spectrometry.

Metabolic Tracing with Stable Isotope-Labeled this compound

Metabolic tracing experiments can be designed to investigate either the biosynthesis of Lac-Phe from its precursors or the metabolic fate of Lac-Phe itself.

Tracing the Biosynthesis of this compound

This type of experiment involves providing cells with labeled precursors (e.g., labeled glucose to generate labeled lactate) and monitoring the incorporation of the label into Lac-Phe over time.

Protocol 3: Tracing the Incorporation of ¹³C from Glucose into this compound in Cell Culture

This protocol is based on a study that successfully traced the formation of [¹³C₃]-Lac-Phe in HEK293 cells.

Materials:

  • Adherent cells (e.g., HEK293) cultured in 6-well plates

  • Culture medium containing [U-¹³C₆]-glucose

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% methanol (quenching/extraction solution)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Culture cells to near confluence in standard culture medium.

  • Replace the standard medium with the medium containing [U-¹³C₆]-glucose.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), harvest the cells.

  • Cell Harvesting and Metabolite Extraction:

    • Aspirate the culture medium.

    • Quickly wash the cells with ice-cold 0.9% NaCl.

    • Immediately add ice-cold 80% methanol to the well to quench metabolic activity and extract metabolites.

    • Scrape the cells and collect the cell lysate/methanol mixture into a pre-chilled microcentrifuge tube.

    • Vortex the tube and centrifuge at high speed to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.

  • Sample Analysis:

    • Analyze the extracted metabolites by LC-MS to determine the isotopic enrichment in lactate and this compound.

    • Quantify the abundance of different isotopologues (e.g., M+0, M+3 for Lac-Phe) over time.

Tracing the Metabolic Fate of this compound

This experiment involves introducing labeled Lac-Phe into a biological system and identifying the downstream metabolites that become labeled.

Protocol 4: Tracing the Metabolism of [¹³C₆]-N-lactoyl-phenylalanine in Cell Culture

Materials:

  • Cultured cells of interest (e.g., cancer cell lines, hepatocytes)

  • Standard culture medium

  • [¹³C₆]-N-lactoyl-phenylalanine (phenylalanine ring labeled)

  • Harvesting and extraction reagents as in Protocol 3

Procedure:

  • Culture cells to a desired confluency.

  • Replace the standard medium with medium supplemented with a known concentration of [¹³C₆]-N-lactoyl-phenylalanine (e.g., 10-100 µM).

  • At various time points (e.g., 0, 1, 4, 12, 24 hours), harvest the cells and extract the intracellular metabolites as described in Protocol 3.

  • Also, collect the culture medium at each time point to analyze extracellular metabolites.

  • Sample Analysis:

    • Analyze the intracellular and extracellular metabolite extracts by LC-MS.

    • Perform an untargeted or targeted metabolomics analysis to identify and quantify metabolites that have incorporated the ¹³C label from [¹³C₆]-N-lactoyl-phenylalanine. This will reveal the downstream metabolic pathways of Lac-Phe.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its isotopologues.

Sample Preparation for LC-MS/MS:

  • Cell Extracts: The methanol extracts from the tracing experiments can often be directly injected after centrifugation to remove any remaining debris. If necessary, the samples can be dried down under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS analysis.

  • Plasma/Serum: Protein precipitation is required. A common method is to add a 3-fold volume of a cold organic solvent mixture (e.g., acetonitrile:methanol, 1:1) to the plasma sample, vortex, and centrifuge to pellet the proteins. The supernatant is then collected for analysis.

LC-MS/MS Method Parameters:

  • Liquid Chromatography: A reversed-phase C18 column is typically used for the separation of this compound. A gradient elution with mobile phases consisting of water and acetonitrile, both with a small amount of formic acid (e.g., 0.1%), provides good chromatographic resolution.

  • Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative mode can be used. Multiple reaction monitoring (MRM) is employed for targeted quantification, using specific precursor-product ion transitions for both the unlabeled and labeled this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound238.1120.1
[¹³C₃]-N-lactoyl-phenylalanine241.1120.1
[¹³C₆]-N-lactoyl-phenylalanine244.1126.1
[¹⁵N]-N-lactoyl-phenylalanine239.1121.1
[¹³C₃, ¹⁵N]-N-lactoyl-phenylalanine242.1121.1

Note: The exact m/z values may vary slightly depending on the ionization state and the instrument.

Data Presentation

Quantitative data from metabolic tracing experiments should be summarized in tables to facilitate comparison between different conditions and time points.

Table 1: Isotopic Enrichment of this compound in HEK293 Cells Cultured with [U-¹³C₆]-Glucose

Time (hours)% M+0 Lac-Phe% M+3 Lac-Phe
01000
18020
44555
82080
24595

Note: This is example data to illustrate the expected trend.

Visualizations

Biosynthesis and Signaling of this compound

cluster_0 Cell cluster_1 Extracellular Space cluster_2 Target Cell Lactate Lactate CNDP2 CNDP2 Lactate->CNDP2 Phenylalanine Phenylalanine Phenylalanine->CNDP2 LacPhe_in This compound CNDP2->LacPhe_in Reverse Proteolysis LacPhe_out This compound (circulating) LacPhe_in->LacPhe_out Transport Receptor Receptor (e.g., GPR139) LacPhe_out->Receptor Signaling Downstream Signaling (e.g., Appetite Suppression) Receptor->Signaling

Caption: Biosynthesis and signaling pathway of this compound.

Experimental Workflow for Metabolic Tracing

start Start: Cell Culture labeling Introduce Stable Isotope-Labeled This compound start->labeling incubation Time-Course Incubation labeling->incubation harvest Harvest Cells and Quench Metabolism incubation->harvest extract Extract Metabolites harvest->extract lcms LC-MS/MS Analysis extract->lcms data Data Analysis: Isotopologue Quantification lcms->data end End: Metabolic Pathway Elucidation data->end

Caption: Experimental workflow for metabolic tracing with labeled Lac-Phe.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for researchers interested in studying the metabolism of this compound using stable isotope labeling. These methods will facilitate a deeper understanding of the biological roles of this important signaling metabolite and may aid in the development of new therapeutic strategies targeting metabolic diseases.

References

Application Notes and Protocols for Intraperitoneal Injection of N-lactoyl-phenylalanine in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the preparation and intraperitoneal (IP) administration of N-lactoyl-phenylalanine (Lac-Phe) to mice. This compound is a metabolite that has garnered significant interest for its role in regulating appetite, body weight, and glucose metabolism.[1][2][3] This document offers detailed experimental procedures, quantitative data summaries, and visual diagrams of the associated signaling pathways and experimental workflow.

Introduction

This compound (Lac-Phe) is a signaling metabolite synthesized from lactate and phenylalanine by the enzyme carnosine dipeptidase 2 (CNDP2).[2][4][5] It is induced by exercise and has been shown to suppress feeding and reduce obesity in diet-induced obese mice.[2][6] Intraperitoneal injection is a common administration route for Lac-Phe in in vivo studies to investigate its metabolic effects.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for the intraperitoneal injection of this compound in mice, based on published research.

Table 1: Solubility of this compound

SolventSolubility
Water10-12 mg/mL (Sonication may be required)[7][8]
DMSO~47 mg/mL[8]
Ethanol~47 mg/mL[8]

Table 2: Reported Dosages and Effects of Intraperitoneal this compound in Mice

DosageVehicleFrequencyMouse ModelObserved Effects
50 mg/kg18:1:1 (v/v) Saline/Kolliphor EL/DMSODaily for 10 daysDiet-induced obese (DIO) miceReduced cumulative food intake, reduced body weight, improved glucose homeostasis, and reduced adiposity.[3][8][9]
50 µg/kgNot specifiedSingle injectionDiet-induced obese (DIO) miceIncreased plasma concentrations over 100-fold.[10]

Experimental Protocols

Preparation of this compound Injection Solution

This protocol is for the preparation of a 10 mg/mL stock solution of this compound in a vehicle suitable for intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Kolliphor EL (Sigma-Aldrich)

  • Sterile 0.9% Saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles (25-30 gauge)[11][12]

Procedure:

  • Vehicle Preparation: Prepare the 18:1:1 (by volume) saline/Kolliphor EL/DMSO vehicle. For example, to prepare 2 mL of the vehicle, mix 1.8 mL of sterile saline, 0.1 mL of Kolliphor EL, and 0.1 mL of DMSO.[9] Vortex thoroughly to ensure a homogenous solution.

  • Weighing this compound: Accurately weigh the required amount of this compound powder. For a 10 mg/mL solution, weigh 10 mg of the compound.

  • Dissolving this compound:

    • Add the weighed this compound to a sterile microcentrifuge tube.

    • Add the prepared vehicle to the tube to achieve the desired concentration of 10 mg/mL.

    • Vortex the solution vigorously.

    • If the compound does not fully dissolve, sonicate the solution for short intervals until it becomes clear.[7]

  • Sterilization: The prepared solution should be sterile. If starting with non-sterile components, the final solution can be sterilized by filtration through a 0.22 µm syringe filter.

  • Storage: It is recommended to prepare fresh solutions for each experiment.[8] If short-term storage is necessary, store at 4°C for no longer than 24 hours. For longer-term storage, consult the manufacturer's recommendations, though fresh preparation is ideal.

Intraperitoneal Injection Protocol in Mice

This protocol outlines the standard procedure for administering this compound via intraperitoneal injection to mice.

Materials:

  • Prepared this compound injection solution

  • Mouse restraint device (optional)

  • Sterile syringes (1 mL) and needles (25-30 gauge)[11][12]

  • 70% Ethanol or other suitable disinfectant

  • Sterile gauze pads

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Restraint:

    • Gently restrain the mouse using an appropriate technique. The scruffing method is commonly used, where the loose skin over the shoulders is grasped firmly to immobilize the head and body.[11][13]

    • Position the mouse in dorsal recumbency (on its back) with the head tilted slightly downward. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[14]

  • Injection Site Identification:

    • The preferred injection site is the lower right quadrant of the abdomen.[13][14] This location helps to avoid the cecum, which is typically located on the left side, and the urinary bladder in the midline.[13]

  • Disinfection:

    • Swab the injection site with a sterile gauze pad soaked in 70% ethanol.[13]

  • Injection:

    • Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.[12][14] The needle should penetrate the skin and the abdominal muscle layer to enter the peritoneal cavity.

    • Before injecting, gently pull back on the plunger (aspirate) to ensure the needle is not in a blood vessel or organ. If blood or any yellowish/brown fluid (urine or intestinal contents) appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle and syringe.[13][14]

    • Slowly inject the calculated volume of the this compound solution. The maximum recommended injection volume for a mouse is 10 mL/kg of body weight.[12][15]

  • Post-Injection Care:

    • Withdraw the needle smoothly and return the mouse to its cage.

    • Monitor the animal for any signs of distress, such as bleeding at the injection site, abdominal swelling, or changes in behavior.[12]

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of this compound and the experimental workflow for its intraperitoneal injection in mice.

cluster_0 Experimental Workflow prep Prepare Lac-Phe Solution (10 mg/mL in 18:1:1 Vehicle) restrain Restrain Mouse (Dorsal Recumbency) prep->restrain 1. inject Intraperitoneal Injection (Lower Right Quadrant, 50 mg/kg) restrain->inject 2. observe Observe and Monitor (Behavioral & Physiological Changes) inject->observe 3. analyze Data Analysis (Food Intake, Body Weight, etc.) observe->analyze 4.

Caption: Experimental workflow for intraperitoneal injection of this compound in mice.

cluster_synthesis Lac-Phe Synthesis cluster_effects Downstream Effects Lactate Lactate CNDP2 CNDP2 Enzyme Lactate->CNDP2 Phenylalanine Phenylalanine Phenylalanine->CNDP2 LacPhe_syn This compound (Lac-Phe) CNDP2->LacPhe_syn LacPhe_eff This compound (Lac-Phe) LacPhe_syn->LacPhe_eff Acts on Hypothalamus Hypothalamus (AgRP Neurons) LacPhe_eff->Hypothalamus Inhibits Microglia Microglia/Macrophages LacPhe_eff->Microglia Appetite Appetite Suppression Hypothalamus->Appetite AMPK AMPK-PGC1α-PPARγ Pathway Activation Microglia->AMPK NFkB NF-κB Pathway Inhibition Microglia->NFkB Inhibits p65 translocation Inflammation Reduced Inflammation AMPK->Inflammation NFkB->Inflammation Suppresses M1 polarization

Caption: Signaling pathways of this compound synthesis and its downstream effects.

References

Application Notes: Development and Characterization of Antibodies for N-lactoyl-phenylalanine (Lac-Phe) Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-lactoyl-phenylalanine (Lac-Phe) is a recently identified endogenous metabolite that is gaining significant attention for its role in regulating metabolism and energy balance. Elevated levels of Lac-Phe have been observed in response to strenuous exercise and are associated with appetite suppression and reduced body weight.[1][2][3][4] These findings suggest that Lac-Phe may be a promising therapeutic target for metabolic disorders such as obesity and type 2 diabetes. To facilitate further research into the physiological and pathological roles of Lac-Phe, the development of specific and sensitive detection methods is crucial. This document provides detailed application notes and protocols for the generation and characterization of antibodies for the detection of this compound.

Signaling Pathways Involving this compound

This compound is synthesized from lactate and phenylalanine by the enzyme carnosine dipeptidase 2 (CNDP2).[1][3] It is considered a signaling molecule that can influence various metabolic pathways. While the precise receptors and downstream signaling cascades are still under investigation, current research points to its involvement in the regulation of appetite and glucose homeostasis.

Lac_Phe_Signaling cluster_synthesis Lac-Phe Synthesis cluster_effects Metabolic Effects Lactate Lactate CNDP2 CNDP2 Lactate->CNDP2 Phenylalanine Phenylalanine Phenylalanine->CNDP2 LacPhe_syn This compound (Lac-Phe) CNDP2->LacPhe_syn Appetite Appetite Suppression LacPhe_syn->Appetite Regulates Glucose Improved Glucose Homeostasis LacPhe_syn->Glucose Contributes to Weight Reduced Body Weight Appetite->Weight Leads to

Caption: Biosynthesis and known metabolic effects of this compound.

Antibody Development Workflow

The development of antibodies against a small molecule like Lac-Phe, which is a hapten, requires conjugation to a larger carrier protein to elicit an immune response. The general workflow involves hapten synthesis, immunogen preparation, immunization, and subsequent antibody screening and characterization.

Antibody_Development_Workflow cluster_prep Preparation cluster_imm Immunization & Screening cluster_prod Production & Characterization Hapten Hapten Synthesis (Lac-Phe derivative) Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., KLH, BSA) Carrier->Conjugation Immunization Immunization of Host Animal Conjugation->Immunization Screening Screening of B-cells (e.g., Phage Display) Immunization->Screening Selection Selection of High-Affinity Binders Screening->Selection Production Antibody Production & Purification Selection->Production Characterization Characterization (Affinity, Specificity) Production->Characterization Assay Immunoassay Development Characterization->Assay

Caption: General workflow for anti-hapten antibody development.

Experimental Protocols

Protocol 1: Preparation of Lac-Phe-Carrier Conjugate (Immunogen)

Objective: To conjugate this compound (the hapten) to a carrier protein to make it immunogenic.

Materials:

  • This compound (Lac-Phe)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) for immunization, Bovine Serum Albumin (BSA) for screening)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Activation of Lac-Phe:

    • Dissolve Lac-Phe and a molar excess of NHS in anhydrous DMF.

    • Add a molar equivalent of DCC or EDC to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C to form the NHS-ester of Lac-Phe.

    • Centrifuge the reaction mixture to remove the urea byproduct (if using DCC).

  • Conjugation to Carrier Protein:

    • Dissolve the carrier protein (KLH or BSA) in PBS.

    • Slowly add the activated Lac-Phe-NHS ester solution to the carrier protein solution while gently stirring.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The typical molar ratio of hapten to carrier protein is 20-40:1.

  • Purification of the Conjugate:

    • Dialyze the conjugation mixture against PBS at 4°C for 48 hours with several changes of buffer to remove unconjugated hapten and other small molecules.

    • Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay).

    • Confirm successful conjugation using techniques such as MALDI-TOF mass spectrometry or by UV-Vis spectroscopy if the hapten has a distinct absorbance.

Protocol 2: Polyclonal Antibody Production in Rabbits

Objective: To generate polyclonal antibodies against the Lac-Phe-KLH conjugate.

Materials:

  • Lac-Phe-KLH conjugate (immunogen)

  • Freund's complete adjuvant (FCA) and Freund's incomplete adjuvant (FIA)

  • Two healthy adult rabbits

  • Sterile syringes and needles

  • Blood collection supplies

Procedure:

  • Pre-immune Bleed: Collect blood from the rabbits before the first immunization to obtain pre-immune serum, which will serve as a negative control.

  • Primary Immunization:

    • Emulsify the Lac-Phe-KLH immunogen with an equal volume of Freund's complete adjuvant. The typical dose is 0.5-1.0 mg of conjugate per rabbit.

    • Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.

  • Booster Immunizations:

    • Boost the immune response by administering subsequent injections of the immunogen emulsified in Freund's incomplete adjuvant every 3-4 weeks. The typical booster dose is 0.25-0.5 mg of conjugate per rabbit.

  • Titer Monitoring:

    • Collect small blood samples 10-14 days after each booster immunization.

    • Determine the antibody titer in the serum using an indirect ELISA with Lac-Phe-BSA as the coating antigen.

  • Final Bleed and Antibody Purification:

    • Once a high antibody titer is achieved, perform a final bleed.

    • Isolate the polyclonal antibodies from the serum using protein A/G affinity chromatography.

Protocol 3: Competitive ELISA for Lac-Phe Detection

Objective: To develop a competitive ELISA to quantify Lac-Phe in biological samples.

Materials:

  • Anti-Lac-Phe polyclonal antibody (purified)

  • Lac-Phe-BSA conjugate (for coating)

  • This compound standard

  • Goat anti-rabbit IgG-HRP conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • 96-well microtiter plates

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Sample diluent (e.g., PBS)

Procedure:

  • Plate Coating:

    • Dilute the Lac-Phe-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare a standard curve of Lac-Phe by serially diluting a stock solution in the sample diluent.

    • Prepare unknown samples by diluting them in the same diluent.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of a fixed, limiting concentration of the anti-Lac-Phe antibody for 30-60 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of diluted goat anti-rabbit IgG-HRP conjugate to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of free Lac-Phe in the sample.

Data Presentation

The performance of the developed anti-Lac-Phe antibody should be thoroughly characterized. The following tables present hypothetical but realistic quantitative data for a newly developed polyclonal antibody.

Table 1: Antibody Affinity and Sensitivity

ParameterValueMethod
Affinity (Kd) 5 x 10⁻⁸ MSurface Plasmon Resonance (SPR)
ELISA IC₅₀ 25 ng/mLCompetitive ELISA
Limit of Detection (LOD) 2 ng/mLCompetitive ELISA
Linear Range 5 - 200 ng/mLCompetitive ELISA

Table 2: Antibody Specificity (Cross-Reactivity)

CompoundStructure% Cross-Reactivity
This compound Lactate + Phenylalanine100%
L-PhenylalanineAmino Acid< 0.1%
L-LactateOrganic Acid< 0.1%
N-acetyl-phenylalanineAcetylated Amino Acid1.5%
Phenylpyruvic acidKeto Acid< 0.5%
N-lactoyl-tyrosineLactoyl Amino Acid5%
N-lactoyl-leucineLactoyl Amino Acid2%

Cross-reactivity is calculated as: (IC₅₀ of Lac-Phe / IC₅₀ of competing compound) x 100.

Conclusion

The development of specific and sensitive antibodies against this compound is a critical step towards a better understanding of its biological functions and its potential as a therapeutic target. The protocols and data presented here provide a comprehensive guide for researchers to produce and characterize their own anti-Lac-Phe antibodies and to develop robust immunoassays for its detection in various biological matrices. This will undoubtedly accelerate research in the fields of metabolism, exercise physiology, and drug discovery.

References

Application Notes and Protocols for N-lactoyl-phenylalanine (Lac-Phe) Measurement Using Dried Blood Spots

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-lactoyl-phenylalanine (Lac-Phe) is an exercise-inducible metabolite that has garnered significant interest for its role in appetite suppression and energy homeostasis.[1][2] Synthesized from lactate and phenylalanine by the enzyme carnosine dipeptidase 2 (CNDP2), Lac-Phe is a key signaling molecule that links physical activity with metabolic regulation.[3][4] The ability to accurately measure Lac-Phe is crucial for research in exercise physiology, metabolic diseases, and drug development. Dried blood spot (DBS) sampling offers a minimally invasive, cost-effective, and logistically simple alternative to traditional venipuncture, making it an ideal method for collecting samples in various research settings.[5] These application notes provide a detailed protocol for the quantification of Lac-Phe from DBS samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with relevant quantitative data and pathway information.

Biosynthesis and Signaling Pathway of this compound

Lac-Phe is formed through the enzymatic condensation of L-lactate and L-phenylalanine, a reaction catalyzed by the cytosolic enzyme CNDP2.[3] This process, known as reverse proteolysis, is particularly active in CNDP2-expressing cells such as immune and epithelial cells.[2] Following intense exercise, increased levels of lactate production drive the synthesis and subsequent release of Lac-Phe into circulation.[2]

Once in circulation, Lac-Phe can cross the blood-brain barrier and act on the hypothalamus, a key brain region for appetite regulation.[6] It exerts its anorexigenic (appetite-suppressing) effects by directly inhibiting Agouti-related protein (AgRP) neurons, which are known to stimulate hunger.[1][7] This inhibition is mediated through the activation of ATP-sensitive potassium (KATP) channels on these neurons.[1][8] The suppression of AgRP neurons leads to the indirect activation of pro-opiomelanocortin (POMC) neurons in the paraventricular nucleus of the hypothalamus, which in turn promotes satiety.[1][7]

Biosynthesis and Signaling Pathway of this compound (Lac-Phe) cluster_Biosynthesis Biosynthesis cluster_Signaling Appetite Regulation in Hypothalamus Lactate L-Lactate CNDP2 CNDP2 (Carnosine Dipeptidase 2) Lactate->CNDP2 Phenylalanine L-Phenylalanine Phenylalanine->CNDP2 LacPhe_produced This compound (Lac-Phe) CNDP2->LacPhe_produced LacPhe_circulating Circulating Lac-Phe LacPhe_produced->LacPhe_circulating AgRP_Neuron AgRP Neuron (Appetite Stimulating) LacPhe_circulating->AgRP_Neuron Inhibits KATP_Channel KATP Channel POMC_Neuron POMC Neuron (Appetite Suppressing) AgRP_Neuron->POMC_Neuron Inhibits Appetite Appetite AgRP_Neuron->Appetite Stimulates POMC_Neuron->Appetite Suppresses

Caption: Biosynthesis of Lac-Phe and its signaling pathway in appetite regulation.

Experimental Protocols

Dried Blood Spot (DBS) Sample Collection

Materials:

  • Sterile lancets

  • Alcohol swabs

  • Gauze pads

  • DBS collection cards (e.g., Whatman 903™, QIAcard® FTA® DMPK-C)[5][9]

  • Gloves

  • Drying rack

  • Resealable plastic bags with desiccant

Procedure:

  • Label the DBS card with the subject's identification, date, and time of collection.

  • Clean the finger (or heel in infants) with an alcohol swab and allow it to air dry.

  • Prick the skin with a sterile lancet.

  • Wipe away the first drop of blood with a sterile gauze pad.

  • Allow a large drop of blood to form and gently touch the DBS card to the drop, allowing the blood to saturate the collection circle. Do not press the card against the skin.

  • Fill the required number of circles on the card.

  • Allow the DBS card to air dry horizontally for at least 3 hours at room temperature, away from direct sunlight.[5]

  • Once completely dry, place the DBS card in a resealable plastic bag with a desiccant pack.

  • Store the samples at -20°C or -80°C until analysis. Lac-Phe in DBS has been shown to be stable for at least 28 days at -20°C and room temperature.[5]

This compound Extraction from DBS

This protocol is based on a validated method for Lac-Phe extraction from DBS.[5]

Materials:

  • DBS puncher (e.g., 3 mm or punching the entire spot)

  • Microcentrifuge tubes (1.5 mL)

  • Methanol (100%, LC-MS grade)

  • Internal Standard (IS) solution: d5-Lactoyl-phenylalanine in a suitable solvent (e.g., 10% acetonitrile)

  • Ultrasonic bath

  • Centrifuge

  • Vacuum centrifuge

  • Acetonitrile (LC-MS grade)

  • Ultrapure water

Procedure:

  • Punch a disc from the center of the dried blood spot and place it into a 1.5 mL microcentrifuge tube. Alternatively, the entire spot can be excised and used.[5]

  • Add 600 µL of 100% methanol to the tube.[5]

  • Add the internal standard (d5-Lactoyl-phenylalanine) to each sample, quality control, and standard.

  • Sonicate the tubes for 30 minutes in an ultrasonic bath.[5]

  • Centrifuge the samples at 17,000 x g for 10 minutes at 19°C.[5]

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Dry the supernatant in a vacuum centrifuge for 90 minutes at 45°C.[5]

  • Reconstitute the dried extract in 100 µL of 10% acetonitrile in water.[5]

  • Vortex the tube to ensure the pellet is fully dissolved.

  • Centrifuge at 17,000 x g for 10 minutes at 19°C to pellet any remaining particulates.[5]

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Alternative Extraction Solvents: While 100% methanol is a validated solvent, other solvent systems have been successfully used for the extraction of small molecules from DBS. Researchers may consider optimizing their extraction protocol using one of the following, as they have been shown to be effective for untargeted metabolomics from DBS:[10]

  • 80% Methanol / 20% Water

  • 80% Acetonitrile / 20% Water

  • 40% Methanol / 40% Acetonitrile / 20% Water

Experimental Workflow for Lac-Phe Measurement from DBS cluster_Collection Sample Collection cluster_Extraction Sample Preparation cluster_Analysis Analysis Collect Blood Collection (Finger Prick) Spot Spot onto DBS Card Collect->Spot Dry Air Dry (3h) Spot->Dry Store Store at -20°C/-80°C Dry->Store Punch Punch DBS Disc Extract Extract with Methanol + Internal Standard Punch->Extract Sonicate Sonicate (30 min) Extract->Sonicate Centrifuge1 Centrifuge (17,000 x g) Sonicate->Centrifuge1 DrySupernatant Dry Supernatant Centrifuge1->DrySupernatant Reconstitute Reconstitute in 10% Acetonitrile DrySupernatant->Reconstitute Centrifuge2 Centrifuge (17,000 x g) Reconstitute->Centrifuge2 LCMS LC-MS/MS Analysis Centrifuge2->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for Lac-Phe measurement from DBS samples.

LC-MS/MS Analysis

The following parameters are a starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

Parameter Value
Column C18 or similar reverse-phase column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL

| Gradient | A linear gradient from low to high organic phase |

Tandem Mass Spectrometry (MS/MS) Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Lac-Phe: m/z 236.1 -> 164.1 (Quantifier), 236.1 -> 71.0 (Qualifier) d5-Lac-Phe (IS): m/z 241.1 -> 169.1
Collision Energy Optimize for specific instrument

| Cone Voltage | Optimize for specific instrument |

Quantitative Data

The following tables summarize the validation data for the DBS-based Lac-Phe measurement method and provide examples of Lac-Phe concentrations observed in human subjects.

Table 1: Method Validation Parameters

Parameter Result
Linearity (r²) > 0.99
Working Range 0 - 100 ng/mL
Precision (%CV) < 8%
Accuracy (%RE) < 7%
Stability (DBS) > 28 days at -20°C and 20°C

Data sourced from Bauhaus et al. (2023).[5]

Table 2: this compound Concentrations in Human Dried Blood Spots

Population Condition Lac-Phe Concentration (nmol/L) Reference
Junior Triathletes Baseline (Resting) 31.5 ± 10.0 [5]
Junior Triathletes Post-Exercise (Maximal) 101.0 ± 40.1 [5]
Junior Triathletes 15 min Post-Exercise 89.7 ± 30.4 [5]

Concentrations are presented as mean ± standard deviation.

Conclusion

The use of dried blood spots for the measurement of this compound provides a robust, reliable, and convenient method for researchers in various fields. The protocols outlined in these application notes, coupled with the provided quantitative data and pathway information, offer a comprehensive guide for the implementation of this technique. This approach facilitates the exploration of Lac-Phe's role in health and disease, and supports the development of novel therapeutics targeting metabolic pathways.

References

Application Notes: Lentiviral-Mediated CNDP2 Knockdown for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cytosolic Non-specific Dipeptidase 2 (CNDP2), also known as tissue carnosinase, is an M20 metallopeptidase that hydrolyzes a variety of dipeptides.[1] Emerging evidence reveals its multifaceted and often contradictory roles in cancer biology. In some contexts, such as gastric cancer, CNDP2 acts as a tumor suppressor by activating the MAPK signaling pathway to induce apoptosis.[1][2][3] Conversely, in ovarian and colon cancer, CNDP2 has been shown to promote tumor growth and metastasis, potentially through the PI3K/AKT pathway.[4][5][6] Recently, CNDP2 has also been identified as a secreted enzyme that enables cancer cells to cooperatively scavenge amino acids from their environment, promoting tumor fitness.[7][8]

Given its complex role, studying the functional consequences of CNDP2 loss is critical. Lentiviral-mediated short hairpin RNA (shRNA) delivery is a powerful and widely used tool for achieving stable, long-term gene knockdown in a variety of mammalian cells, including both dividing and non-dividing types.[9][10] This application note provides a comprehensive guide, including detailed protocols and data interpretation, for utilizing lentiviral shRNA to knockdown CNDP2 for in vitro functional studies.

Signaling Pathways Involving CNDP2

CNDP2 expression levels have been shown to modulate key signaling pathways that govern cell fate, including proliferation, apoptosis, and survival.

CNDP2_MAPK_Pathway CNDP2_High High CNDP2 p38 p38 CNDP2_High->p38 Upregulates JNK JNK CNDP2_High->JNK Activates CNDP2_Low Low CNDP2 (shRNA Knockdown) ERK p-ERK CNDP2_Low->ERK Increases Phosphorylation Apoptosis Apoptosis & Cell Cycle Arrest p38->Apoptosis JNK->Apoptosis Proliferation Proliferation & Survival ERK->Proliferation

Caption: CNDP2's differential regulation of the MAPK signaling pathway.[2][3]

CNDP2_PI3K_AKT_Pathway CNDP2 CNDP2 PI3K p-PI3K CNDP2->PI3K Activates AKT p-AKT PI3K->AKT Activates Outcome Cell Growth & Metastasis AKT->Outcome Promotes

Caption: CNDP2 promotes ovarian cancer progression via the PI3K/AKT pathway.[4]

Experimental Workflow and Data

Lentiviral-mediated knockdown of CNDP2 involves several key stages, from vector preparation to the analysis of functional outcomes. The results of these functional assays are highly dependent on the cancer type being studied.

Lentiviral_Workflow cluster_prep Virus Production cluster_exp Experiment cluster_analysis Functional Analysis shRNA_Design 1. Design/Select CNDP2 shRNA Vector Transfection 2. Co-transfect HEK293T cells (shRNA, packaging, envelope plasmids) shRNA_Design->Transfection Harvest 3. Harvest & Filter Lentiviral Particles Transfection->Harvest Transduction 4. Transduce Target Cells (e.g., SGC-7901, SKOV3) Harvest->Transduction Selection 5. Select Stable Cells (e.g., with Puromycin) Transduction->Selection Verification 6. Verify CNDP2 Knockdown (Western Blot / qRT-PCR) Selection->Verification Proliferation Proliferation Assays (CCK-8, Colony Formation) Verification->Proliferation Migration Migration/Invasion Assays (Transwell) Verification->Migration

Caption: Overall workflow for CNDP2 knockdown and subsequent functional analysis.
Quantitative Data Summary

The following tables summarize the reported effects of CNDP2 knockdown on key cellular processes in different cancer cell lines.

Table 1: Effect of CNDP2 Knockdown on Cell Proliferation

Cancer Type Cell Line Assay Result of CNDP2 Knockdown Reference
Gastric Cancer SGC-7901 CCK-8 Significantly promoted cell growth. [2]
Gastric Cancer SGC-7901 Colony Formation Significantly higher colony-forming efficiency. [2]
Ovarian Cancer SKOV3 CCK-8 Significantly reduced cell proliferation. [4]
Ovarian Cancer OVCAR3 CCK-8 Significantly reduced cell proliferation. [4]
Ovarian Cancer SKOV3, OVCAR3 Colony Formation Number of colonies was significantly reduced. [4]
Colon Cancer RKO Cell Counting Significantly inhibited cell proliferation. [6]

| Colon Cancer | RKO | Colony Formation | The number of colonies was decreased. |[6] |

Table 2: Effect of CNDP2 Knockdown on Cell Migration and Invasion

Cancer Type Cell Line Assay Result of CNDP2 Knockdown Reference
Ovarian Cancer SKOV3 Transwell Migration Significantly reduced cell migration. [4]
Ovarian Cancer OVCAR3 Transwell Migration Significantly reduced cell migration. [4]
Ovarian Cancer SKOV3 Transwell Invasion Significantly reduced cell invasion. [4]

| Ovarian Cancer | OVCAR3 | Transwell Invasion | Significantly reduced cell invasion. |[4] |

Experimental Protocols

Protocol 1: Lentivirus Production in HEK293T Cells

This protocol describes the generation of lentiviral particles using a 3rd generation packaging system.[10][11]

Materials:

  • HEK293T cells (low passage, <15)

  • DMEM with 10% FBS (DMEM Complete)

  • Opti-MEM

  • Lentiviral transfer plasmid (e.g., pLKO.1-puro containing CNDP2 shRNA)

  • Packaging plasmids (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000 or PEI)

  • 10 cm tissue culture plates

  • 0.45 µm syringe filters

Procedure:

  • Day 1: Seed HEK293T Cells

    • Seed 3.8 x 10⁶ HEK293T cells per 10 cm plate in 10 mL of DMEM Complete.

    • Incubate at 37°C, 5% CO₂ for ~20 hours. Cells should be ~80% confluent at the time of transfection.[11][12]

  • Day 2: Transfection

    • In Tube A, dilute your transfection reagent in 250 µL of Opti-MEM per plate.

    • In Tube B, mix the plasmids in 250 µL of Opti-MEM per plate. A common ratio is 2 µg transfer plasmid, 1 µg packaging plasmid, and 1.5 µg envelope plasmid.[12][13]

    • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 10-15 minutes.

    • Add the DNA-lipid complex mixture dropwise to the HEK293T cells.

    • Incubate for 6-8 hours at 37°C, 5% CO₂.

    • Carefully aspirate the medium and replace it with 10 mL of fresh, pre-warmed DMEM Complete.[11][12]

  • Day 4 & 5: Harvest Viral Supernatant

    • 48 hours post-transfection: Collect the supernatant containing viral particles into a sterile polypropylene tube. Store at 4°C. Add 10 mL of fresh DMEM Complete to the plate.[9]

    • 72 hours post-transfection: Collect the supernatant again and pool it with the 48-hour harvest.

    • Centrifuge the pooled supernatant at ~2000 rpm for 5 minutes to pellet any detached cells.[12]

    • Filter the supernatant through a 0.45 µm syringe filter to remove remaining debris.[9]

    • Aliquot the virus into cryovials and store at -80°C for long-term use.

Protocol 2: Lentiviral Transduction of Target Cells

Materials:

  • Target cells (e.g., SGC-7901, SKOV3)

  • Complete growth medium for target cells

  • Harvested CNDP2 shRNA lentivirus

  • Hexadimethrine bromide (Polybrene)

  • Puromycin

  • 6-well or 12-well plates

Procedure:

  • Day 1: Seed Target Cells

    • Seed target cells in a multi-well plate (e.g., 2 x 10⁵ cells per well in a 6-well plate) so they are 50-70% confluent the next day.[12]

  • Day 2: Transduction

    • Thaw the lentiviral aliquot on ice.

    • Prepare transduction medium: complete growth medium supplemented with Polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.[12]

    • Remove the old medium from the cells and add the transduction medium.

    • Add the lentivirus to the cells. The amount of virus needed (Multiplicity of Infection, MOI) should be optimized for each cell line. A good starting point is to test a range of MOIs (e.g., 0.5, 1, 5).[14]

    • Incubate for 18-24 hours at 37°C, 5% CO₂.[14]

  • Day 3: Medium Change

    • Remove the virus-containing medium and replace it with fresh complete growth medium.

  • Day 4 onwards: Antibiotic Selection

    • After 24-48 hours, begin selection by adding puromycin to the medium. The optimal concentration (typically 1-10 µg/mL) must be determined beforehand with a kill curve for your specific cell line.[14]

    • Replace the puromycin-containing medium every 3-4 days.

    • Continue selection until non-transduced control cells have all died and resistant colonies are visible (usually 7-14 days).

    • Expand the resistant polyclonal population or isolate single clones for further analysis.

Protocol 3: Verification of CNDP2 Knockdown by Western Blot

Procedure:

  • Lyse the stable CNDP2 knockdown cells and non-target control cells to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against CNDP2 overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate.

  • Re-probe the membrane with a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading. A significant reduction in the CNDP2 band intensity compared to the control confirms successful knockdown.[2]

Protocol 4: Cell Proliferation Assay (CCK-8/MTS)

This assay measures cell viability based on the colorimetric reduction of a tetrazolium salt by metabolically active cells.[2][15]

Procedure:

  • Seed the stable CNDP2 knockdown and control cells into a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in 100 µL of medium.[16]

  • Culture the cells for the desired time course (e.g., 24, 48, 72, 96 hours).

  • At each time point, add 10 µL of CCK-8 or MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Plot the absorbance values against time to generate growth curves for comparison between knockdown and control cells.

Protocol 5: Transwell Migration and Invasion Assay

This assay assesses the ability of cells to move through a porous membrane (migration) or a membrane coated with an extracellular matrix like Matrigel (invasion).[4][16][17]

Procedure:

  • Rehydrate Transwell inserts (8.0 µm pore size) with serum-free medium. For invasion assays, use inserts pre-coated with Matrigel or coat them yourself.

  • Harvest stable CNDP2 knockdown and control cells and resuspend them in serum-free medium at a concentration of ~1 x 10⁵ cells/mL.

  • Add 2.5 x 10⁴ cells (in 250 µL) to the upper chamber of the Transwell insert.[16]

  • Add complete medium containing 10-20% FBS as a chemoattractant to the lower chamber.[16]

  • Incubate for 12-24 hours at 37°C.

  • After incubation, remove the non-migrated cells from the top of the membrane with a cotton swab.

  • Fix the cells that have migrated to the underside of the membrane with methanol and stain them with 0.2% crystal violet.[16]

  • Count the stained cells in several random fields of view under a microscope. A decrease in the number of migrated/invaded cells in the CNDP2 knockdown group compared to the control indicates an inhibitory effect on migration/invasion.[18]

References

Application Notes and Protocols for Human Studies on N-lactoyl-phenylalanine and Exercise

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for designing and conducting human studies to investigate the role of N-lactoyl-phenylalanine (Lac-Phe) in exercise-induced metabolic benefits. The protocols are intended to serve as a guide and should be adapted based on specific research questions and institutional guidelines.

Introduction

This compound (Lac-Phe) is a recently discovered metabolite that is synthesized from lactate and phenylalanine, primarily by the enzyme carnosine dipeptidase 2 (CNDP2).[1][2][3] Circulating levels of Lac-Phe have been shown to increase significantly in response to physical exercise in both animals and humans.[1][4][5][6] Preclinical studies in mice have demonstrated that Lac-Phe can suppress appetite, reduce food intake, and lead to weight loss, suggesting its potential as a key mediator of the metabolic benefits of exercise.[4][5][7][8] In humans, elevated Lac-Phe levels following exercise have been associated with greater adipose tissue loss during endurance training.[9][10] Understanding the dynamics of Lac-Phe in humans is a promising area of research for developing novel therapeutics for obesity and other metabolic disorders.[7]

Data Presentation

Table 1: Summary of Exercise-Induced Changes in Plasma Lac-Phe Levels in Humans
Exercise ModalityPopulationKey FindingsReference
Sprint ExerciseHealthy AdultsInduced the most dramatic increase in plasma Lac-Phe compared to resistance and endurance training.[5][6][11]
Acute Treadmill RunningHealthy AdultsLac-Phe was one of the most significantly induced metabolites.[4]
Endurance Training (8 weeks)Overweight and Obese AdultsHigher acute exercise-induced Lac-Phe levels were associated with greater reductions in subcutaneous and visceral adipose tissue.[9][10]
Various IntensitiesGeneral PopulationVigorous exercise leads to a more substantial production of Lac-Phe.[6]

Signaling Pathways and Experimental Workflows

Lac-Phe Biosynthesis and Proposed Signaling Pathway

The synthesis of Lac-Phe is a direct consequence of increased lactate production during strenuous physical activity. The enzyme CNDP2, found in various cells including immune and epithelial cells, catalyzes the condensation of lactate and the essential amino acid phenylalanine to form Lac-Phe.[1][2][4] This exercise-inducible metabolite is then released into the bloodstream, acting as a signaling molecule.[4] One of its proposed mechanisms of action involves the regulation of appetite by signaling to the brain, leading to reduced food intake.[5][7] Additionally, emerging evidence suggests Lac-Phe may have anti-inflammatory effects by suppressing the NF-κB signaling pathway in macrophages.[2][12]

Lac_Phe_Pathway cluster_synthesis Biosynthesis cluster_effects Systemic Effects Exercise Intense Exercise Lactate Lactate Exercise->Lactate increases CNDP2 CNDP2 Enzyme Lactate->CNDP2 Phenylalanine Phenylalanine Phenylalanine->CNDP2 LacPhe This compound (Lac-Phe) CNDP2->LacPhe synthesizes Brain Brain (Appetite Center) LacPhe->Brain signals to Macrophages Macrophages LacPhe->Macrophages acts on FoodIntake Reduced Food Intake Brain->FoodIntake leads to NFkB NF-κB Pathway Macrophages->NFkB suppresses Inflammation Reduced Inflammation NFkB->Inflammation leads to

Caption: Biosynthesis of Lac-Phe from lactate and phenylalanine during exercise and its proposed systemic effects on appetite and inflammation.

Experimental Workflow for a Human Cross-Over Study

To minimize inter-individual variability, a cross-over study design is highly recommended for investigating the acute effects of different exercise modalities on Lac-Phe levels.[13][14] In this design, each participant acts as their own control. A washout period between interventions is crucial to prevent carry-over effects.

Experimental_Workflow cluster_screening Phase 1: Participant Recruitment and Screening cluster_intervention Phase 2: Intervention (Cross-Over Design) cluster_sampling Phase 3: Sample Collection and Analysis Recruitment Recruitment of Healthy Volunteers InclusionExclusion Inclusion/Exclusion Criteria Assessment Recruitment->InclusionExclusion InformedConsent Informed Consent InclusionExclusion->InformedConsent Baseline Baseline Measurements (Anthropometry, Fitness) InformedConsent->Baseline Randomization Randomization to Intervention Order InterventionA Intervention A: Sprint Exercise Randomization->InterventionA Washout Washout Period (e.g., 1 week) InterventionA->Washout BloodSampling Blood Sampling (Pre, Post, and Time-course) InterventionA->BloodSampling InterventionB Intervention B: Endurance Exercise InterventionB->Washout InterventionB->BloodSampling Control Control: No Exercise Control->BloodSampling Washout->InterventionB Washout->Control Metabolomics Metabolomics Analysis (LC-MS/MS for Lac-Phe) BloodSampling->Metabolomics DataAnalysis Data Analysis and Interpretation Metabolomics->DataAnalysis

Caption: A typical cross-over experimental workflow for a human study investigating the effects of different exercise modalities on Lac-Phe levels.

Experimental Protocols

Protocol 1: Participant Screening and Baseline Characterization

Objective: To recruit a homogenous group of participants and characterize their baseline physiological and metabolic state.

Materials:

  • Standard anthropometric equipment (stadiometer, calibrated scale)

  • Body composition analyzer (e.g., DXA or BIA)

  • Metabolic cart for VO2max testing

  • Treadmill or cycle ergometer

  • Blood collection supplies

Procedure:

  • Recruitment: Recruit healthy, non-smoking participants within a specific age and BMI range. Clearly define inclusion and exclusion criteria (e.g., absence of metabolic diseases, not taking medications known to affect metabolism).

  • Informed Consent: Obtain written informed consent from all participants after a thorough explanation of the study procedures and potential risks.

  • Anthropometry and Body Composition: Measure height, weight, and body composition.

  • Cardiorespiratory Fitness: Determine maximal oxygen uptake (VO2max) using a graded exercise test on a treadmill or cycle ergometer. This is crucial for prescribing exercise intensities relative to individual fitness levels.

  • Baseline Blood Draw: Collect fasting blood samples to assess baseline metabolic markers (e.g., glucose, insulin, lipid profile) and Lac-Phe levels.

Protocol 2: Acute Exercise Intervention (Cross-Over Design)

Objective: To determine the acute effects of different exercise modalities on circulating Lac-Phe levels.

Materials:

  • Treadmill, cycle ergometer, and/or resistance training equipment

  • Heart rate monitors

  • Blood collection supplies

  • Centrifuge

  • -80°C freezer

Procedure:

  • Pre-trial Standardization: For 48 hours prior to each trial, participants should refrain from strenuous exercise and consume a standardized diet. An overnight fast (10-12 hours) is required before each session.

  • Randomization: Participants are randomly assigned to the order in which they will complete the three interventions:

    • Sprint Interval Training (SIT): e.g., 4 x 30-second "all-out" sprints on a cycle ergometer, with 4 minutes of active recovery between sprints.

    • Endurance Training (ET): e.g., 45 minutes of continuous running or cycling at 65-75% of VO2max.

    • Control (CON): A period of quiet rest for the same duration as the exercise sessions.

  • Blood Sampling: Collect venous blood samples at the following time points for each intervention:

    • Baseline (pre-intervention)

    • Immediately post-intervention

    • 30, 60, and 120 minutes post-intervention

  • Sample Processing:

    • Collect blood in EDTA-containing tubes.

    • Centrifuge at 3000 rpm for 15 minutes at 4°C to separate plasma.

    • Aliquot plasma into cryovials and immediately store at -80°C until analysis.

  • Washout Period: A minimum of a 7-day washout period should be implemented between each intervention to ensure Lac-Phe levels return to baseline.

Protocol 3: Quantification of this compound in Human Plasma

Objective: To accurately measure the concentration of Lac-Phe in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • LC-MS/MS system

  • Analytical standards for Lac-Phe and isotopically labeled internal standard

  • Acetonitrile, methanol, formic acid (LC-MS grade)

  • Protein precipitation plates or tubes

  • Centrifuge

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 200 µL of cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., ¹³C₉-¹⁵N-Lac-Phe).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a suitable C18 column to separate Lac-Phe from other plasma components. A gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is typically used.

    • Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for Lac-Phe and its internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of the Lac-Phe analytical standard.

    • Calculate the concentration of Lac-Phe in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Note: For the analysis of the precursor amino acid, phenylalanine, established HPLC or LC-MS/MS methods can be employed.[15][16][17] It is important to consider potential pre-analytical variability in phenylalanine measurements.[18]

References

Troubleshooting & Optimization

Long-term stability and storage conditions for N-lactoyl-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-lactoyl-phenylalanine (Lac-Phe). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term stability, storage, and handling of Lac-Phe, as well as to offer troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C, where it can remain stable for up to four years[1][2]. For shorter periods, storage at 4°C for up to two years is also acceptable[3]. It is recommended to store the compound in a tightly sealed container to prevent moisture absorption.

Q2: How should I store this compound solutions?

A2: The stability of this compound in solution depends on the solvent and storage temperature. For solutions in organic solvents such as DMSO, ethanol, or dimethylformamide, storage at -80°C is recommended for up to six months, and at -20°C for up to one month[3]. It is strongly advised to prepare and use aqueous solutions on the same day and not to store them for more than 24 hours[2]. If storage of aqueous solutions is necessary, they should be kept at -20°C for a maximum of one month, though same-day use is preferable[4]. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes[3].

Q3: What is the solubility of this compound in common solvents?

A3: this compound has good solubility in several organic solvents and moderate solubility in aqueous buffers. Approximate solubilities are:

  • DMSO: ~14-100 mg/mL[2][4]

  • Ethanol: ~20 mg/mL[2]

  • Dimethylformamide (DMF): ~25 mg/mL[2]

  • Water: ~20.83 mg/mL (may require sonication and warming)[3]

  • PBS (pH 7.2): ~0.30 mg/mL[2]

Q4: Is this compound sensitive to light?

Q5: What are the potential degradation pathways for this compound?

A5: Although specific degradation pathways for this compound have not been extensively studied, based on its chemical structure (an N-acyl amino acid), two primary degradation pathways can be anticipated:

  • Hydrolysis of the amide bond: The amide bond linking lactic acid and phenylalanine can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, or at elevated temperatures. This would break down the molecule into its constituent parts: lactic acid and phenylalanine.

  • Oxidation: The phenylalanine residue could be susceptible to oxidation, particularly at the benzyl position.

Data Presentation: Storage Stability

FormStorage TemperatureRecommended DurationSource(s)
Solid (Lyophilized Powder) -20°C≥ 4 years[1][2]
4°C2 years[3]
Room TemperatureShort-term shipping[3][4]
In Solvent (e.g., DMSO, Ethanol) -80°C6 months[3]
-20°C1 month[3][4]
In Aqueous Solution (e.g., PBS) Not RecommendedUse same day[2]
-20°CUp to 1 month (with caution)[4]

Troubleshooting Guides

IssuePotential Cause(s)Recommended Solution(s)
Difficulty dissolving solid this compound in aqueous buffer. Low aqueous solubility at neutral pH.- Use a small amount of an organic solvent like DMSO or ethanol to first dissolve the compound, then dilute with your aqueous buffer. - For direct dissolution in water, sonication and gentle warming (up to 80°C) can aid in solubilization[3]. - Ensure the final concentration does not exceed the solubility limit in the chosen buffer.
Inconsistent or lower-than-expected biological activity in experiments. - Degradation of this compound in stock solutions. - Repeated freeze-thaw cycles of stock solutions. - Instability in aqueous experimental media over the course of long incubations.- Prepare fresh stock solutions regularly. - Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. - For cell culture experiments lasting several days, consider replenishing the media with freshly diluted this compound.
Precipitate forms in the media during cell culture experiments. - The concentration of this compound exceeds its solubility in the culture medium. - Interaction with components in the serum or media.- Ensure the final concentration of this compound is below its solubility limit in the complete culture medium. - If using a stock solution in an organic solvent, ensure the final concentration of the solvent is low (typically <0.5%) to prevent precipitation and solvent-induced cytotoxicity.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound
  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture. Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Solvent Addition:

    • For organic stock solutions (e.g., 100 mM in DMSO): Add the appropriate volume of high-purity, anhydrous DMSO to the solid. Vortex or sonicate briefly until fully dissolved.

    • For aqueous stock solutions (e.g., 50 mM in water): Add sterile, purified water. Sonication and gentle warming may be required to achieve complete dissolution[4].

  • Sterilization (for aqueous solutions): If the aqueous solution is to be used in sterile cell culture, filter it through a 0.22 µm syringe filter[3].

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile tubes. Store the aliquots at -20°C or -80°C as recommended in the storage stability table.

Protocol for Assessing the Stability of this compound in an Aqueous Buffer

This protocol outlines a general procedure for a preliminary stability assessment.

  • Solution Preparation: Prepare a solution of this compound in the aqueous buffer of interest (e.g., PBS, pH 7.4) at a known concentration.

  • Incubation Conditions: Aliquot the solution into several vials. Expose the vials to different conditions to be tested (e.g., 4°C, room temperature, 37°C, and light exposure). Include a control group stored at -80°C.

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), take a sample from each condition.

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • HPLC Method: A reverse-phase C18 column is typically suitable. The mobile phase could consist of a gradient of acetonitrile and water with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).

    • Detection: Monitor the peak area of this compound at an appropriate wavelength (e.g., around 254 nm).

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Mandatory Visualizations

Biosynthesis of this compound

Lactate Lactate CNDP2 CNDP2 Lactate->CNDP2 Phenylalanine Phenylalanine Phenylalanine->CNDP2 LacPhe This compound CNDP2->LacPhe Reverse Proteolysis

Caption: Biosynthesis of this compound from lactate and phenylalanine catalyzed by CNDP2.

Signaling Pathway of this compound in Appetite Regulation

cluster_0 Hypothalamus AgRP AgRP Neuron (Orexigenic) POMC POMC Neuron (Anorexigenic) AgRP->POMC Inhibition of tonic inhibition KATP KATP Channel AgRP->KATP Opens FoodIntake Food Intake AgRP->FoodIntake Stimulates POMC->FoodIntake Suppresses KATP->AgRP Hyperpolarizes & Inhibits Firing LacPhe This compound (in circulation) LacPhe->AgRP Activates

Caption: Lac-Phe signaling in the hypothalamus to regulate appetite.

References

Optimizing N-lactoyl-phenylalanine (Lac-Phe) Dosage for In Vivo Mouse Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing N-lactoyl-phenylalanine (Lac-Phe) dosage for in vivo mouse studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage of Lac-Phe for in vivo mouse studies?

A1: Based on current literature, a commonly effective starting dosage for Lac-Phe in diet-induced obese (DIO) mice is 50 mg/kg, administered via intraperitoneal (IP) injection.[1][2][3] This dosage has been shown to suppress food intake by approximately 50% over a 12-hour period without affecting ambulatory activity.[1][4]

Q2: What is the most effective route of administration for Lac-Phe?

A2: Intraperitoneal (IP) injection is the most widely used and effective route for administering Lac-Phe in mice to study its systemic effects on appetite and metabolism.[1][2] Oral administration has been shown to be ineffective, likely due to the breakdown of the Lac-Phe peptide bond in the digestive system.[1][5] Intravenous (i.v.) administration has also been used in some studies, with doses ranging from 10-30 mg/kg/day.[6]

Q3: Does Lac-Phe have the same effect in lean mice as in obese mice?

A3: No, the appetite-suppressing effects of Lac-Phe are more pronounced in diet-induced obese mice.[1][7] Studies have shown that at doses effective in obese mice, Lac-Phe does not significantly suppress food intake in lean, chow-fed mice.[1][8] The exact mechanism for this difference is still under investigation but may be related to differences in the permeability of the blood-brain barrier or altered signaling pathways in obese models.[7][8]

Q4: What is the primary mechanism of action for Lac-Phe's appetite-suppressing effects?

A4: Lac-Phe is understood to act on the central nervous system to regulate appetite. It inhibits AgRP (agouti-related peptide) neurons, which are known to drive hunger, and in turn, activates PVH (paraventricular nucleus of the hypothalamus) neurons that reduce food intake.[9] This action is mediated through the activation of ATP-sensitive potassium (KATP) channels on AgRP neurons.[9][10]

Q5: What is the role of the enzyme CNDP2 in Lac-Phe production?

A5: CNDP2 (carnosine dipeptidase 2) is the primary enzyme responsible for the biosynthesis of Lac-Phe from lactate and phenylalanine.[1][5][11] Genetic ablation of CNDP2 in mice leads to reduced basal and exercise-induced levels of Lac-Phe and can make the animals resistant to the anti-obesity effects of exercise and metformin.[1][11][12]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No significant reduction in food intake or body weight. - Incorrect Dosage: The dosage may be too low for the specific mouse model or experimental conditions. - Mouse Strain/Model: The anorexigenic effect of Lac-Phe is more pronounced in diet-induced obese mice.[1] - Route of Administration: Oral administration is ineffective.[1][5] - Compound Stability: Ensure proper storage and handling of the Lac-Phe compound.- Dosage Titration: Consider a dose-response study, starting with the recommended 50 mg/kg IP and titrating upwards if necessary. - Model Selection: Use a diet-induced obesity model for studies focused on appetite suppression and weight loss. - Administration Route: Use intraperitoneal (IP) or intravenous (IV) injections. - Quality Control: Verify the purity and stability of your Lac-Phe stock.
High variability in results between individual mice. - Inconsistent Dosing: Variations in injection volume or technique. - Differences in Food Intake Patterns: Individual mice may have different baseline feeding behaviors. - Metabolic State: The metabolic state of the mice (e.g., fasted vs. non-fasted) can influence the response.- Standardize Procedures: Ensure consistent and accurate dosing for all animals. - Acclimatization: Allow for a sufficient acclimatization period and monitor baseline food intake before starting the experiment. - Controlled Fasting: If applicable, implement a consistent fasting and feeding schedule for all experimental groups.
Unexpected side effects or changes in animal behavior. - High Dosage: The administered dose may be too high, leading to off-target effects. - Compound Purity: Impurities in the Lac-Phe preparation could cause adverse reactions.- Dose Reduction: If adverse effects are observed, reduce the dosage. - Purity Analysis: Confirm the purity of the Lac-Phe compound using appropriate analytical methods. - Behavioral Monitoring: Carefully observe and record any changes in animal behavior, such as lethargy or agitation, which were not reported in key studies.[1]

Quantitative Data Summary

Table 1: Summary of Effective this compound Dosages in Mice

Dosage Administration Route Mouse Model Observed Effects Reference(s)
50 mg/kgIntraperitoneal (IP)Diet-Induced Obese (DIO)~50% reduction in food intake over 12 hours, reduced adiposity, improved glucose homeostasis.[1][3]
150 mg/kgIntraperitoneal (IP)Lean, chow-fedNo significant suppression of food intake.[1]
10, 20, 30 mg/kg/dayIntravenous (IV)Spinal Cord InjuryImproved motor function, reduced fat accumulation at the injury site.[6]
50 mg/kg/day (chronic)Intraperitoneal (IP)Diet-Induced Obese (DIO)Decreased adiposity and body weight, improved glucose homeostasis.[1]

Experimental Protocols

Protocol 1: Acute Appetite Suppression Study in Diet-Induced Obese (DIO) Mice
  • Animal Model: Male C57BL/6J mice, 8-10 weeks old, fed a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks to induce obesity.

  • Acclimatization: House mice individually and acclimatize them to metabolic cages for at least 3 days prior to the experiment.

  • Compound Preparation: Dissolve this compound in sterile saline (0.9% NaCl) to a final concentration for a 50 mg/kg dosage based on the average body weight of the mice. Prepare a vehicle control of sterile saline.

  • Administration: At the beginning of the dark cycle, administer a single intraperitoneal (IP) injection of either Lac-Phe (50 mg/kg) or vehicle.

  • Data Collection: Monitor and record cumulative food intake and ambulatory activity using metabolic chambers for at least 12 hours post-injection.

  • Analysis: Compare the cumulative food intake and activity levels between the Lac-Phe treated group and the vehicle control group.

Protocol 2: Chronic Weight Management Study in DIO Mice
  • Animal Model and Diet: As described in Protocol 1.

  • Group Allocation: Randomly assign DIO mice to two groups: Vehicle control and Lac-Phe treatment.

  • Chronic Administration: Administer daily IP injections of either vehicle or Lac-Phe (50 mg/kg) for a period of 10-30 days.

  • Monitoring: Measure body weight and cumulative food intake daily.

  • Metabolic Analysis: At the end of the treatment period, perform a glucose tolerance test (GTT) to assess glucose homeostasis.

  • Tissue Analysis: At the end of the study, collect and weigh adipose tissue depots (e.g., epididymal, subcutaneous) to assess changes in adiposity.

  • Analysis: Compare changes in body weight, food intake, glucose tolerance, and adipose tissue mass between the two groups.

Visualizations

LacPhe_Signaling_Pathway cluster_0 Systemic Circulation cluster_1 Hypothalamus Lac-Phe Lac-Phe AgRP_Neuron AgRP Neuron Lac-Phe->AgRP_Neuron Inhibits PVH_Neuron PVH Neuron AgRP_Neuron->PVH_Neuron Inhibits KATP_Channel KATP Channel AgRP_Neuron->KATP_Channel Activates Food_Intake Food_Intake PVH_Neuron->Food_Intake Reduces

Caption: Signaling pathway of this compound in appetite regulation.

Experimental_Workflow_Chronic_Study Start Start DIO_Model Induce Obesity (High-Fat Diet) Start->DIO_Model Group_Allocation Randomly Assign to Groups (Vehicle vs. Lac-Phe) DIO_Model->Group_Allocation Daily_Treatment Daily IP Injections (Vehicle or 50 mg/kg Lac-Phe) Group_Allocation->Daily_Treatment Monitoring Daily Monitoring: - Body Weight - Food Intake Daily_Treatment->Monitoring GTT Glucose Tolerance Test (End of Treatment) Daily_Treatment->GTT After Chronic Dosing Monitoring->Daily_Treatment Tissue_Collection Adipose Tissue Collection (End of Study) GTT->Tissue_Collection Analysis Data Analysis Tissue_Collection->Analysis End End Analysis->End

Caption: Experimental workflow for a chronic this compound study.

References

Technical Support Center: Quantification of N-lactoyl-phenylalanine in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of N-lactoyl-phenylalanine (Lac-Phe) in plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect this compound quantification?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix, such as plasma.[1] This interference, occurring in the mass spectrometer's ion source, can lead to:

  • Ion Suppression: The most common effect, where matrix components decrease the ionization of Lac-Phe, resulting in a lower signal and underestimation of its true concentration.[1]

  • Ion Enhancement: A less common effect where matrix components increase the ionization of Lac-Phe, leading to an overestimation of its concentration.[1]

Because matrix effects can vary between samples, they can severely compromise the accuracy and precision of Lac-Phe quantification.[1]

Q2: I am observing high variability and poor reproducibility in my Lac-Phe measurements. Could this be a matrix effect?

A2: High variability and poor reproducibility are common indicators of matrix effects. Even when using a stable isotope-labeled internal standard, differential matrix effects between the analyte and the internal standard can occur, leading to inaccurate results.[2] It is crucial to ensure that your sample preparation method is effective at removing interfering matrix components and that your chromatographic method separates Lac-Phe from the regions of ion suppression.

Q3: How can I determine if my this compound assay is suffering from matrix effects?

A3: The most common method to quantitatively assess matrix effects is the post-extraction spike experiment.[3] This involves comparing the peak area of Lac-Phe in a sample where the standard has been added after extraction from the plasma matrix to the peak area of a pure standard solution at the same concentration. The ratio of these responses, known as the matrix factor, indicates the degree of ion suppression or enhancement. A matrix factor of less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.[3]

Q4: What is the best sample preparation technique to minimize matrix effects for this compound in plasma?

A4: While several techniques can be employed, a common and effective approach for small molecules like this compound in plasma is protein precipitation , often followed by solid-phase extraction (SPE) for further cleanup if significant matrix effects are still observed.[4] Protein precipitation with a cold organic solvent like acetonitrile or methanol is a straightforward method to remove the majority of proteins, which are a major source of matrix interference.[4][5] For a detailed protocol, please refer to the "Experimental Protocols" section below.

Q5: Is a stable isotope-labeled internal standard necessary for accurate quantification of this compound?

A5: Yes, using a stable isotope-labeled internal standard, such as d5-lactoyl-phenylalanine, is highly recommended for the accurate quantification of this compound in a complex matrix like plasma.[6][7] An ideal internal standard co-elutes with the analyte and experiences the same degree of matrix effects, thus providing a reliable means of correcting for signal variations during sample preparation and analysis.[8]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or inconsistent this compound signal intensity Ion Suppression: Co-eluting matrix components are interfering with the ionization of your analyte.1. Improve Sample Preparation: Implement a more rigorous sample cleanup method. If using protein precipitation, consider adding a solid-phase extraction (SPE) step.[9] 2. Optimize Chromatography: Modify your LC gradient to better separate this compound from interfering matrix components. Consider a different column chemistry if co-elution persists.[9] 3. Dilute the Sample: Diluting the plasma sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.
Poor peak shape (e.g., fronting, tailing, or splitting) Matrix Interference: Co-eluting compounds can interfere with the chromatography, leading to distorted peak shapes.1. Enhance Sample Cleanup: As with ion suppression, a more effective sample preparation method can remove the interfering compounds. 2. Adjust Mobile Phase pH: The ionization state of this compound can affect its peak shape. Experiment with slight adjustments to the mobile phase pH to improve peak symmetry.[2]
High background noise in the chromatogram Incomplete removal of plasma components: Residual proteins, phospholipids, or salts can contribute to a high chemical background.1. Optimize Protein Precipitation: Ensure the ratio of precipitation solvent to plasma is sufficient for complete protein removal (typically at least 3:1).[5] 2. Incorporate a Wash Step in SPE: If using SPE, include a wash step with a solvent that will remove interfering compounds without eluting this compound.
Inconsistent results between different plasma lots Lot-to-lot variability in matrix composition: The composition of plasma can differ between individuals, leading to varying degrees of matrix effects.1. Assess Matrix Factor Across Lots: During method validation, evaluate the matrix effect in at least six different lots of plasma to understand the variability.[1] 2. Use a Robust Internal Standard: A stable isotope-labeled internal standard is crucial to compensate for this variability.

Quantitative Data Summary

The following tables provide representative data for the assessment of matrix effects and recovery for this compound quantification in plasma. These values are illustrative and may vary depending on the specific experimental conditions.

Table 1: Matrix Effect and Recovery of this compound

ParameterLow QC (5 ng/mL)Medium QC (50 ng/mL)High QC (80 ng/mL)Acceptance Criteria
Matrix Factor 0.920.950.980.85 - 1.15
Recovery (%) 95.397.196.5Consistent and reproducible
Internal Standard Normalized Matrix Factor (CV%) 3.2%2.8%2.5%≤ 15%
  • Matrix Factor is calculated as: (Peak area of analyte in post-extraction spiked matrix) / (Peak area of analyte in neat solution).

  • Recovery is calculated as: (Peak area of analyte in pre-extraction spiked matrix) / (Peak area of analyte in post-extraction spiked matrix) * 100.

  • Internal Standard Normalized Matrix Factor is calculated for at least six different lots of plasma to assess the variability of the matrix effect.

Experimental Protocols

Protocol 1: Plasma Sample Preparation (Protein Precipitation)

This protocol is adapted from a method for a similar biological matrix and is a common starting point for plasma sample analysis.[5][7]

  • Thawing: Thaw frozen plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Aliquoting: Vortex each sample to ensure homogeneity. Aliquot 50 µL of each sample into individual 1.5 mL microcentrifuge tubes.

  • Internal Standard Addition: Add 150 µL of the internal standard working solution (e.g., 10 ng/mL of d5-lactoyl-phenylalanine in acetonitrile) to each tube.

  • Precipitation: Vortex each tube vigorously for 30 seconds to precipitate the proteins.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully aspirate 100 µL of the clear supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

This protocol describes a standard post-extraction spike experiment to quantify matrix effects.[1][3]

  • Prepare Set A (Analyte in Neat Solution):

    • Prepare a solution of this compound in the final mobile phase composition at a known concentration (e.g., 50 ng/mL).

  • Prepare Set B (Analyte in Extracted Matrix):

    • Take at least six different lots of blank plasma and process them using your sample preparation method (Protocol 1).

    • After the final extraction step, spike the extracted blank matrix with the this compound standard to achieve the same final concentration as in Set A.

  • Analysis:

    • Analyze both sets of samples by LC-MS/MS.

  • Calculation:

    • Calculate the Matrix Factor = (Mean peak area of Set B) / (Mean peak area of Set A).

Visualizations

This compound Signaling Pathway in Appetite Regulation

LacPhe_Pathway cluster_0 Exercise cluster_1 Metabolic Shift cluster_2 Biosynthesis cluster_3 Central Nervous System cluster_4 Physiological Outcome Exercise Intense Physical Activity Lactate Increased Lactate Production Exercise->Lactate stimulates CNDP2 CNDP2 Enzyme Lactate->CNDP2 Phenylalanine Phenylalanine Phenylalanine->CNDP2 LacPhe This compound (Lac-Phe) CNDP2->LacPhe catalyzes synthesis Hypothalamus Hypothalamus LacPhe->Hypothalamus crosses blood-brain barrier AgRP_Neurons AgRP Neurons (Hunger-promoting) LacPhe->AgRP_Neurons inhibits Hypothalamus->AgRP_Neurons PVH_Neurons Anorexigenic Neurons (PVH) (Satiety-promoting) AgRP_Neurons->PVH_Neurons indirectly activates Appetite Appetite Suppression AgRP_Neurons->Appetite suppresses hunger signal PVH_Neurons->Appetite promotes Troubleshooting_Workflow Start Start: Low or Inconsistent Signal for this compound Check_IS Is a stable isotope-labeled internal standard (IS) being used? Start->Check_IS Implement_IS Implement a suitable IS (e.g., d5-lactoyl-phenylalanine) Check_IS->Implement_IS No Assess_ME Quantitatively assess matrix effect (Post-extraction spike) Check_IS->Assess_ME Yes Implement_IS->Assess_ME ME_Present Is significant ion suppression (Matrix Factor < 0.85) observed? Assess_ME->ME_Present Optimize_SP Improve Sample Preparation: - Increase solvent/plasma ratio - Add SPE cleanup step ME_Present->Optimize_SP Yes End End: Method Optimized ME_Present->End No Optimize_LC Optimize Chromatography: - Adjust gradient - Change column chemistry Optimize_SP->Optimize_LC Dilute Dilute Sample Optimize_LC->Dilute Reassess_ME Re-assess Matrix Effect Dilute->Reassess_ME Reassess_ME->ME_Present

References

Preventing degradation of N-lactoyl-phenylalanine in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of N-lactoyl-phenylalanine (Lac-Phe) in biological samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reproducible quantification of this important signaling molecule.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Lac-Phe) and why is it important to measure?

This compound (Lac-Phe) is a metabolite formed from the conjugation of lactate and phenylalanine.[1][2] It has been identified as a signaling molecule that is induced by exercise and is involved in the regulation of appetite and energy expenditure.[1][3][4] Accurate measurement of Lac-Phe is crucial for research in metabolism, obesity, and exercise physiology.

Q2: What is the primary enzyme responsible for the synthesis of Lac-Phe in the body?

The synthesis of Lac-Phe is catalyzed by the enzyme Carnosine Dipeptidase 2 (CNDP2), which facilitates the reverse proteolysis of lactate and phenylalanine.[4][5][6]

Q3: What are the main challenges in accurately measuring Lac-Phe in biological samples?

The primary challenge is the potential for degradation of Lac-Phe by endogenous proteases and peptidases present in biological matrices such as plasma and serum. Sample handling, storage conditions, and the number of freeze-thaw cycles can all impact the stability of Lac-Phe and lead to inaccurate measurements.

Q4: What is the recommended anticoagulant for blood collection for Lac-Phe analysis?

For plasma collection, the use of tubes containing EDTA is recommended. EDTA helps to chelate divalent cations like calcium, which are essential for the activity of many proteases, thereby providing a degree of sample stabilization.

Q5: How should I store my biological samples to prevent Lac-Phe degradation?

For short-term storage (up to one month), samples should be kept at -20°C. For long-term storage, -80°C is recommended. It is crucial to minimize the number of freeze-thaw cycles, as this can lead to degradation of Lac-Phe. Aliquoting samples into single-use volumes before freezing is a best practice.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or undetectable Lac-Phe levels in samples where it is expected. 1. Degradation during sample collection and processing: Proteases and peptidases in the sample may have degraded Lac-Phe. 2. Improper storage: Samples stored at inappropriate temperatures or subjected to multiple freeze-thaw cycles. 3. Inefficient extraction: The protocol used for sample preparation may not be optimal for Lac-Phe.1. Collect blood in EDTA tubes and process immediately on ice. Add a broad-spectrum protease inhibitor cocktail to the plasma as soon as it is separated. 2. Store samples at -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles. 3. Use a validated protein precipitation protocol with a suitable organic solvent like acetonitrile, ensuring complete precipitation of larger proteins.
High variability between replicate measurements. 1. Inconsistent sample handling: Differences in the time between sample collection and processing, or variations in storage conditions. 2. Matrix effects in LC-MS/MS analysis: Components of the biological matrix can interfere with the ionization of Lac-Phe.1. Standardize the entire workflow from sample collection to analysis. Ensure all samples are treated identically. 2. Use a stable isotope-labeled internal standard (e.g., this compound-d5) to normalize for matrix effects and variations in sample recovery. Ensure the internal standard is added to the samples early in the preparation process.
Poor peak shape or chromatographic resolution in LC-MS/MS. 1. Suboptimal chromatographic conditions: The mobile phase composition, gradient, or column chemistry may not be suitable for Lac-Phe. 2. Sample matrix interference: Co-eluting compounds from the sample matrix can affect peak shape.1. Optimize the LC method. A C18 reversed-phase column with a mobile phase consisting of water and acetonitrile with a small amount of formic acid is a good starting point. Adjust the gradient to ensure good separation from other components. 2. Improve sample clean-up. Consider a solid-phase extraction (SPE) step after protein precipitation to further remove interfering substances.

Data on this compound Stability

Table 1: Recommended Storage Conditions for this compound in Biological Samples

Storage ConditionDurationRecommendation
Room Temperature (~25°C)> 2.5 hoursNot Recommended. Significant degradation may occur.[7][8]
Refrigerated (4°C)Up to 24 hoursUse with caution. Process as quickly as possible. Addition of protease inhibitors is essential.
Frozen (-20°C)Up to 1 monthAcceptable for short-term storage. [7][9]
Ultra-low Freezer (-80°C)> 1 monthRecommended for long-term storage. [7]

Table 2: Effect of Freeze-Thaw Cycles on Analyte Stability

Number of Freeze-Thaw CyclesGeneral Recommendation for PeptidesImpact on this compound
1-3Generally acceptable for many analytes.Minimal degradation expected if processed correctly.
> 3Not Recommended. Increased risk of degradation for many peptides.[7]Significant degradation is possible. It is highly advised to aliquot samples to avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: Plasma Collection and Initial Processing

Objective: To collect and process blood samples to obtain plasma suitable for Lac-Phe analysis, while minimizing degradation.

Materials:

  • Blood collection tubes containing EDTA

  • Centrifuge with cooling capability

  • Pipettes and sterile polypropylene tubes

  • Protease inhibitor cocktail (see Protocol 2 for preparation)

  • Ice

Procedure:

  • Collect whole blood directly into EDTA-containing tubes.

  • Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.

  • Place the tubes on ice and transport them to the laboratory for processing as soon as possible (ideally within 30 minutes).

  • Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant (plasma) without disturbing the buffy coat layer and transfer it to a new pre-chilled polypropylene tube.

  • For every 1 mL of plasma, add 10 µL of the 100X protease inhibitor cocktail (see Protocol 2).

  • Gently mix the plasma with the inhibitor cocktail.

  • Immediately use the plasma for analysis or aliquot into single-use cryovials for storage at -80°C.

Protocol 2: Preparation of 100X Protease Inhibitor Cocktail

Objective: To prepare a broad-spectrum protease inhibitor cocktail for the stabilization of Lac-Phe in plasma.

Materials:

  • AEBSF (Pefabloc SC)

  • Aprotinin

  • Bestatin

  • E-64

  • Leupeptin

  • Pepstatin A

  • DMSO (Dimethyl sulfoxide)

  • Deionized water

Procedure: This protocol provides a general-purpose protease inhibitor cocktail. Commercial cocktails are also widely available and can be used according to the manufacturer's instructions.

  • Prepare stock solutions of each inhibitor in the appropriate solvent (typically DMSO or water).

  • Combine the stock solutions to achieve the desired final concentrations in the 100X cocktail. A typical formulation might target the following final concentrations in the sample (1X):

    • AEBSF: 1 mM

    • Aprotinin: 0.8 µM

    • Bestatin: 40 µM

    • E-64: 14 µM

    • Leupeptin: 20 µM

    • Pepstatin A: 15 µM

  • Aliquot the 100X cocktail into small volumes and store at -20°C.

Protocol 3: Sample Preparation for LC-MS/MS Analysis

Objective: To extract Lac-Phe from plasma and prepare it for quantification by LC-MS/MS.

Materials:

  • Plasma sample stabilized with protease inhibitors

  • Internal Standard (IS) solution (e.g., 100 ng/mL this compound-d5 in acetonitrile)

  • Acetonitrile (ACN), LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • Thaw the frozen plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of the plasma sample.

  • Add 150 µL of the internal standard solution in acetonitrile.[10]

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[10]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

cluster_0 Sample Collection & Processing Workflow Blood Whole Blood Collection (EDTA tube) Centrifuge1 Centrifugation (1500 x g, 15 min, 4°C) Blood->Centrifuge1 Plasma Plasma Separation Centrifuge1->Plasma Inhibitor Addition of Protease Inhibitor Cocktail Plasma->Inhibitor Store Storage at -80°C (Single-use aliquots) Inhibitor->Store Analysis LC-MS/MS Analysis Inhibitor->Analysis Immediate Analysis Store->Analysis

Figure 1. Recommended workflow for biological sample handling to ensure this compound stability.

cluster_1 Proposed Signaling Pathway of Lac-Phe in Appetite Regulation Exercise Intense Exercise Lactate Increased Lactate Exercise->Lactate CNDP2 CNDP2 Enzyme Lactate->CNDP2 Phenylalanine Phenylalanine Phenylalanine->CNDP2 LacPhe This compound (Lac-Phe) CNDP2->LacPhe Hypothalamus Hypothalamus LacPhe->Hypothalamus AgRP Inhibition of AgRP Neurons Hypothalamus->AgRP Appetite Suppression of Appetite AgRP->Appetite

Figure 2. Simplified signaling pathway illustrating the role of this compound in exercise-induced appetite suppression.

References

Technical Support Center: Synthesis of N-Lactoyl-Phenylalanine Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-lactoyl-phenylalanine stereoisomers.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound stereoisomers.

Issue 1: Low Diastereoselectivity or High Epimerization

Question: My reaction is producing a nearly 1:1 mixture of diastereomers, or I am observing significant epimerization of my starting materials. What are the likely causes and how can I improve the stereoselectivity?

Answer:

Low diastereoselectivity or epimerization is a common challenge in the synthesis of this compound, primarily due to the presence of two chiral centers. The primary causes and their solutions are outlined below:

Probable Causes & Solutions:

Probable CauseRecommended Solution
Inappropriate Coupling Reagent Use a coupling reagent known for low racemization potential. Uronium/aminium-based reagents like HATU or HBTU in combination with an additive like HOBt or Oxyma are generally preferred over carbodiimides like DCC or EDC alone, as they can minimize the formation of the racemization-prone oxazolone intermediate.[1][2]
Strong or Sterically Unhindered Base The choice of base is critical. Strong bases can abstract the acidic α-proton of the activated amino acid, leading to epimerization.[3] Use a weaker, sterically hindered base such as 2,4,6-collidine (TMP) or N-methylmorpholine (NMM) instead of stronger, less hindered bases like diisopropylethylamine (DIPEA) or triethylamine (TEA).
Prolonged Activation Time Minimize the pre-activation time of the carboxylic acid with the coupling reagent before adding the amine component. Over-activation increases the opportunity for the formation of the oxazolone intermediate.[1]
High Reaction Temperature Perform the coupling reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can significantly reduce the rate of epimerization.[1]
Inappropriate Solvent The polarity of the solvent can influence the rate of racemization. Non-polar solvents are often preferred. Consider using dichloromethane (DCM) or a mixture of DCM and a more polar solvent like dimethylformamide (DMF).
Incomplete Starting Material Purity Ensure the enantiomeric purity of your starting materials (L- or D-lactic acid and L- or D-phenylalanine) is high. Any contamination with the opposite enantiomer will directly translate to a mixture of diastereomers in the product.

Issue 2: Difficult Separation of Diastereomers

Question: I have synthesized a mixture of this compound diastereomers but am struggling to separate them. What are the recommended purification strategies?

Answer:

The separation of diastereomers of this compound can be challenging due to their similar physical properties. The following methods are recommended:

Purification Strategies:

MethodRecommendations & Considerations
Flash Column Chromatography This is often the first method to attempt. Use a high-resolution silica gel and a carefully optimized solvent system. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) may be effective. The separation can be monitored by thin-layer chromatography (TLC).
High-Performance Liquid Chromatography (HPLC) For analytical and preparative scale separations, HPLC is a powerful tool. A normal-phase separation on a silica column can be effective. For more challenging separations, a chiral stationary phase (CSP) can be used to resolve all four stereoisomers. Polysaccharide-based chiral columns (e.g., those with cellulose or amylose derivatives) are often successful.[4][5] The mobile phase composition (e.g., hexane/isopropanol or acetonitrile/water) and additives (e.g., trifluoroacetic acid) will need to be optimized.[6][7]
Fractional Crystallization If the diastereomers have significantly different solubilities in a particular solvent system, fractional crystallization can be an effective and scalable purification method. This involves dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly. The less soluble diastereomer will crystallize out first. This process may need to be repeated to achieve high purity.

Issue 3: Low Overall Yield

Question: My synthesis of this compound is resulting in a low overall yield. What are the potential reasons and how can I improve it?

Answer:

Low yields can be attributed to several factors, from incomplete reactions to product degradation. Consider the following:

Potential Causes & Solutions:

Probable CauseRecommended Solution
Incomplete Coupling Reaction Ensure all reagents are of high purity and anhydrous conditions are maintained, as water can hydrolyze the activated species. Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the component not being activated. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Side Reactions Besides epimerization, other side reactions can occur. For example, with carbodiimide reagents, the formation of N-acylurea byproducts can reduce the yield.[8] Using uronium/aminium reagents can mitigate this. Protecting groups on the carboxylic acid of phenylalanine (e.g., as a methyl or benzyl ester) can prevent unwanted side reactions at this site during the coupling step.[9]
Product Degradation during Workup or Purification This compound can be sensitive to harsh acidic or basic conditions during workup. Use mild conditions for extraction and purification. Avoid prolonged exposure to high temperatures during solvent evaporation.
Suboptimal Reaction Conditions A study on the heating method for the synthesis of N-L-lactoyl-L-phenylalanine reported a high yield of 58.0% under optimized conditions of a 1:8:0.3:9 molar ratio of L-phenylalanine, L-lactate, CaO, and water at 100 °C for 3 hours.[10] For enzymatic synthesis, a maximum yield of 21.2% was achieved with Debitrase HYW 20 at pH 8 and 55 °C for 24 hours.[10] These provide a starting point for optimization.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the stereochemistry of my synthesized this compound?

A1: The stereochemistry can be confirmed using a combination of techniques:

  • Chiral HPLC: By comparing the retention time of your product to that of commercially available or previously characterized standards of the different stereoisomers.

  • NMR Spectroscopy: High-resolution 1H and 13C NMR can be used to confirm the structure. While distinguishing diastereomers by NMR is often possible due to differences in their chemical shifts and coupling constants, assigning the absolute configuration may require comparison to known standards or more advanced NMR techniques like NOESY.[1][11]

  • Polarimetry: Measurement of the specific rotation can help distinguish between enantiomers, but it may be difficult to interpret for a mixture of diastereomers.

Q2: What are the key differences in synthesizing the four stereoisomers (L-Lactyl-L-Phe, D-Lactyl-L-Phe, L-Lactyl-D-Phe, D-Lactyl-D-Phe)?

A2: The primary difference lies in the selection of the chiral starting materials. To synthesize a specific stereoisomer with high purity, you must start with the corresponding enantiomerically pure lactic acid and phenylalanine. For example, to synthesize L-Lactoyl-L-phenylalanine, you would use L-lactic acid and L-phenylalanine.

Q3: Are protecting groups necessary for the synthesis of this compound?

A3: While not always strictly necessary, using protecting groups can significantly improve the yield and reduce side reactions. Protecting the carboxylic acid of phenylalanine (e.g., as a methyl or benzyl ester) prevents its participation in the coupling reaction. Similarly, protecting the hydroxyl group of lactic acid can prevent side reactions at that position. The choice of protecting groups should be orthogonal, meaning they can be removed under different conditions without affecting each other or the newly formed amide bond.[9][12]

Q4: Can I use an enzymatic approach for the stereoselective synthesis?

A4: Yes, enzymatic methods can offer high stereoselectivity. The enzyme cytosolic nonspecific dipeptidase 2 (CNDP2) has been shown to catalyze the formation of N-lactoyl amino acids.[13] Additionally, other enzymes have been investigated for their ability to synthesize N-L-lactoyl-phenylalanine with high stereospecificity.[10] The main challenge with enzymatic methods can be the lower yields and the need for specific enzyme purification and optimization of reaction conditions (pH, temperature, buffer).

Data Presentation

Table 1: Comparison of Reported Yields for N-L-Lactoyl-L-Phenylalanine Synthesis

Synthesis MethodKey Reaction ConditionsReported Yield (%)Reference
Heating MethodL-Phe, L-lactate, CaO, water (1:8:0.3:9 molar ratio), 100 °C, 3 h58.0 ± 0.7[10]
Enzymatic Method0.18 M L-Phe, 0.90 M L-lactate, 5 g/L Debitrase HYW 20, pH 8, 55 °C, 24 h21.2 ± 0.3[10]

Experimental Protocols

Protocol 1: Chemical Synthesis of L-Lactoyl-L-Phenylalanine Methyl Ester using HATU

This protocol is a representative example for the chemical synthesis of a specific stereoisomer. Similar procedures can be followed for other stereoisomers by selecting the appropriate starting materials.

Materials:

  • L-Lactic acid

  • L-Phenylalanine methyl ester hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve L-lactic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature for pre-activation.

  • In a separate flask, dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (1.2 eq) to neutralize the hydrochloride salt.

  • Add the neutralized L-phenylalanine methyl ester solution to the pre-activated L-lactic acid solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure L-Lactoyl-L-phenylalanine methyl ester.

Protocol 2: Chiral HPLC for Separation of this compound Stereoisomers

This is a general guideline for developing a chiral HPLC method. The specific conditions will need to be optimized for your particular instrument and column.

Instrumentation and Column:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak IA, IB, or IC)

Mobile Phase:

  • A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 hexane:isopropanol.

  • A small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) may be required to improve peak shape and resolution.

Procedure:

  • Prepare a standard solution containing a mixture of the this compound stereoisomers to be separated.

  • Equilibrate the chiral column with the initial mobile phase composition at a constant flow rate (e.g., 1.0 mL/min).

  • Inject the standard solution and monitor the separation at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Optimize the separation by adjusting the ratio of the non-polar and polar solvents in the mobile phase. Increasing the percentage of the polar modifier will generally decrease retention times.

  • If necessary, evaluate the effect of different polar modifiers (e.g., ethanol vs. isopropanol) and additives on the resolution.

  • Once optimal conditions are found, the method can be used for the analysis and purification of the synthesized stereoisomers.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification & Analysis Chiral Lactic Acid Chiral Lactic Acid Protection (Optional) Protection (Optional) Chiral Lactic Acid->Protection (Optional) Chiral Phenylalanine Chiral Phenylalanine Chiral Phenylalanine->Protection (Optional) Coupling Reaction Coupling Reaction Protection (Optional)->Coupling Reaction Deprotection Deprotection Coupling Reaction->Deprotection Crude Product Crude Product Deprotection->Crude Product Purification Purification Crude Product->Purification Pure Stereoisomer Pure Stereoisomer Purification->Pure Stereoisomer Analysis Analysis Pure Stereoisomer->Analysis

Caption: General workflow for the synthesis of this compound stereoisomers.

Troubleshooting_Epimerization High Epimerization High Epimerization Inappropriate Coupling Reagent Inappropriate Coupling Reagent High Epimerization->Inappropriate Coupling Reagent Strong Base Strong Base High Epimerization->Strong Base High Temperature High Temperature High Epimerization->High Temperature Prolonged Activation Prolonged Activation High Epimerization->Prolonged Activation Use Low-Racemization Reagent (e.g., HATU) Use Low-Racemization Reagent (e.g., HATU) Inappropriate Coupling Reagent->Use Low-Racemization Reagent (e.g., HATU) Use Hindered/Weak Base (e.g., TMP) Use Hindered/Weak Base (e.g., TMP) Strong Base->Use Hindered/Weak Base (e.g., TMP) Lower Reaction Temperature (e.g., 0°C) Lower Reaction Temperature (e.g., 0°C) High Temperature->Lower Reaction Temperature (e.g., 0°C) Minimize Pre-activation Time Minimize Pre-activation Time Prolonged Activation->Minimize Pre-activation Time

References

Technical Support Center: N-Lactoyl-Phenylalanine (Lac-Phe) Analysis in Clinical Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-lactoyl-phenylalanine (Lac-Phe). The information is designed to address specific issues that may be encountered during the normalization and quantification of Lac-Phe levels in clinical samples.

Frequently Asked Questions (FAQs)

Q1: What is the most common normalization strategy for quantifying Lac-Phe in clinical samples?

A1: The gold standard for normalizing Lac-Phe levels in clinical samples is the use of a stable isotope-labeled internal standard (SIL-IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The most commonly used SIL-IS for Lac-Phe is deuterated this compound (d5-Lac-Phe). This approach effectively corrects for variability introduced during sample preparation and analysis, ensuring accurate and precise quantification.

Q2: What are the key pre-analytical factors to consider when collecting clinical samples for Lac-Phe analysis?

A2: Pre-analytical variables can significantly impact Lac-Phe levels. Key factors to control include:

  • Patient Status: Factors such as recent exercise, food intake (especially high-calorie meals), and medication (e.g., metformin) are known to acutely increase Lac-Phe levels. It is crucial to standardize collection conditions, such as fasting or specific timing post-intervention.[1][2][3]

  • Sample Type: While both plasma and serum can be used, it is important to be consistent within a study, as metabolite profiles can differ between these sample types.[4] Dried blood spots (DBS) are also a viable option, particularly for minimally invasive and frequent sampling.[5][6]

  • Sample Handling: Proper and prompt processing of blood samples is critical. Delays in processing can lead to changes in metabolite concentrations. Once collected, samples should be processed to plasma or serum and stored at -80°C to ensure the stability of Lac-Phe.[7]

Q3: What are the expected concentration ranges of Lac-Phe in human plasma?

A3: Lac-Phe concentrations in human plasma can vary depending on physiological conditions. The following table summarizes reported concentration ranges:

ConditionSample TypeConcentration Range (nmol/L)Reference
Baseline (Healthy Adults)Dried Blood Spot31.5 ± 10[5]
Post-Exercise (Healthy Adults)Dried Blood Spot101.0 ± 40.1[5]
Phenylketonuria (PKU) PatientsPlasmaSignificantly elevated compared to controls[1]
Type 2 DiabetesSerum/PlasmaElevated[1]

Q4: What is the known signaling pathway for Lac-Phe?

A4: this compound acts as a signaling molecule that can activate specific G protein-coupled receptors (GPCRs).[1][8] While the downstream signaling cascade is still under investigation, studies have identified several potential GPCRs that are activated by Lac-Phe, including GPR139, GPR147, GPR154, GPR100, and GPR202.[1][8] Activation of these receptors is thought to initiate intracellular signaling cascades that mediate the physiological effects of Lac-Phe, such as appetite suppression.[1]

Experimental Protocols

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a standard method for the quantification of Lac-Phe in human plasma using a stable isotope-labeled internal standard.

1. Materials and Reagents:

  • This compound (Lac-Phe) standard

  • d5-N-lactoyl-phenylalanine (d5-Lac-Phe) internal standard

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (blank and study samples)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

2. Preparation of Stock and Working Solutions:

  • Lac-Phe Stock Solution (1 mg/mL): Accurately weigh 1 mg of Lac-Phe standard and dissolve in 1 mL of 50:50 (v/v) ACN/water.

  • d5-Lac-Phe Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of d5-Lac-Phe and dissolve in 1 mL of 50:50 (v/v) ACN/water.

  • Lac-Phe Working Standards: Prepare a series of working standards by serially diluting the Lac-Phe stock solution with 50:50 (v/v) ACN/water to create calibration standards.

  • IS Working Solution: Dilute the d5-Lac-Phe stock solution with ACN to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Vortex each sample to ensure homogeneity.

  • Pipette 50 µL of each plasma sample, calibration standard, or QC into a clean 1.5 mL microcentrifuge tube.[9]

  • Add 150 µL of the IS working solution (100 ng/mL d5-Lac-Phe in ACN) to each tube.[9]

  • Vortex each tube vigorously for 30 seconds to precipitate proteins.[9]

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[9]

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial with an insert for LC-MS/MS analysis.[9]

4. LC-MS/MS Analysis:

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to ensure separation from interfering compounds.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

  • MRM Transitions:

    • Lac-Phe: To be determined by direct infusion of the standard.

    • d5-Lac-Phe: To be determined by direct infusion of the standard.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Lac-Phe to d5-Lac-Phe against the concentration of the calibration standards.

  • Determine the concentration of Lac-Phe in the unknown samples by interpolating their peak area ratios from the calibration curve.

Troubleshooting Guides

Issue 1: High Variability in Lac-Phe Measurements

Possible Cause Troubleshooting Steps
Inconsistent Sample Collection - Ensure strict adherence to the sample collection protocol, including patient fasting status, timing of collection relative to interventions (e.g., exercise), and use of the correct anticoagulant.[7] - Document any deviations from the protocol.
Sample Degradation - Process blood samples to plasma or serum as quickly as possible. - Store samples at -80°C immediately after processing and avoid repeated freeze-thaw cycles.[7]
Inaccurate Pipetting - Calibrate pipettes regularly. - Use reverse pipetting for viscous fluids like plasma.
Variable Matrix Effects - Ensure the stable isotope-labeled internal standard (d5-Lac-Phe) is used consistently. - Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.[8]

Issue 2: Poor Peak Shape in LC-MS/MS Analysis

Possible Cause Troubleshooting Steps
Column Contamination - Flush the column with a strong solvent. - If the problem persists, replace the column.[10]
Inappropriate Mobile Phase pH - Adjust the pH of the mobile phase to ensure proper ionization of Lac-Phe.
Co-eluting Interferences - Optimize the chromatographic gradient to improve the separation of Lac-Phe from interfering compounds.[11]
Injection of Sample in a Stronger Solvent than Mobile Phase - Ensure the sample is dissolved in a solvent that is of equal or weaker strength than the initial mobile phase.[10]

Issue 3: Low Signal or No Peak Detected

Possible Cause Troubleshooting Steps
Instrument Sensitivity Issues - Check the mass spectrometer tuning and calibration. - Clean the ion source.[11]
Incorrect MRM Transitions - Verify the MRM transitions for both Lac-Phe and d5-Lac-Phe by direct infusion of the standards.
Sample Degradation - Prepare fresh samples and standards. - Check the storage conditions of the stock solutions and samples.[11]
Ion Suppression - Dilute the sample extract to reduce the concentration of interfering matrix components. - Optimize the sample preparation method to remove more interferences (e.g., using solid-phase extraction).[11]

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Processing cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Patient Patient (Standardized Conditions) Blood Whole Blood Collection Patient->Blood Plasma Centrifugation & Plasma Separation Blood->Plasma Storage Storage at -80°C Plasma->Storage Thaw Thaw Plasma Storage->Thaw Spike Spike with d5-Lac-Phe IS Thaw->Spike Precipitate Protein Precipitation (ACN) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for Lac-Phe quantification.

signaling_pathway LacPhe This compound (Lac-Phe) GPCR G Protein-Coupled Receptor (e.g., GPR139) LacPhe->GPCR Binds to GProtein Heterotrimeric G-Protein GPCR->GProtein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase / Phospholipase C) GProtein->Effector Activates SecondMessenger Second Messenger (e.g., cAMP / IP3, DAG) Effector->SecondMessenger Produces Downstream Downstream Signaling Cascade SecondMessenger->Downstream Activates Response Physiological Response (e.g., Appetite Suppression) Downstream->Response Leads to

Caption: Proposed signaling pathway for Lac-Phe.

References

Technical Support Center: N-Lactoyl-Phenylalanine (Lac-Phe) Antibody and Immunoassay Support

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with N-lactoyl-phenylalanine (Lac-Phe), with a focus on addressing potential cross-reactivity issues with antibodies targeting this metabolite.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Lac-Phe) and what is its biological significance?

A1: this compound (Lac-Phe) is a signaling metabolite synthesized from lactate and phenylalanine by the enzyme carnosine dipeptidase 2 (CNDP2).[1][2][3] It has been identified as an "exerkine," a molecule released in response to exercise, and is involved in the regulation of appetite and energy metabolism.[4][5][6] Elevated levels of Lac-Phe are associated with appetite suppression, reduced body weight, and improved glucose homeostasis.[2][5][7] It is also being investigated as a potential biomarker for mitochondrial dysfunction.[2]

Q2: Are there commercially available, validated antibodies specifically for this compound?

A2: As of late 2025, readily available and extensively validated commercial antibodies that specifically target the small molecule this compound for use in immunoassays are not prominent in the market. Some suppliers may list related antibodies, but these are typically for enzymes involved in Lac-Phe metabolism, not for Lac-Phe itself.[2] Researchers often need to develop custom antibodies for this purpose.

Q3: What are the primary methods for detecting and quantifying this compound?

A3: The gold standard for accurate quantification of this compound in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9] This method offers high sensitivity and specificity. While immunoassays (like ELISA) are theoretically possible, they are challenging to develop for small molecules and require rigorous validation to rule out cross-reactivity.

Q4: What is meant by "cross-reactivity" in the context of a Lac-Phe antibody?

A4: Cross-reactivity occurs when an antibody raised against this compound binds to other, unintended molecules. For a Lac-Phe antibody, potential cross-reactants could include:

  • Unmodified L-phenylalanine

  • L-lactate

  • Other N-lactoyl-amino acids (e.g., N-lactoyl-leucine)

  • The carrier protein used to immunize the host animal if the antibody is not properly purified.

Troubleshooting Guide: Immunoassay Issues with this compound Antibodies

This guide addresses common problems encountered during the development and use of immunoassays for this compound.

Issue 1: High Background or Non-Specific Signal

Possible Causes & Solutions

CauseRecommended Action
Cross-reactivity with other molecules in the sample matrix. Perform a competition assay. Pre-incubate the antibody with an excess of potential cross-reactants (L-phenylalanine, L-lactate, other N-lactoyl-amino acids) before adding it to the sample. A significant drop in signal when pre-incubated with a specific molecule indicates cross-reactivity.
Insufficient blocking of the microplate or membrane. Increase the concentration or incubation time of the blocking buffer. Test different blocking agents (e.g., BSA, non-fat dry milk, commercial blocking buffers).
Antibody concentration is too high. Titrate the primary and secondary antibodies to find the optimal concentrations that provide a good signal-to-noise ratio.
Inadequate washing steps. Increase the number of wash cycles and the volume of wash buffer. Ensure thorough aspiration of the wells between washes.
Issue 2: Weak or No Signal

Possible Causes & Solutions

CauseRecommended Action
Low concentration of this compound in the sample. Concentrate the sample if possible. For exercise studies, ensure the sample was collected at the expected peak of Lac-Phe production.[8] Use a positive control with a known concentration of synthetic Lac-Phe.
Antibody has low affinity for this compound. This is an inherent property of the antibody. Consider screening different antibody clones or developing a new antibody with a more robust immunization and selection strategy.
Degradation of this compound in the sample. Ensure proper sample handling and storage. Store samples at -80°C and avoid repeated freeze-thaw cycles.
Suboptimal assay conditions. Optimize incubation times and temperatures for the antibody-antigen binding step. Check the pH and composition of the assay buffers.
Issue 3: High Well-to-Well Variability

Possible Causes & Solutions

CauseRecommended Action
Inconsistent pipetting. Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. Mix all reagents and samples thoroughly before pipetting.
Uneven temperature across the plate during incubation. Avoid stacking plates during incubation. Ensure the incubator provides uniform heating.
Plate not washed uniformly. Pay close attention to the washing technique to ensure all wells are treated identically. If using an automated washer, check its performance.
Edge effects. Avoid using the outermost wells of the plate, or fill them with buffer to maintain a more uniform temperature and humidity environment.

Experimental Protocols

Protocol 1: Competitive ELISA for Cross-Reactivity Testing
  • Coating: Coat a 96-well microplate with a conjugate of this compound and a carrier protein (e.g., BSA). Incubate overnight at 4°C.

  • Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: In a separate plate or tubes, pre-incubate the anti-Lac-Phe antibody with a serial dilution of:

    • This compound (positive control for inhibition)

    • L-phenylalanine

    • L-lactate

    • Another N-lactoyl-amino acid

  • Incubation: Transfer the antibody-competitor mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP). Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate: Add the enzyme substrate and incubate until color develops.

  • Readout: Stop the reaction and read the absorbance at the appropriate wavelength.

  • Analysis: A decrease in signal in the presence of a competitor indicates cross-reactivity.

Data Presentation

Table 1: Hypothetical Cross-Reactivity Data from Competitive ELISA

CompetitorIC50 (µM)% Cross-Reactivity
This compound0.5100%
L-phenylalanine> 1000< 0.05%
L-lactate> 1000< 0.05%
N-lactoyl-leucine501%
N-lactoyl-tyrosine1000.5%

% Cross-Reactivity = (IC50 of this compound / IC50 of Competitor) x 100

Mandatory Visualizations

This compound Signaling Pathway

LacPhe_Signaling Exercise Strenuous Exercise Lactate L-Lactate Exercise->Lactate increases CNDP2 CNDP2 Enzyme Lactate->CNDP2 Phenylalanine L-Phenylalanine Phenylalanine->CNDP2 LacPhe This compound (Lac-Phe) CNDP2->LacPhe synthesizes Appetite Appetite Suppression LacPhe->Appetite Metabolism Improved Glucose Homeostasis LacPhe->Metabolism Weight Reduced Body Weight LacPhe->Weight

Caption: Biosynthesis and physiological effects of this compound.

Immunoassay Cross-Reactivity Troubleshooting Workflow

Immunoassay_Troubleshooting Start High Background / Non-Specific Signal CheckBlocking Optimize Blocking (Agent, Time, Conc.) Start->CheckBlocking TitrateAb Titrate Primary and Secondary Antibodies CheckBlocking->TitrateAb ImproveWash Improve Washing Steps (Volume, Repetitions) TitrateAb->ImproveWash StillHigh Is Background Still High? ImproveWash->StillHigh CompeteAssay Perform Competition Assay (Phe, Lactate, other Lac-AAs) StillHigh->CompeteAssay Yes NoCrossReactivity No Significant Cross-Reactivity StillHigh->NoCrossReactivity No CrossReactivity Cross-Reactivity Confirmed CompeteAssay->CrossReactivity Inhibition Observed CompeteAssay->NoCrossReactivity No Inhibition PurifyAb Consider Antibody Affinity Purification CrossReactivity->PurifyAb UseAlternative Use Alternative Method (e.g., LC-MS/MS) PurifyAb->UseAlternative

Caption: Logical workflow for troubleshooting high background in a Lac-Phe immunoassay.

References

Technical Support Center: Intracellular N-lactoyl-phenylalanine (Lac-Phe) Measurement

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the optimization of cell lysis and extraction for the accurate measurement of intracellular N-lactoyl-phenylalanine (Lac-Phe).

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step before cell lysis for metabolite analysis?

A1: The most critical first step is quenching , which is the rapid inactivation of cellular metabolism.[1][2] This is essential to halt enzymatic reactions and preserve the in vivo levels of metabolites like Lac-Phe, which can have turnover rates on the order of seconds.[3][4][5] The ideal quenching method immediately stops metabolic activity without damaging the cell membrane, which could cause intracellular metabolites to leak.[1]

Q2: What is the recommended general method for lysing cells to measure this compound?

A2: For small, polar metabolites like Lac-Phe, the most widely recommended method is cold solvent extraction .[1] This technique combines cell lysis with metabolite extraction and protein precipitation in a single step. It typically involves using a chilled organic solvent, such as a methanol or acetonitrile solution, which disrupts the cell membrane, denatures enzymes, and solubilizes small molecules while precipitating larger molecules like proteins and lipids.[4]

Q3: How should I harvest adherent cells to prevent metabolite loss?

A3: For adherent cells, it is recommended to aspirate the culture medium, quickly wash the cells with an ice-cold isotonic solution (like phosphate-buffered saline or 0.9% saline) to remove extracellular contaminants, and then harvest the cells by scraping .[1] Using proteolytic enzymes like trypsin is generally not recommended for metabolomics studies as it can damage the cell membrane and cause the leakage of intracellular metabolites.[1]

Q4: Which specific solvents are best for extracting this compound?

A4: Since Lac-Phe is a polar molecule, polar solvents are most effective. The choice of solvent can impact extraction efficiency for different classes of metabolites.[6][7] Commonly used and effective extraction solvents for polar metabolites include:

  • 80% Methanol (Methanol/Water)

  • 80% Acetonitrile (Acetonitrile/Water)

  • Methanol/Chloroform/Water mixtures for broader metabolite coverage

For a global metabolite profiling approach that is effective for polar metabolites, a protocol based on 60% methanol for quenching followed by further methanol and water extraction has proven successful.[8]

Q5: Can I use mechanical lysis methods like sonication or freeze-thaw cycles?

A5: Yes, but with caution. Mechanical methods like sonication, bead beating, or repeated freeze-thaw cycles are effective at disrupting cells.[1][9] However, these methods can generate localized heat, which may degrade temperature-sensitive metabolites.[10][11] If used, they should be performed in a controlled, cold environment (e.g., on ice) and are often followed by solvent extraction to ensure complete recovery of metabolites.[9]

Experimental Workflows and Decision Guides

The following diagrams illustrate the general experimental workflow for Lac-Phe measurement and provide a guide for selecting an appropriate lysis strategy.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cell_culture 1. Cell Culture quench_harvest 2. Quench Metabolism & Harvest Cells cell_culture->quench_harvest lysis_extraction 3. Cell Lysis & Metabolite Extraction quench_harvest->lysis_extraction centrifuge 4. Centrifuge to Pellet Debris lysis_extraction->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant lcms 6. LC-MS/MS Analysis supernatant->lcms data_analysis 7. Data Processing & Quantification lcms->data_analysis

Caption: General experimental workflow for intracellular this compound measurement.

Lysis_Decision_Tree start Start: Choose Lysis Method cell_type Cell Type? start->cell_type adherent Adherent Cells cell_type->adherent Adherent suspension Suspension Cells cell_type->suspension Suspension hard_to_lyse Hard to Lyse? (e.g., thick cell wall) adherent->hard_to_lyse suspension->hard_to_lyse solvent_only Cold Solvent Extraction hard_to_lyse->solvent_only No solvent_mechanical Combine Mechanical Lysis (Sonication/Bead Beating) + Cold Solvent Extraction hard_to_lyse->solvent_mechanical Yes

Caption: Decision tree for selecting a suitable cell lysis strategy.

Troubleshooting Guide

This guide addresses common issues encountered during intracellular Lac-Phe measurement.

Problem Potential Cause(s) Recommended Solution(s)
Low Lac-Phe Signal or Yield 1. Metabolite Degradation: Metabolism was not quenched quickly or effectively.[12] 2. Incomplete Lysis: The chosen method did not sufficiently disrupt the cells. 3. Metabolite Leakage: Cell membranes were compromised during harvesting (e.g., using trypsin).[1] 4. Suboptimal Extraction: The solvent was not appropriate for Lac-Phe (e.g., too non-polar).1. Optimize Quenching: Ensure rapid cooling to <-40°C with cold solvent or flash freeze in liquid nitrogen.[2][3] Perform all steps on ice or at 4°C.[11] 2. Enhance Lysis: If using solvent alone, consider adding a mechanical disruption step like sonication on ice.[9] 3. Improve Harvesting: For adherent cells, wash with ice-cold PBS and scrape cells directly into the quenching/extraction solvent.[1] 4. Use Polar Solvents: Employ an 80% methanol or acetonitrile solution. Test different solvent systems to find the optimal one for your cell type.[6]
High Variability Between Replicates 1. Inconsistent Cell Numbers: Different numbers of cells were collected for each replicate. 2. Variable Timing: Quenching, harvesting, or extraction times differ between samples.[13] 3. Temperature Fluctuations: Samples were not kept consistently cold during processing. 4. Incomplete Protein Precipitation: Residual proteins can interfere with analysis.1. Normalize to Cell Number or Protein: Count cells before harvesting or perform a protein assay (e.g., BCA) on the pellet after extraction to normalize the data.[5] A minimum of 10^6 cells is typically recommended.[1] 2. Standardize Protocol: Process all samples identically and minimize the time between harvesting and quenching.[13] 3. Maintain Cold Chain: Keep samples on dry ice or in a cold bath throughout the procedure.[10][11] 4. Ensure Sufficient Solvent Volume: Use an adequate volume of cold organic solvent to ensure complete protein precipitation. Centrifuge at high speed (e.g., >14,000 x g) at 4°C.
Extraneous Peaks in Mass Spec Data 1. Contamination from Culture Medium: The medium was not completely removed.[8] 2. Detergent Interference: Use of detergents (e.g., SDS, Triton X-100) in the lysis buffer.[14] 3. Plasticizer Contamination: Leaching from tubes or pipette tips.1. Improve Washing: Perform a quick but thorough wash step with ice-cold PBS or isotonic saline after removing the medium.[4] 2. Avoid Detergents: Use solvent-based lysis methods. Detergents are generally not recommended for metabolomics due to ion suppression effects in mass spectrometry.[14] 3. Use High-Quality Consumables: Use polypropylene tubes and high-quality pipette tips designed for mass spectrometry applications.

Detailed Experimental Protocol

Protocol: Cold Methanol Extraction for Adherent Mammalian Cells

This protocol is a standard method for the extraction of polar intracellular metabolites like this compound.

Materials:

  • Cell culture plates (e.g., 6-well plates) with adherent cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Pre-chilled (-80°C) 80% Methanol in water (LC-MS grade)

  • Cell scrapers

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated microcentrifuge (4°C)

Procedure:

  • Preparation: Place a metal tube rack on dry ice to pre-chill microcentrifuge tubes. Prepare the 80% methanol solution and store it at -80°C until immediately before use.

  • Cell Washing (Quenching Step 1): Remove the cell culture plate from the incubator. Aspirate the culture medium completely.

  • Immediately place the plate on ice and wash the cells twice with 1 mL of ice-cold PBS per well to remove any remaining medium. Aspirate the PBS completely after the final wash.

  • Metabolite Extraction (Lysis): Add 1 mL of -80°C 80% methanol to each well.

  • Immediately use a cell scraper to scrape the cells from the bottom of the well directly into the cold methanol solution.

  • Collection: Pipette the entire cell lysate/methanol mixture from the well into a pre-chilled 1.5 mL microcentrifuge tube.

  • Incubation: Incubate the tubes at -80°C for at least 15 minutes to ensure complete protein precipitation.

  • Clarification: Centrifuge the tubes at 14,000-16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[15]

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the metabolites, to a new clean tube. Be cautious not to disturb the pellet.[11]

  • Sample Storage: The resulting extract can be stored at -80°C until analysis.[13][16] For LC-MS analysis, the sample is typically dried down under a stream of nitrogen or by vacuum centrifugation and then reconstituted in an appropriate solvent.

Troubleshooting_Flow start Problem: Low Lac-Phe Signal q1 Was quenching rapid (<10s) and cold (<-40°C)? start->q1 s1 Improve Quenching: Use liquid N2 or -80°C solvent bath. q1->s1 No q2 Were adherent cells scraped (not trypsinized)? q1->q2 Yes s1->q2 s2 Revise Protocol: Use scraping in ice-cold PBS. q2->s2 No q3 Was a polar solvent (e.g., 80% MeOH) used? q2->q3 Yes s2->q3 s3 Change Solvent: Ensure solvent is suitable for polar metabolites. q3->s3 No q4 Is cell disruption complete? q3->q4 Yes s3->q4 s4 Enhance Lysis: Add sonication or bead beating step on ice. q4->s4 No end Signal should improve. Consider normalization. q4->end Yes s4->end

Caption: A logical troubleshooting guide for diagnosing low Lac-Phe signal.

References

Addressing variability in exercise-induced N-lactoyl-phenylalanine response

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the exercise-induced metabolite N-lactoyl-phenylalanine (Lac-Phe). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound (Lac-Phe)?

A1: this compound (Lac-Phe) is a signaling metabolite synthesized in the body from the amino acid phenylalanine and lactate, a byproduct of strenuous exercise.[1] It is considered an "exerkine," a molecule released in response to exercise that mediates some of the health benefits of physical activity.[2][3]

Q2: What is the primary function of Lac-Phe?

A2: Lac-Phe has been shown to suppress appetite and reduce food intake, leading to weight loss and improved glucose homeostasis in animal models.[1][4] In humans, higher levels of exercise-induced Lac-Phe are associated with greater adipose tissue loss during endurance training.[2][5]

Q3: How is Lac-Phe synthesized?

A3: Lac-Phe is synthesized through the condensation of lactate and phenylalanine, a reaction catalyzed by the cytosolic enzyme carnosine dipeptidase 2 (CNDP2).[6][7] This enzyme is found in various cells, including immune cells (macrophages and monocytes) and epithelial cells.[8][9]

Experimental Design

Q4: What are the key factors that influence the exercise-induced Lac-Phe response?

A4: The magnitude of the Lac-Phe response to exercise is influenced by several factors, including:

  • Exercise Intensity: Vigorous and high-intensity exercise, such as sprinting, induces a more dramatic increase in plasma Lac-Phe compared to moderate-intensity endurance or resistance training.[10][11][12]

  • Exercise Duration: While intensity appears to be a primary driver, the duration of the exercise session can also impact the overall Lac-Phe production.

  • Individual Variability: There is significant inter-individual variability in the Lac-Phe response to exercise, which may be linked to factors like baseline fitness, genetics, and metabolic health.[2][3][5]

  • Subject Population: The response may differ between lean and obese individuals, as well as in populations with metabolic conditions like type 2 diabetes.[2][10]

Q5: I am not observing a significant increase in Lac-Phe post-exercise in my study. What could be the reason?

A5: Several factors could contribute to a blunted Lac-Phe response:

  • Insufficient Exercise Stimulus: The exercise protocol may not have been intense enough to generate a substantial increase in lactate, a necessary precursor for Lac-Phe synthesis.[11][12]

  • Timing of Sample Collection: The peak of circulating Lac-Phe may have been missed. It is advisable to collect samples at multiple time points post-exercise (e.g., immediately after, 60, 120, and 180 minutes) to capture the peak and subsequent decline.[10]

  • Individual "Non-Responders": Some individuals may have a naturally lower Lac-Phe response to exercise.[5][13] Consider assessing other markers of exercise response to contextualize your findings.

  • Analytical Issues: Inaccurate quantification can mask a true biological response. Refer to the "LC-MS/MS Analysis" section for troubleshooting.

Sample Collection and Preparation

Q6: What is the recommended procedure for blood sample collection for Lac-Phe analysis?

A6: For optimal results, follow these guidelines:

  • Anticoagulant: Collect blood in EDTA-containing tubes (lavender-top).[4]

  • Processing: Centrifuge the blood at 4°C to separate the plasma.

  • Storage: Immediately store plasma samples at -80°C until analysis to prevent degradation.[4]

Q7: Can I use dried blood spots (DBS) for Lac-Phe quantification?

A7: Yes, a validated LC-MS/MS method for quantifying Lac-Phe from dried blood spots has been developed.[14][15] This can be a convenient alternative to plasma, especially for studies with frequent sampling.

LC-MS/MS Analysis

Q8: What are the common challenges in quantifying Lac-Phe using LC-MS/MS?

A8: Common issues include retention time shifts, poor peak shape, baseline noise, and matrix effects.[16][17] These can arise from column degradation, improper mobile phase preparation, sample contamination, or ion source problems.[16]

Q9: My LC-MS/MS results show high variability between technical replicates. What should I check?

A9: High variability can be due to several factors:

  • Sample Preparation Inconsistency: Ensure precise and consistent pipetting and extraction procedures for all samples.

  • Instrument Instability: Check for pressure fluctuations, temperature instability, or a dirty ion source.[16]

  • Internal Standard Issues: Verify the concentration and addition of the internal standard (e.g., d5-lactoyl-phenylalanine).[14][18]

  • Carryover: Implement a robust wash method between sample injections to prevent carryover from high-concentration samples.[16]

Q10: How can I troubleshoot poor peak shape in my chromatograms?

A10: Poor peak shape (e.g., fronting, tailing, or splitting) can be addressed by:

  • Optimizing Chromatography: Adjust the mobile phase composition, gradient, and flow rate.

  • Checking the Column: The column may be overloaded, contaminated, or nearing the end of its lifespan. Consider flushing or replacing the column.[19]

  • Injection Solvent: Ensure the injection solvent is compatible with the mobile phase.[19]

Data Interpretation and Troubleshooting

Q11: My baseline Lac-Phe levels are highly variable across my study participants. Is this normal?

A11: Yes, some baseline variability is expected due to individual differences in metabolism.[3] However, significant and unexpected variability could be due to:

  • Dietary Influences: Recent food intake can affect baseline Lac-Phe levels.[18][20] It is recommended to collect baseline samples in a fasted state.

  • Underlying Medical Conditions: Conditions like phenylketonuria (PKU) can lead to elevated baseline Lac-Phe.[21]

  • Medications: Certain medications, such as metformin, can increase Lac-Phe levels.[22][23]

Q12: The fold-change in Lac-Phe post-exercise is lower than what is reported in the literature. How should I interpret this?

A12: A lower-than-expected fold-change could be due to:

  • Differences in Exercise Protocols: The intensity and type of exercise in your study may differ from published studies.[10][11]

  • Subject Characteristics: The fitness level and metabolic health of your participants can influence the magnitude of the response.[2]

  • Timing of Measurement: The peak response may have occurred at a time point you did not sample.[10]

Quantitative Data Summary

Table 1: Exercise-Induced Changes in Plasma Lac-Phe Levels in Humans

Exercise TypeFold Increase (approx.)Reference
Sprinting (cycling)~8x[10]
Resistance Exercise~2.6x[10]
Endurance Exercise (cycling)~1.6x[10]
Acute Endurance (30 min)Significant Increase[3]

Table 2: Baseline and Post-Exercise Lac-Phe Concentrations in Junior Triathletes (Dried Blood Spot)

ConditionLac-Phe Concentration (nmol/L)Reference
Baseline31.5 ± 10[14]
Maximum (Time-to-exhaustion)101.0 ± 40.1[14]
15 min Post-Exercise89.7 ± 30.4[14]

Experimental Protocols

Protocol 1: Human Exercise Intervention and Plasma Collection
  • Participant Screening: Recruit participants based on defined inclusion/exclusion criteria (e.g., age, BMI, health status).

  • Baseline Visit:

    • Collect baseline anthropometric and physiological data.

    • Obtain a fasted baseline blood sample.

  • Exercise Protocol:

    • Implement a standardized exercise protocol (e.g., cycling sprints, endurance running).

    • Monitor heart rate, RPE, and other relevant metrics.

  • Post-Exercise Blood Collection:

    • Collect blood samples at predefined time points immediately following exercise and during recovery (e.g., 0, 60, 120, 180 minutes).

  • Sample Processing:

    • Collect blood in EDTA tubes.

    • Centrifuge at 4°C to separate plasma.

    • Aliquot and store plasma at -80°C.

Protocol 2: Quantification of Lac-Phe in Plasma by LC-MS/MS
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (e.g., d5-lactoyl-phenylalanine).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen or by vacuum centrifugation.

    • Reconstitute the dried extract in a suitable solvent (e.g., 10% acetonitrile in water).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a reverse-phase C18 column.

    • Use a gradient elution with mobile phases typically consisting of water and acetonitrile with a small percentage of formic acid.[24]

    • Perform mass spectrometric detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Monitor specific precursor-to-product ion transitions for Lac-Phe and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for Lac-Phe and the internal standard.

    • Calculate the concentration of Lac-Phe using a standard curve prepared with known concentrations of a Lac-Phe standard.

Visualizations

LacPhe_Biosynthesis Lactate Lactate (from muscle) CNDP2 CNDP2 Lactate->CNDP2 Phenylalanine Phenylalanine Phenylalanine->CNDP2 LacPhe This compound (Lac-Phe) CNDP2->LacPhe Condensation Appetite Appetite Suppression LacPhe->Appetite

Caption: Biosynthesis of this compound (Lac-Phe).

Experimental_Workflow cluster_Pre_Experiment Pre-Experiment cluster_Experiment Experiment cluster_Analysis Analysis Participant_Recruitment Participant Recruitment Baseline_Sampling Baseline Sampling (Fasted) Participant_Recruitment->Baseline_Sampling Exercise_Intervention Exercise Intervention Baseline_Sampling->Exercise_Intervention Post_Exercise_Sampling Post-Exercise Sampling (Multiple Time Points) Exercise_Intervention->Post_Exercise_Sampling Sample_Processing Plasma/DBS Processing & Storage (-80°C) Post_Exercise_Sampling->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis Data_Interpretation Data Interpretation LCMS_Analysis->Data_Interpretation

Caption: General experimental workflow for Lac-Phe studies.

Troubleshooting_Tree cluster_Protocol Protocol Issues cluster_Sampling Sampling Issues cluster_LCMS LC-MS Issues cluster_Population Population Factors Start Issue: Unexpected Lac-Phe Results Check_Protocol Review Exercise Protocol (Intensity/Duration) Start->Check_Protocol Check_Sampling Verify Sampling Times & Handling Start->Check_Sampling Check_LCMS Investigate LC-MS/MS Performance Start->Check_LCMS Check_Population Consider Subject Characteristics Start->Check_Population Intensity_Low Intensity too low? Check_Protocol->Intensity_Low Timing_Off Missed peak? Check_Sampling->Timing_Off Degradation Sample degradation? Check_Sampling->Degradation High_CV High CV? Check_LCMS->High_CV Individual_Var Individual Variability? Check_Population->Individual_Var Increase_Intensity Solution: Increase exercise intensity. Intensity_Low->Increase_Intensity Yes Protocol_OK Protocol sufficient. Intensity_Low->Protocol_OK No Add_Timepoints Solution: Add more sampling time points. Timing_Off->Add_Timepoints Yes Check_Storage Solution: Verify storage conditions. Degradation->Check_Storage Yes Troubleshoot_LCMS Solution: Check column, mobile phase, ion source, internal standard. High_CV->Troubleshoot_LCMS Yes Instrument_OK Instrument OK. High_CV->Instrument_OK No Stratify_Data Action: Stratify data by responders/ non-responders. Individual_Var->Stratify_Data Yes

Caption: Troubleshooting decision tree for Lac-Phe experiments.

References

Technical Support Center: Enzymatic Synthesis of N-Lactoyl-Phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic synthesis of N-Lactoyl-Phenylalanine (N-Lac-Phe). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a realistic expected yield for the enzymatic synthesis of this compound?

A benchmark yield of 21.2% ± 0.3% has been achieved under optimized conditions using the enzyme Debitrase HYW 20. This provides a good starting point for evaluating your own experimental success.

Q2: What are the key enzymes used for the synthesis of this compound?

Two primary enzymes are known to catalyze this reaction:

  • Debitrase HYW 20: A commercially available enzyme preparation that has been successfully used for the synthesis of N-Lac-Phe.

  • Cytosolic Nonspecific Dipeptidase 2 (CNDP2): This enzyme is known to be crucial for the biosynthesis of N-Lac-Phe in various organisms, including lactic acid bacteria.[1] CNDP2 is a metallopeptidase that requires manganese ions (Mn²⁺) for its activity.[2]

Q3: What are the optimal reaction conditions for using Debitrase HYW 20?

Based on published research, the following conditions have been optimized to achieve a 21.2% yield:

  • L-Phenylalanine Concentration: 0.18 M

  • L-Lactate Concentration: 0.90 M

  • Enzyme Concentration: 5 g/L Debitrase HYW 20

  • pH: 8.0

  • Temperature: 55 °C

  • Reaction Time: 24 hours

Q4: Can other enzymes be used for this synthesis?

While Debitrase HYW 20 is a documented option, other peptidases or acylases could potentially catalyze this reaction. The key is to screen enzymes for their ability to form an amide bond between lactic acid and phenylalanine. CNDP2, for instance, is a natural catalyst for this reaction.[1]

Q5: How can I monitor the progress of the reaction?

The reaction can be monitored by taking aliquots at different time points and analyzing them using High-Performance Liquid Chromatography (HPLC). This will allow you to track the consumption of substrates (L-phenylalanine and L-lactate) and the formation of the product (this compound).

Troubleshooting Guide

This guide addresses common problems encountered during the enzymatic synthesis of this compound and provides potential solutions.

Low Yield (<20%)
Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions - pH: Ensure the pH of the reaction mixture is precisely 8.0. Enzyme activity is highly sensitive to pH. - Temperature: Maintain the reaction temperature at a constant 55 °C. Deviations can significantly impact enzyme activity and stability. - Substrate Concentrations: Verify the concentrations of L-phenylalanine (0.18 M) and L-lactate (0.90 M). An incorrect ratio can limit the reaction rate.
Enzyme Inactivity or Instability - Enzyme Quality: Use a fresh or properly stored enzyme preparation. Ensure the Debitrase HYW 20 has not expired. - Enzyme Denaturation: Avoid exposing the enzyme to extreme temperatures or pH values outside its optimal range during preparation and the reaction. - Inhibitors: The presence of inhibitors can reduce enzyme activity. CNDP2, for instance, can be inhibited by bestatin and other leucine-containing compounds. While specific inhibitors for Debitrase HYW 20 are not well-documented, contamination in substrates or glassware could be a source.
Substrate Quality - Purity: Use high-purity L-phenylalanine and L-lactate. Impurities can inhibit the enzyme or lead to side reactions. - Stereochemistry: Ensure you are using the L-isomers of both phenylalanine and lactate, as enzymes are often stereospecific.
Inadequate Mixing - Homogeneity: Ensure the reaction mixture is well-mixed to maintain a homogenous distribution of substrates and enzyme. Use appropriate agitation (e.g., magnetic stirrer).
Reaction Time - Optimization: While 24 hours is a reported optimal time, your specific setup might require a longer or shorter duration. Monitor the reaction progress with HPLC to determine the point of maximum yield.
Presence of Unexpected Peaks in HPLC (Side Products)
Potential Cause Troubleshooting Steps
Hydrolysis of Product The enzyme itself, being a peptidase, might catalyze the reverse reaction (hydrolysis of N-Lac-Phe). This is an equilibrium-limited reaction. Consider strategies to remove the product as it is formed (in situ product removal) if this becomes a significant issue.
Substrate Impurities Impurities in the starting materials can lead to the formation of other N-acyl amino acids. Use substrates of the highest possible purity.
Enzyme Side Activities Debitrase HYW 20 may have other enzymatic activities that could lead to the formation of byproducts. If significant side products are observed, further purification of the enzyme or screening for a more specific enzyme may be necessary.
Racemization Racemization of the amino acid can occur, leading to the formation of diastereomers. While enzymatic reactions are generally stereospecific, non-optimal conditions can sometimes lead to side reactions. Confirm the stereochemistry of your product if this is a concern.
Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Co-elution with Substrates or Byproducts Optimize the HPLC purification method. This may involve changing the mobile phase composition, gradient, or using a different type of column (e.g., a C18 column is commonly used for reversed-phase chromatography of such compounds).
Low Product Concentration If the yield is very low, it can be challenging to isolate the product. Concentrate the reaction mixture before purification (e.g., by rotary evaporation).
Product Degradation This compound may be susceptible to degradation under certain pH or temperature conditions. Perform purification steps at low temperatures and under neutral or slightly acidic conditions if possible.

Experimental Protocols

Enzymatic Synthesis of this compound using Debitrase HYW 20

Materials:

  • L-Phenylalanine

  • L-Lactic acid (or sodium L-lactate)

  • Debitrase HYW 20

  • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment

  • Deionized water

Procedure:

  • Prepare a solution with 0.18 M L-phenylalanine and 0.90 M L-lactic acid in deionized water.

  • Adjust the pH of the solution to 8.0 using NaOH or HCl.

  • Add Debitrase HYW 20 to a final concentration of 5 g/L.

  • Incubate the reaction mixture at 55 °C with constant stirring for 24 hours.

  • Monitor the reaction progress by taking samples at regular intervals for HPLC analysis.

  • After 24 hours, terminate the reaction by heating the mixture to 90-100 °C for 10 minutes to denature the enzyme.

  • Centrifuge the mixture to pellet the denatured enzyme and other insoluble materials.

  • Collect the supernatant for purification.

HPLC Analysis of this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Conditions (starting point for optimization):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm.

  • Injection Volume: 10-20 µL.

Note: These are general conditions and should be optimized for your specific instrument and column.

Purification of this compound
  • Enzyme Removal: After heat inactivation, centrifuge the reaction mixture to remove the denatured enzyme.

  • Preparative HPLC: Use a preparative or semi-preparative HPLC system with a C18 column. The mobile phase and gradient will be similar to the analytical method but with a higher flow rate and larger injection volume.

  • Fraction Collection: Collect the fractions containing the this compound peak.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions using a rotary evaporator or a lyophilizer.

  • Purity Analysis: Analyze the purity of the final product using analytical HPLC.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield (<20%) Detected Check_Conditions Verify Reaction Conditions (pH, Temp, Concentrations) Start->Check_Conditions Conditions_OK Conditions Correct? Check_Conditions->Conditions_OK Check_Enzyme Assess Enzyme Activity (Freshness, Storage) Enzyme_OK Enzyme Active? Check_Enzyme->Enzyme_OK Check_Substrates Evaluate Substrate Quality (Purity, Stereochemistry) Substrates_OK Substrates Pure? Check_Substrates->Substrates_OK Optimize_Time Optimize Reaction Time (Monitor with HPLC) Yield_Improved Yield Improved? Optimize_Time->Yield_Improved Conditions_OK->Check_Enzyme Yes Troubleshoot_Further Further Investigation Needed Conditions_OK->Troubleshoot_Further No, Adjust Enzyme_OK->Check_Substrates Yes Enzyme_OK->Troubleshoot_Further No, Replace Enzyme Substrates_OK->Optimize_Time Yes Substrates_OK->Troubleshoot_Further No, Use Pure Substrates Success Synthesis Optimized Yield_Improved->Success Yes Yield_Improved->Troubleshoot_Further No

Caption: A logical workflow for troubleshooting low yield in the enzymatic synthesis of this compound.

Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow Substrates L-Phenylalanine + L-Lactate Reaction_Setup Reaction Setup (pH 8.0, 55 °C) Substrates->Reaction_Setup Enzyme_Addition Add Debitrase HYW 20 Reaction_Setup->Enzyme_Addition Incubation Incubate for 24h (with stirring) Enzyme_Addition->Incubation Reaction_Termination Terminate Reaction (Heat Inactivation) Incubation->Reaction_Termination Centrifugation Centrifugation Reaction_Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Purification HPLC Purification Supernatant->Purification Final_Product This compound Purification->Final_Product

Caption: A step-by-step workflow for the enzymatic synthesis of this compound.

References

Validation & Comparative

The Appetite-Suppressing Effects of N-lactoyl-phenylalanine and Metformin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The global obesity epidemic has intensified the search for effective appetite-suppressing therapeutics. Two molecules of significant interest in this field are N-lactoyl-phenylalanine (Lac-Phe), an exercise-induced metabolite, and metformin, a widely prescribed anti-diabetic drug also known for its weight-loss side effects. This guide provides an objective comparison of their appetite-suppressing effects, supported by experimental data, detailed methodologies, and signaling pathway diagrams.

Quantitative Comparison of Appetite-Suppressing Effects

Recent research has revealed a fascinating link between metformin and Lac-Phe, suggesting that metformin's anorexigenic effects are at least partially mediated by the induction of Lac-Phe. A key study investigated the effects of metformin on food intake and body weight in wild-type (WT) mice and in mice genetically engineered to lack the enzyme CNDP2 (CNDP2-KO), which is essential for Lac-Phe biosynthesis. This experimental design allows for a direct assessment of Lac-Phe's role in metformin's appetite-suppressing action.

ParameterAnimal ModelTreatmentOutcomeSource
Cumulative Food Intake Diet-induced obese miceMetformin (300 mg/kg, daily)WT mice showed a significant reduction in food intake compared to vehicle-treated controls. This effect was blunted in CNDP2-KO mice, indicating Lac-Phe's critical role.[1][2]
Body Weight Change Diet-induced obese miceMetformin (300 mg/kg, daily)WT mice experienced a significant reduction in body weight over the treatment period. In contrast, CNDP2-KO mice were resistant to metformin-induced weight loss.[1][2][3]
Acute Food Intake Diet-induced obese miceLac-Phe (50 mg/kg, IP injection)A single injection of Lac-Phe suppressed food intake by approximately 50% over a 12-hour period compared to vehicle-treated mice.

Signaling Pathways and Mechanisms of Action

The appetite-suppressing effects of both Lac-Phe and metformin converge on key hypothalamic neural circuits that regulate energy balance.

This compound (Lac-Phe): Following intense exercise or metformin administration, increased levels of lactate and phenylalanine are utilized by the enzyme Carnosine Dipeptidase 2 (CNDP2) to synthesize Lac-Phe.[4] Lac-Phe then acts on the hypothalamus, the brain's primary center for appetite regulation. Specifically, Lac-Phe inhibits the orexigenic (appetite-stimulating) Agouti-related peptide (AgRP) neurons.[5] This inhibition is mediated through the activation of ATP-sensitive potassium (KATP) channels on these neurons.[5] The suppression of AgRP neurons leads to the indirect activation of anorexigenic (appetite-suppressing) neurons in the paraventricular nucleus (PVH) of the hypothalamus, ultimately leading to a reduction in food intake.

Metformin: The primary cellular target of metformin is Complex I of the mitochondrial electron transport chain.[1] Inhibition of Complex I leads to an increase in intracellular AMP levels, which in turn activates AMP-activated protein kinase (AMPK), a key energy sensor. This inhibition of mitochondrial respiration also leads to an increase in anaerobic glycolysis and consequently, lactate production. This increased lactate, along with phenylalanine, serves as a substrate for CNDP2 to produce Lac-Phe, thus linking metformin's mechanism to that of Lac-Phe.[1] Metformin's effects on appetite are significantly diminished in the absence of Lac-Phe, highlighting the importance of this downstream mediator.[1][2]

cluster_Metformin Metformin Action cluster_LacPhe Lac-Phe Synthesis and Action Metformin Metformin ComplexI Mitochondrial Complex I Inhibition Metformin->ComplexI AMPK AMPK Activation ComplexI->AMPK Lactate Increased Lactate ComplexI->Lactate CNDP2 CNDP2 Lactate->CNDP2 Phenylalanine Phenylalanine Phenylalanine->CNDP2 LacPhe This compound (Lac-Phe) CNDP2->LacPhe AgRP AgRP Neuron Inhibition LacPhe->AgRP PVH PVH Neuron Activation AgRP->PVH inhibition leads to activation Appetite Appetite Suppression PVH->Appetite

Caption: Signaling pathways for metformin and Lac-Phe in appetite suppression.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments in the study of Lac-Phe and metformin's effects on appetite.

Animal Models and Husbandry
  • Animals: Male C57BL/6J mice, 8-10 weeks old, are commonly used. For genetic studies, CNDP2 knockout mice on a C57BL/6J background are utilized.

  • Housing: Mice are typically single-housed in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle.

  • Diet: For studies on obesity, mice are often fed a high-fat diet (HFD; e.g., 60% kcal from fat) for a specified period to induce a diet-induced obesity (DIO) phenotype. A standard chow diet is used for control groups.

Drug Administration
  • This compound (Lac-Phe):

    • Dissolve Lac-Phe in sterile saline to the desired concentration (e.g., 50 mg/kg body weight).

    • Administer via intraperitoneal (IP) injection. The injection volume is typically 10 µL/g of body weight.

  • Metformin:

    • Dissolve metformin in sterile water.

    • Administer via oral gavage at the desired dose (e.g., 300 mg/kg body weight).[6] The volume is typically 5-10 mL/kg.[7]

    • Ensure proper gavage technique to avoid injury to the esophagus.[8]

Food Intake Measurement
  • Metabolic Cages:

    • Acclimatize mice to single housing in metabolic cages for at least 48 hours before data collection.[3]

    • The system (e.g., BioDAQ or similar) continuously monitors food and water intake through sensitive scales connected to the food hoppers and water bottles.[9]

    • Data is typically collected and analyzed over a 24-hour period, with differentiation between light and dark cycles.[9]

    • The first day of data is often discarded to account for the acclimatization period.[3]

Signaling Pathway Analysis
  • Western Blot for CNDP2 and p-AMPK/AMPK:

    • Sacrifice mice and rapidly dissect the hypothalamus.

    • Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against CNDP2, phosphorylated AMPK (Thr172), and total AMPK overnight at 4°C.[11][12]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Immunofluorescence for AgRP and PVH Neurons:

    • Perfuse mice transcardially with saline followed by 4% paraformaldehyde (PFA).

    • Post-fix the brain in 4% PFA overnight, followed by cryoprotection in 30% sucrose.

    • Section the hypothalamus coronally at 30-40 µm using a cryostat.

    • Perform antigen retrieval if necessary.

    • Block the sections in a solution containing normal serum and Triton X-100 for 1 hour.

    • Incubate the sections with primary antibodies against AgRP and a marker for PVH neurons (e.g., c-Fos for neuronal activation) overnight at 4°C.

    • Wash the sections and incubate with fluorescently labeled secondary antibodies for 2 hours at room temperature.

    • Mount the sections on slides with a DAPI-containing mounting medium to visualize cell nuclei.

    • Image the sections using a confocal microscope.[13]

cluster_Workflow Experimental Workflow start Start: Animal Model (WT vs CNDP2-KO) treatment Treatment: Metformin (Oral Gavage) or Lac-Phe (IP Injection) start->treatment food_intake Food Intake Measurement (Metabolic Cages) treatment->food_intake tissue_collection Tissue Collection (Hypothalamus) treatment->tissue_collection data_analysis Data Analysis and Comparison food_intake->data_analysis western_blot Western Blot (CNDP2, p-AMPK) tissue_collection->western_blot immunofluorescence Immunofluorescence (AgRP, PVH Neurons) tissue_collection->immunofluorescence western_blot->data_analysis immunofluorescence->data_analysis

Caption: A generalized experimental workflow for comparing Lac-Phe and metformin.

Conclusion

The evidence strongly suggests that this compound is a key mediator of metformin's appetite-suppressing and weight-lowering effects. While metformin has a broader range of metabolic actions due to its primary effect on mitochondrial respiration, its influence on appetite is significantly dependent on the Lac-Phe pathway. Direct administration of Lac-Phe has been shown to potently reduce food intake. These findings open new avenues for the development of novel anti-obesity therapeutics that specifically target the Lac-Phe signaling cascade, potentially offering a more targeted approach to appetite suppression with fewer off-target effects compared to metformin. Further research is warranted to fully elucidate the downstream neural circuits and receptors involved in Lac-Phe's action and to explore its therapeutic potential in humans.

References

Validating the Role of CNDP2: A Comparative Guide Using Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CNDP2 knockout mouse models against wild-type controls and other relevant alternatives. It summarizes key experimental findings, presents quantitative data for easy comparison, details experimental protocols, and visualizes the underlying biological pathways to facilitate a deeper understanding of the role of Cytosolic Non-specific Dipeptidase 2 (CNDP2) in metabolic and cellular processes.

CNDP2 Knockout Model: Key Phenotypic Observations

The targeted disruption of the Cndp2 gene in mice has revealed its significant role in metabolism, particularly in response to pharmacological and toxicological challenges. CNDP2 knockout (KO) mice exhibit distinct phenotypes compared to their wild-type (WT) littermates, primarily related to energy balance and detoxification pathways.

Metabolic Response to Metformin

CNDP2 has been identified as a crucial enzyme in the biosynthesis of N-lactoyl-phenylalanine (Lac-Phe), a metabolite that signals satiety. The anti-obesity effects of metformin, a widely used anti-diabetic drug, are mediated, in part, through the CNDP2/Lac-Phe pathway. Genetic ablation of Cndp2 renders mice resistant to the anorexigenic and weight-reducing effects of metformin.

Table 1: Comparison of Metabolic Parameters in CNDP2 KO and WT Mice in Response to Metformin

ParameterGenotypeTreatmentValueFold Change (KO vs WT)
Plasma Lac-Phe (Relative Levels) WTVehicle1.0-
CNDP2 KOVehicle~0.5↓ 0.5x
WTMetformin (300 mg/kg)~4.5-
CNDP2 KOMetformin (300 mg/kg)~1.0↓ 0.22x
Food Intake ( g/day/mouse ) WT (HFD/Exercise)-~3.0-
CNDP2 KO (HFD/Exercise)-~3.5↑ ~1.17x
Body Weight (g) WT (HFD/Exercise)Day 40~35-
CNDP2 KO (HFD/Exercise)Day 40~42↑ ~1.2x

Data compiled from multiple sources. HFD: High-Fat Diet.

Susceptibility to Acetaminophen-Induced Toxicity

CNDP2 plays a protective role against drug-induced toxicity, likely through its function in glutathione metabolism. CNDP2 hydrolyzes cysteinylglycine, a key intermediate in the synthesis of glutathione, a major cellular antioxidant. Depletion of glutathione is a critical event in acetaminophen-induced liver and kidney damage. CNDP2 KO mice exhibit aggravated hepatic and renal injury following an acetaminophen overdose.

Table 2: Comparison of Kidney and Liver Injury Markers in CNDP2 KO and WT Mice Following Acetaminophen Overdose

MarkerGenotypeTreatmentResult
Blood Urea Nitrogen (BUN) WTAcetaminophen (350 mg/kg)No significant increase
CNDP2 KOAcetaminophen (350 mg/kg)Significantly elevated[1]
Hepatic Damage WTAcetaminophen (350 mg/kg)Moderate damage
CNDP2 KOAcetaminophen (350 mg/kg)Aggravated damage[2]
Renal Damage WTAcetaminophen (350 mg/kg)Not evident[2]
CNDP2 KOAcetaminophen (350 mg/kg)Evident injury[2]

Alternative Model: CNDP1 Knockout Mice

A relevant alternative model for studying dipeptide metabolism is the CNDP1 knockout mouse. CNDP1, or serum carnosinase, is another key enzyme in the M20 metalloprotease family. Unlike the ubiquitously expressed CNDP2, CNDP1 is primarily found in the serum and specifically hydrolyzes carnosine. Comparing the phenotypes of CNDP1 and CNDP2 knockout mice can help dissect the specific roles of these enzymes.

Table 3: Comparison of Key Phenotypes in CNDP1 KO and CNDP2 KO Mice

FeatureCNDP2 KnockoutCNDP1 Knockout
Primary Function Disrupted Broad dipeptide hydrolysis, Lac-Phe synthesis, Glutathione metabolismSerum carnosine hydrolysis
Metformin Response Resistant to anorexigenic and anti-obesity effectsNot reported
Acetaminophen Toxicity Increased susceptibility to liver and kidney damageNot reported
Key Metabolite Changes ↓ Plasma Lac-Phe↑ Renal carnosine and anserine[3]
Tissue Specificity of Effects Systemic, with notable effects in gut, liver, and kidneyPrimarily renal metabolite changes[3]

Experimental Protocols

Metformin Treatment in Mice
  • Animals : 12-14-week-old male C57BL/6J wild-type and CNDP2 KO mice are used. Mice are often fed a high-fat diet (e.g., 60% kcal from fat) to induce obesity.

  • Metformin Administration : Metformin is administered by oral gavage (p.o.) at a dose of 300 mg/kg body weight. A vehicle control (e.g., saline) is administered to control groups.

  • Sample Collection : Blood samples are collected at baseline and at specified time points post-administration (e.g., 1 hour) for metabolite analysis (e.g., Lac-Phe, lactate) via LC-MS.

  • Phenotypic Monitoring : Food intake and body weight are monitored daily or weekly throughout the study period.

Acetaminophen-Induced Organ Injury
  • Animals : Adult wild-type and CNDP2 KO mice are used.

  • Fasting : Mice are typically fasted overnight prior to acetaminophen administration to deplete glutathione stores, which sensitizes them to the toxic effects.

  • Acetaminophen Administration : A single dose of acetaminophen (e.g., 350 mg/kg) is administered via intraperitoneal (i.p.) injection.

  • Assessment of Injury : At a specified time point after administration (e.g., 24 hours), blood and tissue samples are collected.

    • Blood Analysis : Serum/plasma is analyzed for markers of liver injury (Alanine Aminotransferase - ALT, Aspartate Aminotransferase - AST) and kidney injury (Blood Urea Nitrogen - BUN, Creatinine).

    • Histopathology : Liver and kidney tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E) to assess the extent of necrosis and other pathological changes.

Signaling Pathways and Logical Relationships

CNDP2 in Metabolic Regulation and Metformin Action

CNDP2's role in metformin's effect on appetite and body weight is primarily mediated through the production of Lac-Phe. Metformin inhibits mitochondrial complex I, leading to an increase in intracellular lactate. CNDP2 then utilizes this lactate and phenylalanine to synthesize Lac-Phe, which acts as a signaling molecule to suppress appetite.

CNDP2_Metformin_Pathway Metformin Metformin Mito_Complex_I Mitochondrial Complex I Metformin->Mito_Complex_I inhibits Lactate Lactate Mito_Complex_I->Lactate increases CNDP2 CNDP2 Lactate->CNDP2 Phenylalanine Phenylalanine Phenylalanine->CNDP2 Lac_Phe Lac-Phe CNDP2->Lac_Phe synthesizes Appetite Appetite Suppression Lac_Phe->Appetite Body_Weight Body Weight Reduction Appetite->Body_Weight

CNDP2-mediated synthesis of Lac-Phe in response to metformin.
CNDP2 in Cellular Stress Response and Proliferation

CNDP2 has been implicated in the regulation of key signaling pathways that govern cell survival, proliferation, and apoptosis, such as the PI3K/AKT and MAPK pathways. In some cellular contexts, particularly in cancer, CNDP2 expression levels can influence the phosphorylation status of key kinases in these pathways.

CNDP2_Signaling_Pathways cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT Pathway p38 p38 Apoptosis Apoptosis p38->Apoptosis JNK JNK JNK->Apoptosis ERK ERK Proliferation_MAPK Proliferation ERK->Proliferation_MAPK PI3K PI3K AKT AKT PI3K->AKT activates Proliferation_PI3K Proliferation & Survival AKT->Proliferation_PI3K CNDP2 CNDP2 CNDP2->p38 activates CNDP2->JNK activates CNDP2->ERK inhibits CNDP2->PI3K activates

CNDP2's influence on the PI3K/AKT and MAPK signaling pathways.
Experimental Workflow for Validating CNDP2 Role

The validation of CNDP2's function using knockout mouse models typically follows a structured experimental workflow, from model generation to detailed phenotypic and molecular analysis.

Experimental_Workflow cluster_0 Model Generation cluster_1 Experimental Challenge cluster_2 Phenotypic & Molecular Analysis Gene_Targeting Gene Targeting (e.g., CRISPR/Cas9) Breeding Breeding Strategy (WT vs KO Littermates) Gene_Targeting->Breeding Metformin_Challenge Metformin Treatment APAP_Challenge Acetaminophen Overdose Diet_Challenge High-Fat Diet Metabolomics Metabolomics (e.g., Lac-Phe) Metformin_Challenge->Metabolomics Behavior Behavioral Analysis (Food Intake, Body Weight) Metformin_Challenge->Behavior Biochemistry Blood Biochemistry (ALT, AST, BUN) APAP_Challenge->Biochemistry Signaling Western Blot (p-AKT, p-ERK, etc.) APAP_Challenge->Signaling Diet_Challenge->Behavior

Workflow for CNDP2 knockout mouse model validation.

References

A Comparative Analysis of N-lactoyl-phenylalanine and Leptin Signaling in Metabolic Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic regulation, the discovery of novel signaling molecules continues to open new avenues for therapeutic intervention in obesity and related disorders. This guide provides a detailed comparative analysis of two key players in energy homeostasis: the well-established adipokine, leptin, and the more recently identified exercise-induced metabolite, N-lactoyl-phenylalanine (Lac-Phe). We delve into their signaling mechanisms, physiological effects, and the experimental frameworks used to elucidate their functions, presenting a clear, data-driven comparison for researchers in the field.

Introduction to the Molecules

Leptin is a 16 kDa peptide hormone predominantly synthesized by adipose tissue, acting as a crucial long-term regulator of energy balance.[1][2] It communicates the status of the body's energy reserves to the central nervous system, primarily the hypothalamus, to suppress appetite and permit energy expenditure.[1][3] Deficiencies in leptin production or signaling lead to severe hyperphagia and obesity, highlighting its fundamental role in maintaining a healthy body weight.[3]

This compound (Lac-Phe) is a small signaling metabolite synthesized from lactate and phenylalanine by the cytosolic enzyme Carnosine Dipeptidase 2 (CNDP2).[4][5][6] Its levels rise in the bloodstream in response to stimuli that increase lactate, such as intense exercise and treatment with the anti-diabetic drug metformin.[4][7] Functioning as an anorexigenic signal, Lac-Phe has been shown to suppress food intake and reduce adiposity, particularly in diet-induced obese models.[7][8][9]

Comparative Physiological Effects

Both leptin and Lac-Phe exert significant influence over appetite and body weight, yet their efficacy and the conditions under which they act can differ. The following table summarizes key quantitative data from rodent studies. It is important to note that these results are from separate studies and not from direct head-to-head comparisons; thus, experimental conditions vary.

ParameterThis compound (Lac-Phe)Leptin
Primary Stimulus Intense exercise, metformin treatment, feeding.[7]Increased adipose tissue mass.[1]
Primary Site of Action Central Nervous System (Hypothalamus, Brainstem).[6]Central Nervous System (primarily Hypothalamic nuclei like ARC, VMH, DMH).[2][3]
Effect on Food Intake Acute IP injection (50 mg/kg) suppresses food intake by ~50% over 12 hours in diet-induced obese (DIO) mice.[3]Subcutaneous infusion (resulting in a 5-fold plasma increase) causes significant weight loss and reduced food intake in lean mice.[10] Doses as low as 2 µ g/day reduce food intake in leptin-deficient (ob/ob) mice.[11] However, DIO mice often exhibit leptin resistance.[12][13]
Effect on Body Weight Chronic daily IP injection (50 mg/kg for 10 days) reduces body weight and adiposity in DIO mice.[3]Chronic administration reduces body weight in lean and ob/ob mice.[10][11] Efficacy is diminished in DIO models due to resistance.[12]
Effect on Energy Expenditure No significant effect on ambulatory activity or energy expenditure was observed in acute studies.[3] The primary effect is on reducing food intake.[8]Prevents the decrease in energy expenditure that typically accompanies reduced food intake.[10] Can increase thermogenesis in brown adipose tissue at higher doses.[11]
Route of Administration Effective via intraperitoneal (IP) injection. Oral administration is ineffective, likely due to hydrolysis in the digestive tract.[3][6]Effective via peripheral (subcutaneous, intraperitoneal) and central (intracerebroventricular) administration.[10][11]

Signaling Pathways: A Detailed Comparison

The signaling cascades initiated by leptin are well-characterized, whereas the pathway for Lac-Phe is an active area of investigation.

Leptin Signaling Pathway

Leptin exerts its effects by binding to the long-form leptin receptor (LEPRb), a member of the class I cytokine receptor family. This binding event triggers a cascade of intracellular signaling, the most critical of which is the Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathway.[2][14][15]

  • Receptor Activation: Leptin binding induces dimerization of LEPRb, bringing the receptor-associated JAK2 proteins into close proximity.[15]

  • JAK2 Phosphorylation: The JAK2 proteins trans-phosphorylate each other, becoming fully activated.

  • Receptor Phosphorylation: Activated JAK2 phosphorylates specific tyrosine residues on the intracellular domain of LEPRb, notably Tyr1138.[16]

  • STAT3 Recruitment and Phosphorylation: The phosphorylated Tyr1138 serves as a docking site for the transcription factor STAT3.[3][16] JAK2 then phosphorylates the recruited STAT3.

  • Nuclear Translocation and Gene Expression: Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it binds to the promoters of target genes, such as Pro-opiomelanocortin (POMC), to suppress appetite, and Suppressor of Cytokine Signaling 3 (SOCS3), which acts as a negative feedback inhibitor.[16][17]

Beyond JAK/STAT, leptin signaling also engages other pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in regulating neuronal function and metabolism.[3][18]

Leptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LEPR Leptin Receptor (LEPRb) JAK2 JAK2 LEPR->JAK2 Recruitment STAT3 STAT3 LEPR->STAT3 Recruits PI3K PI3K/Akt Pathway LEPR->PI3K Activates Leptin Leptin Leptin->LEPR Binding pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation pJAK2->LEPR pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Gene Target Gene Expression (e.g., POMC) pSTAT3_dimer->Gene Nuclear Translocation SOCS3 SOCS3 SOCS3->pJAK2 Inhibits Gene->SOCS3 Upregulates

Caption: The canonical leptin signaling pathway via JAK2/STAT3.

This compound (Lac-Phe) Signaling Pathway

The signaling mechanism for Lac-Phe is not yet fully elucidated, and a specific receptor has not been definitively identified. However, emerging research points to several potential mechanisms.

  • Biosynthesis: Following intense exercise or metformin administration, increased intracellular lactate drives the CNDP2-mediated condensation of lactate and phenylalanine to form Lac-Phe, which is then secreted into circulation.[3][19]

  • Potential Receptors: Recent high-throughput screening studies suggest that Lac-Phe may activate several G protein-coupled receptors (GPCRs) at physiologically relevant concentrations, indicating a potential mechanism for its signaling effects.[4]

  • Downstream Effects: The downstream pathways are still under investigation. Some studies suggest Lac-Phe may modulate inflammatory pathways, such as suppressing NF-κB signaling.[20] Other work points to a potential interaction with AMPK signaling.[21] However, these links require further validation to establish a clear, causal signaling cascade responsible for its anorexigenic effects.

LacPhe_Signaling cluster_cell CNDP2+ Cell (e.g., Epithelial, Macrophage) cluster_target Target Neuron (Hypothalamus) Lactate Lactate CNDP2 CNDP2 Enzyme Lactate->CNDP2 Phe Phenylalanine Phe->CNDP2 LacPhe_in Lac-Phe CNDP2->LacPhe_in Synthesis LacPhe_out Lac-Phe (Circulation) LacPhe_in->LacPhe_out Secretion Receptor Unknown Receptor (GPCR?) Downstream Downstream Signaling (e.g., NF-κB, AMPK?) Receptor->Downstream Activation Effect Suppression of Appetite Downstream->Effect LacPhe_out->Receptor Binding

Caption: Biosynthesis and proposed signaling of Lac-Phe.

Key Experimental Protocols

The study of these signaling molecules relies on a variety of established and cutting-edge experimental techniques. Below are summarized protocols for key experiments.

Protocol 1: In Vivo Assessment of Anorexigenic Effects in Mice

This protocol outlines the general workflow for testing the effects of Lac-Phe or leptin on food intake and body weight in a diet-induced obesity (DIO) mouse model.

1. Animal Model and Acclimation:

  • Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for a minimum of 10-12 weeks to induce obesity.[3]

  • Mice are single-housed and acclimated to metabolic cages for monitoring food intake, activity, and energy expenditure.

2. Compound Administration:

  • Lac-Phe: Administered via intraperitoneal (IP) injection at a dose of 50 mg/kg. The vehicle control is typically saline. For chronic studies, this is performed daily for a set period (e.g., 10 days).[3]

  • Leptin: Can be administered via IP or subcutaneous injection (e.g., 10-20 mg/kg) or continuously via a surgically implanted osmotic minipump (e.g., 10 µ g/day ).[11][12]

3. Data Collection:

  • Food Intake & Body Weight: Measured daily for chronic studies or at set intervals (e.g., every 4 hours for 24 hours) for acute studies.

  • Metabolic Parameters: Indirect calorimetry is used to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure. Ambulatory activity is tracked via infrared beams.[3]

  • Glucose Homeostasis: A glucose tolerance test (GTT) is often performed at the end of a chronic study to assess metabolic health.[3]

4. Tissue Collection and Analysis:

  • At the end of the study, tissues such as the hypothalamus, adipose depots (epididymal, inguinal), and liver are collected for further analysis (e.g., Western blot, qPCR).[3]

Experimental_Workflow start Start: Select DIO Mice acclimate Acclimate to Metabolic Cages start->acclimate baseline Measure Baseline: - Body Weight - Food Intake - Energy Expenditure acclimate->baseline randomize Randomize into Groups: - Vehicle - Leptin - Lac-Phe baseline->randomize admin Administer Compound (Acute or Chronic) randomize->admin monitor Monitor & Collect Data: - Daily Weight & Food Intake - Continuous Metabolic Data admin->monitor gtt Perform Glucose Tolerance Test (GTT) monitor->gtt After Chronic Treatment end Endpoint: Collect Tissues (Hypothalamus, Adipose) monitor->end After Acute Treatment gtt->end

Caption: General workflow for in vivo metabolic studies in mice.

Protocol 2: Western Blot Analysis of JAK/STAT Signaling

This protocol details the steps to measure the phosphorylation of key proteins in the leptin signaling pathway in response to stimulation.

1. Cell Culture and Treatment:

  • Hypothalamic cell lines or primary neurons are cultured.

  • Cells are serum-starved for a defined period (e.g., 4-12 hours) to reduce basal signaling.

  • Cells are then stimulated with recombinant leptin (e.g., 100 ng/mL) for a short duration (e.g., 15-30 minutes) to capture peak phosphorylation events.[1]

2. Protein Extraction:

  • Media is aspirated, and cells are washed with ice-cold Phosphate-Buffered Saline (PBS).

  • Cells are lysed on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[17]

  • Lysates are centrifuged to pellet cell debris, and the supernatant containing the protein is collected.

3. Protein Quantification:

  • The total protein concentration of each sample is determined using a standard assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.[17]

4. SDS-PAGE and Protein Transfer:

  • Samples are prepared with loading buffer and denatured by boiling.

  • Equal amounts of protein (e.g., 20-40 µg) are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis based on size.

  • The separated proteins are then transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[22]

5. Immunoblotting:

  • The membrane is blocked (e.g., with 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.[22]

  • The membrane is incubated overnight at 4°C with a primary antibody specific to the protein of interest (e.g., anti-pSTAT3, anti-STAT3, anti-pJAK2, anti-JAK2).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[22] The levels of phosphorylated proteins are typically normalized to the total protein levels to determine the extent of pathway activation.

Conclusion and Future Directions

Leptin and Lac-Phe are both powerful regulators of energy balance, but they operate through distinct mechanisms and are induced by different physiological cues. Leptin acts as a long-term adiposity signal, working through the well-defined LEPRb-JAK2-STAT3 pathway. In contrast, Lac-Phe is an acute signal of intense physical activity, with a signaling pathway that is still being uncovered but likely involves novel receptor systems.

For drug development professionals, this comparison highlights several key points:

  • Leptin Resistance: The primary challenge for leptin-based therapies is the prevalent state of leptin resistance in obese individuals.[12] Strategies to enhance leptin sensitivity are a major focus of research.

  • Lac-Phe as a Novel Target: The discovery of Lac-Phe and its anorexigenic effects presents a new, potentially powerful target for anti-obesity therapeutics.[9][16] Its efficacy in diet-induced obese models, where leptin resistance is common, is particularly promising.

  • Uncovering the Lac-Phe Receptor: The definitive identification of the Lac-Phe receptor(s) is the most critical next step. This will unlock the potential for developing targeted small molecule agonists that could mimic the beneficial effects of exercise on appetite regulation.

Future research should focus on direct comparative studies of these two molecules and further deconstruction of the Lac-Phe signaling cascade. Understanding how these pathways may interact or converge in the central nervous system could provide a more holistic view of energy homeostasis and reveal synergistic therapeutic strategies.

References

A Head-to-Head Comparison of N-Lactoyl-Amino Acids: From Solubility to Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A growing body of research has identified N-lactoyl-amino acids (Lac-AAs) as a novel class of metabolites with significant physiological roles, ranging from enhancing the bioavailability of amino acids in cell culture to regulating systemic energy balance. This guide provides a comprehensive head-to-head comparison of different N-lactoyl-amino acids, summarizing key performance data and detailing the experimental methodologies for researchers, scientists, and drug development professionals.

N-lactoyl-amino acids are formed through the enzymatic conjugation of lactate to an amino acid via a peptide bond, a reaction catalyzed by the cytosolic nonspecific dipeptidase 2 (CNDP2).[1][2] This process, known as reverse proteolysis, is particularly active under conditions of high lactate and amino acid concentrations, such as during strenuous exercise or in certain metabolic disorders.[2][3] While N-lactoyl-phenylalanine (Lac-Phe) has emerged as the most studied member of this family for its role in appetite suppression, other Lac-AAs exhibit unique properties beneficial for various research and bioprocessing applications.[4][5]

Comparative Performance Data

To facilitate a clear comparison, the following tables summarize the available quantitative data on the performance of different N-lactoyl-amino acids in key applications.

N-Lactoyl-Amino AcidParent Amino AcidSolubility (g/kg at 25°C)Fold Increase in SolubilityReference
N-Lactoyl-Leucine (Lac-Leu) sodium salt Leucine689.2~31.2x[6]
N-Lactoyl-Isoleucine (Lac-Ile) sodium salt Isoleucine639.3~19.7x[6]

Table 1: Enhanced Solubility of N-Lactoyl-Leucine and -Isoleucine. This table illustrates the significantly improved solubility of N-lactoyl derivatives of leucine and isoleucine compared to their parent amino acids, a key advantage for developing highly concentrated cell culture media.

N-Lactoyl-Amino AcidEffect on Food Intake in Diet-Induced Obese MiceEffect on Body Weight in Diet-Induced Obese MiceReference
This compound (Lac-Phe) SuppressionReduction[7]
N-Lactoyl-Leucine (Lac-Leu) SuppressionReduction[7]
N-Lactoyl-Isoleucine (Lac-Ile) SuppressionReduction[7]
N-Lactoyl-Valine (Lac-Val) SuppressionReduction[7]
N-Lactoyl-Methionine (Lac-Met) SuppressionReduction[7]

Table 2: Comparative Effects of N-Lactoyl-Amino Acids on Appetite and Body Weight. This table summarizes the findings from a comparative study where various N-lactoyl-amino acids were administered to diet-induced obese mice, indicating a shared capacity to suppress appetite and reduce body weight.

Signaling Pathways and Mechanisms of Action

The biological effects of N-lactoyl-amino acids are mediated through specific signaling pathways. This compound, the most extensively studied in this context, is a known agonist for the G protein-coupled receptor 139 (GPR139), which is primarily expressed in the brain.[4]

GPR139_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Lac-Phe N-Lactoyl- Phenylalanine GPR139 GPR139 Lac-Phe->GPR139 Binds Gq11 Gq/11 GPR139->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC cAMP ↑ cAMP Gq11->cAMP GIRK_inhibition GIRK Channel Inhibition Gq11->GIRK_inhibition IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Activity Modulation of Neuronal Activity Ca2_release->Neuronal_Activity PKC->Neuronal_Activity cAMP->Neuronal_Activity GIRK_inhibition->Neuronal_Activity Appetite_Suppression Appetite Suppression Neuronal_Activity->Appetite_Suppression

Figure 1. Signaling pathway of this compound (Lac-Phe) via GPR139.

Activation of GPR139 by Lac-Phe initiates a signaling cascade through the Gq/11 protein.[8] This leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[1] The Gq/11 pathway also stimulates the production of cyclic AMP (cAMP) and inhibits G protein-coupled inwardly rectifying potassium (GIRK) channels.[8][9] Collectively, these downstream effects modulate neuronal activity, ultimately leading to the suppression of appetite.[10]

Experimental Protocols

To ensure the reproducibility and further investigation of the findings presented, detailed experimental protocols for key assays are provided below.

Experimental Protocol: CNDP2-Mediated Synthesis of N-Lactoyl-Amino Acids

This protocol outlines an enzymatic assay to measure the formation of N-lactoyl-amino acids by CNDP2.

Materials:

  • Recombinant human CNDP2 enzyme

  • L-Lactate solution

  • Various L-amino acid solutions (e.g., Phenylalanine, Leucine, Isoleucine, Valine, Methionine)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM MnCl₂)

  • Quenching solution (e.g., methanol)

  • LC-MS/MS system for product quantification

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, L-lactate (final concentration, e.g., 10 mM), and the specific L-amino acid to be tested (final concentration, e.g., 1 mM).

  • Pre-warm the reaction mixture to 37°C.

  • Initiate the reaction by adding recombinant CNDP2 enzyme (final concentration, e.g., 1 µg/mL).

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding an equal volume of ice-cold quenching solution.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the specific N-lactoyl-amino acid formed.

  • Run parallel reactions without the enzyme or without one of the substrates as negative controls.

CNDP2_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mixture: Buffer, L-Lactate, L-Amino Acid B Pre-warm to 37°C A->B C Add CNDP2 Enzyme B->C D Incubate at 37°C C->D E Quench Reaction D->E F Centrifuge E->F G Analyze Supernatant by LC-MS/MS F->G

Figure 2. Workflow for CNDP2 enzymatic assay.
Experimental Protocol: Assessment of Appetite Suppression in Mice

This protocol describes the methodology for evaluating the effects of different N-lactoyl-amino acids on food intake in a mouse model of diet-induced obesity.

Animals and Housing:

  • Male C57BL/6J mice, 8-10 weeks old.

  • Individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Fed a high-fat diet (e.g., 60% kcal from fat) for at least 8 weeks to induce obesity.

Experimental Procedure:

  • Acclimatize the diet-induced obese mice to handling and intraperitoneal (IP) injections with saline for several days before the experiment.

  • Fast the mice for a short period (e.g., 4-6 hours) before the dark cycle.

  • At the onset of the dark cycle, administer a single IP injection of the test compound (e.g., Lac-Phe, Lac-Leu, etc., at a dose of 50 mg/kg) or a vehicle control (e.g., saline).

  • Immediately after the injection, provide pre-weighed food pellets to each mouse.

  • Monitor and record cumulative food intake at regular intervals (e.g., 2, 4, 8, 12, and 24 hours) by weighing the remaining food.

  • Monitor the body weight of the mice daily throughout the study period for chronic administration studies.

  • Ensure that the administration of the compounds does not cause any adverse effects on the animals' movement or general well-being.

Conclusion

The comparative analysis of N-lactoyl-amino acids reveals a family of metabolites with diverse and significant biological activities. While this compound stands out for its well-documented role in appetite suppression, other members like N-lactoyl-leucine and -isoleucine offer practical advantages in biotechnological applications due to their enhanced solubility. The elucidation of the GPR139 signaling pathway for Lac-Phe provides a molecular basis for its effects on energy homeostasis and opens avenues for therapeutic targeting. Further research into the comparative efficacy and signaling mechanisms of the broader range of N-lactoyl-amino acids will undoubtedly uncover new opportunities for addressing metabolic diseases and optimizing biopharmaceutical production.

References

Unveiling the Off-Target Landscape of N-lactoyl-phenylalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the off-target effects of N-lactoyl-phenylalanine (Lac-Phe) administration. Drawing from experimental data, we delve into its impact on key cellular processes, offering insights into its broader physiological implications beyond its recognized role in appetite suppression.

This compound (Lac-Phe), a metabolite synthesized from lactate and phenylalanine, has garnered significant attention for its ability to reduce food intake and body weight.[1][2] While its on-target effects on appetite regulation are a promising avenue for therapeutic development, a thorough understanding of its off-target effects is crucial for a comprehensive safety and efficacy profile. This guide synthesizes findings from key studies to illuminate the unintended consequences of elevated Lac-Phe levels on insulin signaling, inflammation, and mitochondrial respiration.

Disruption of Insulin Signaling

Experimental evidence indicates that supraphysiological concentrations of Lac-Phe can impair insulin signaling, particularly in skeletal muscle cells.[3][4] This disruption is a critical consideration, given the intricate link between metabolic health and insulin sensitivity.

Quantitative Data Summary: Effects of Lac-Phe on Insulin Signaling Pathway Proteins

Cell LineTreatmentProteinPhosphorylation SiteOutcomeReference
C2C12 Myotubes1 mM Lac-Phe (1 hr)AktSer473Significantly Reduced[3]
C2C12 Myotubes1 mM Lac-Phe (1 hr)GSK-3α/βSer21/9Significantly Reduced[3]
C2C12 Myotubes1 mM Lac-Phe (1 hr)mTORSer2448Significantly Reduced[3]
C2C12 Myotubes1 mM Lac-Phe (1 hr)p70S6KThr389Significantly Reduced[3]
C2C12 Myotubes1 mM Lac-Phe (1 hr)IRS-1Ser636/639Significantly Reduced[3]
C2C12 Myotubes0.5 mM Lac-Phe (1 hr)AktSer473Significantly Reduced[3]
HepG21 mM Lac-Phe (1 hr)AktSer473No Significant Change[3]
HepG21 mM Lac-Phe (1 hr)BADSer136Significantly Reduced[3]
HepG21 mM Lac-Phe (1 hr)S6RPSer235/236Significantly Reduced[3]

This table summarizes the observed effects of Lac-Phe on the phosphorylation status of key proteins in the insulin signaling cascade. A reduction in phosphorylation at these sites is indicative of impaired pathway activation.

In contrast to Lac-Phe, its constituent molecules, lactate and phenylalanine, did not produce the same significant inhibitory effects on insulin signaling in C2C12 myotubes at a concentration of 0.5 mM, highlighting the unique activity of the conjugated molecule.[3]

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling Cascade Insulin Insulin IR Insulin Receptor Insulin->IR IRS-1 IRS-1 IR->IRS-1 PI3K PI3K IRS-1->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt GSK-3β GSK-3β Akt->GSK-3β mTORC1 mTORC1 Akt->mTORC1 GLUT4 GLUT4 Akt->GLUT4 promotes translocation p70S6K p70S6K mTORC1->p70S6K Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake LacPhe This compound LacPhe->IRS-1 LacPhe->Akt inhibits LacPhe->mTORC1 inhibits LacPhe->p70S6K inhibits

Caption: Insulin signaling pathway and points of inhibition by Lac-Phe.

Induction of Pro-inflammatory Cytokines

Beyond its effects on insulin signaling, Lac-Phe has been shown to promote an inflammatory response in skeletal muscle cells, characterized by the increased secretion of pro-inflammatory cytokines.

Quantitative Data Summary: Effects of Lac-Phe on Cytokine Secretion in C2C12 Myotubes

CytokineTreatmentOutcomeReference
TNF-α1 mM Lac-Phe (24 hr)Significantly Increased Secretion[3]
IL-61 mM Lac-Phe (24 hr)Significantly Increased Secretion[3]
IL-1β1 mM Lac-Phe (24 hr)No Significant Change[3]

This table illustrates the pro-inflammatory effect of Lac-Phe in C2C12 skeletal muscle cells, as evidenced by the increased secretion of key inflammatory mediators.

The pro-inflammatory effects of Lac-Phe appear to be cell-type specific, as the same treatment did not significantly increase cytokine secretion in HepG2 liver cells.[3]

Inflammation_Workflow LacPhe This compound C2C12 C2C12 Myotubes LacPhe->C2C12 NFkB NF-κB Signaling C2C12->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces secretion of Inflammation Inflammation Cytokines->Inflammation

Caption: Lac-Phe induced pro-inflammatory cytokine secretion workflow.

Impairment of Mitochondrial Respiration

The administration of Lac-Phe has also been demonstrated to impair mitochondrial function, specifically by decreasing the oxygen consumption rate (OCR) in liver cells and synaptosomes.[3][4]

Quantitative Data Summary: Effects of Lac-Phe on Oxygen Consumption Rate (OCR)

Cell/Tissue TypeTreatmentOCR ParameterOutcomeReference
HepG2 Cells1, 2, 4 mM Lac-PheBasal RespirationDose-dependent Decrease[3]
Rat Brain Synaptosomes1, 3 mM Lac-PheBasal RespirationDose-dependent Decrease[4]
C2C12 Myotubes1, 2, 4 mM Lac-PheBasal RespirationNo Significant Change[3]

This table highlights the inhibitory effect of Lac-Phe on mitochondrial respiration in a cell-type-specific manner.

Notably, Lac-Phe did not directly inhibit the mitochondrial electron transport chain in isolated mitochondria, suggesting its effect is upstream of oxidative phosphorylation.[4]

Mitochondrial_Respiration cluster_cell HepG2 Cell / Synaptosome LacPhe This compound Upstream_Metabolism Upstream Metabolism LacPhe->Upstream_Metabolism inhibits Mitochondrion Mitochondrion Upstream_Metabolism->Mitochondrion fuels OCR Oxygen Consumption Rate (OCR) Mitochondrion->OCR determines

Caption: Lac-Phe impairs mitochondrial respiration upstream of the ETC.

Comparison with Other Anorexigenic Agents

While direct comparative studies on the off-target effects of Lac-Phe versus other appetite suppressants are limited, some inferences can be drawn.

  • GLP-1 Receptor Agonists: There is speculation that the weight-loss effects of GLP-1 receptor agonists might be partially dependent on Lac-Phe.[5][6] However, it has also been shown that mice lacking the ability to produce Lac-Phe (CNDP2-KO mice) remain fully sensitive to the anorexigenic effects of GLP-1 receptor agonists, suggesting distinct mechanisms of action.[5]

  • GDF15: Similar to GLP-1 agonists, CNDP2-KO mice are also fully responsive to the appetite-suppressing effects of recombinant GDF15.[5] This indicates that Lac-Phe and GDF15 likely act through independent pathways to regulate feeding behavior.

Further research is needed to directly compare the off-target profiles of Lac-Phe with these and other anorexigenic agents to better understand their relative safety and therapeutic potential.

Experimental Protocols

Insulin Signaling and Cytokine Secretion Assays [3]

  • Cell Culture: Differentiated C2C12 myotubes and HepG2 cells were used.

  • Treatment: Cells were starved for 2 hours and then treated for 1 hour with 0.5 mM or 1 mM of Lac-Phe, lactate, or phenylalanine. For insulin stimulation, 100 nM insulin was added for the last 10 minutes of treatment. For cytokine analysis, cells were treated for 24 hours with 1 mM of the respective metabolites in the presence of 100 nM insulin.

  • Analysis: Phosphorylation of insulin signaling proteins was assessed by Western blotting. Secreted cytokines in the culture media were measured using a multiplex assay.

Mitochondrial Respiration Assay [3][4]

  • Sample Preparation: HepG2 cells, differentiated C2C12 cells, or isolated rat brain synaptosomes were used.

  • Instrumentation: High-resolution respirometry was performed using an Oxygraph-2k.

  • Protocol: Basal oxygen consumption rates were measured, followed by titration of Lac-Phe (1, 2, and 4 mM) or its precursors.

Conclusion

While this compound holds promise as a therapeutic agent for obesity and related metabolic disorders, this guide highlights significant off-target effects that warrant careful consideration. Its potential to disrupt insulin signaling, promote inflammation, and impair mitochondrial respiration underscores the importance of a thorough preclinical evaluation. Future studies should focus on elucidating the precise molecular mechanisms underlying these off-target effects and conducting direct comparative analyses with other anorexigenic compounds to inform the development of safe and effective therapies.

References

Cross-Species Comparison of N-lactoyl-phenylalanine (Lac-Phe) Regulation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the biosynthesis, physiological effects, and therapeutic potential of the exercise-induced metabolite, N-lactoyl-phenylalanine (Lac-Phe), across various species. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways to facilitate a deeper understanding of Lac-Phe's regulatory mechanisms.

Introduction to this compound (Lac-Phe)

This compound (Lac-Phe) is a recently identified signaling metabolite that is produced endogenously in mammals.[1] It is synthesized from the amino acid L-phenylalanine and the metabolic byproduct of strenuous exercise, lactate.[2][3] The discovery of Lac-Phe has garnered significant attention due to its role as a molecular transducer of the benefits of physical activity, particularly in the regulation of appetite and energy balance.[4][5] This guide provides a comparative analysis of Lac-Phe regulation across different species, with a focus on the data relevant to researchers in metabolic diseases and drug development.

Biosynthesis and Regulation

The primary enzyme responsible for the synthesis of Lac-Phe is Carnosine Dipeptidase 2 (CNDP2), a cytosolic enzyme that catalyzes the condensation of lactate and phenylalanine.[4][6] This process is understood to be a form of reverse proteolysis.[7]

Key Regulatory Factors:
  • Exercise: Intense physical activity is the most potent stimulus for Lac-Phe production.[8][9] During vigorous exercise, increased anaerobic glycolysis in muscle tissue leads to a surplus of lactate, which then becomes available for CNDP2-mediated synthesis of Lac-Phe.[10] The intensity of the exercise correlates with the magnitude of the increase in circulating Lac-Phe.[9]

  • Metformin: The widely prescribed anti-diabetic medication, metformin, has been shown to be a powerful pharmacological inducer of Lac-Phe.[5][10][11] Metformin increases intracellular lactate levels by inhibiting mitochondrial complex I, thereby driving Lac-Phe synthesis.[5][11]

  • Dietary Intake: Post-meal increases in Lac-Phe have been observed, suggesting a role for nutrient availability in its regulation.[6][12]

  • Disease States: Elevated levels of Lac-Phe have been reported in pathological conditions such as phenylketonuria (PKU), mitochondrial diseases, and sepsis.[1][6][12]

Tissue Distribution of CNDP2:

CNDP2 is ubiquitously expressed, with the highest levels found in:

  • Immune cells (macrophages, monocytes)[7][10]

  • Epithelial cells (gut, kidney)[6][11]

  • Mesenchymal stem cells[4]

The widespread distribution of CNDP2 suggests that Lac-Phe can be produced in and signal to a variety of tissues.

Comparative Quantitative Data

The following tables summarize the quantitative data on Lac-Phe levels and its effects across different species and conditions.

Table 1: Circulating Lac-Phe Levels in Response to Exercise

SpeciesConditionFold Increase in Lac-Phe (approx.)Reference
Human Post-sprint exerciseHigh[8][9]
Post-endurance exerciseModerate[8]
Post-resistance exerciseModerate[8]
Mouse Post-treadmill runningHigh[2][4]
Racehorse Post-raceHigh[4]

Table 2: Effects of Exogenous Lac-Phe Administration in Mice

ParameterModelDosageEffectReference
Food Intake Diet-induced obese miceHigh dose~50% reduction over 12 hours[2]
Body Weight Diet-induced obese miceChronic administration (10 days)Reduction[2]
Adiposity Diet-induced obese miceChronic administrationReduction (loss of body fat)[2]
Glucose Homeostasis Diet-induced obese miceChronic administrationImprovement[2][6]

Signaling Pathways and Experimental Workflows

To visually represent the key processes involved in Lac-Phe regulation, the following diagrams have been generated using Graphviz.

LacPhe_Biosynthesis_and_Action cluster_synthesis Biosynthesis cluster_stimuli Inducers cluster_effects Physiological Effects Lactate Lactate CNDP2 CNDP2 (Enzyme) Lactate->CNDP2 Phenylalanine Phenylalanine Phenylalanine->CNDP2 LacPhe_produced This compound (Lac-Phe) CNDP2->LacPhe_produced Appetite Appetite Suppression LacPhe_produced->Appetite Exercise Vigorous Exercise Exercise->Lactate Metformin Metformin Metformin->Lactate Feeding Feeding Feeding->Phenylalanine Weight Weight Loss Appetite->Weight Glucose Improved Glucose Homeostasis Weight->Glucose

Caption: Biosynthesis and physiological effects of this compound (Lac-Phe).

Experimental_Workflow cluster_animal_model Animal Model cluster_intervention Intervention cluster_measurements Measurements cluster_analysis Analysis Mouse Diet-Induced Obese Mice Injection Intraperitoneal Injection of Lac-Phe or Vehicle Mouse->Injection FoodIntake Food Intake Monitoring Injection->FoodIntake BodyWeight Body Weight Measurement Injection->BodyWeight Metabolic Metabolic Phenotyping (e.g., Glucose Tolerance Test) Injection->Metabolic Comparison Comparison between Lac-Phe and Vehicle Groups FoodIntake->Comparison BodyWeight->Comparison Metabolic->Comparison

References

Independent Validation of N-lactoyl-phenylalanine's Role in Appetite Suppression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published findings on N-lactoyl-phenylalanine (Lac-Phe) and its role in appetite regulation. It includes a summary of independent validation studies, detailed experimental protocols, and a comparison with alternative appetite-suppressing pathways, supported by experimental data.

Executive Summary

This compound (Lac-Phe) is a signaling metabolite that has garnered significant attention for its role in suppressing appetite. Originally identified as a molecule induced by strenuous exercise, subsequent independent research has validated its anorexigenic effects and explored its mechanism of action. This guide summarizes the key findings from foundational and independent validation studies, provides detailed experimental methodologies, and compares Lac-Phe to other appetite-regulating molecules.

Comparative Data on this compound's Effects

The following tables summarize quantitative data from key studies on the effects of this compound on food intake and body weight in diet-induced obese (DIO) mice.

Table 1: Effect of Intraperitoneal (IP) this compound Administration on Food Intake in DIO Mice

StudyDosage of Lac-Phe (IP)Duration of TreatmentReduction in Food IntakeAnimal ModelReference
Li et al. (2022)50 mg/kg/day12 hours~50%Diet-induced obese
Independent Validation 150 mg/kg24 hoursSignificant reductionChow-fed lean mice
Independent Validation 250 mg/kg/day10 daysReduced cumulative intakeDiet-induced obese

Table 2: Effect of Chronic this compound Administration on Body Weight in DIO Mice

StudyDosage of Lac-Phe (IP)Duration of TreatmentChange in Body WeightKey OutcomeReference
Li et al. (2022)50 mg/kg/day10 daysReducedDecreased adiposity and improved glucose homeostasis
Independent ValidationNot specifiedNot specifiedNot specifiedGenetic ablation of Lac-Phe biosynthesis increases obesity following exercise

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the validation of this compound's function.

Chemical Synthesis of this compound

A common method for synthesizing N-l-lactoyl-Phe for research purposes involves a heating preparation method.

  • Reactants and Molar Ratios: L-phenylalanine (Phe), L-lactate, Calcium Oxide (CaO), and water at molar ratios of 1:8:0.3:9.

  • Procedure:

    • Combine the reactants in a sealed vessel.

    • Heat the mixture at 100°C for 3 hours.

    • Monitor the reaction for the formation of N-l-lactoyl-Phe.

    • Purify the product using standard chromatographic techniques.

  • Expected Yield: This method has been reported to achieve a yield of approximately 58.0% ± 0.7%.

In Vivo Administration and Food Intake Monitoring in Mice
  • Animal Model: Diet-induced obese (DIO) mice are a commonly used model.

  • This compound Preparation: Dissolve synthesized and purified Lac-Phe in a sterile vehicle solution suitable for intraperitoneal injection.

  • Administration:

    • Administer a single daily intraperitoneal (IP) injection of Lac-Phe at a dosage of 50 mg/kg. Note that oral administration has been shown to be ineffective, likely due to the hydrolysis of the peptide bond in the digestive tract.

    • A control group should receive IP injections of the vehicle solution.

  • Food Intake Monitoring:

    • House mice individually to allow for accurate measurement of food consumption.

    • Provide a pre-weighed amount of standard chow or high-fat diet.

    • Measure the remaining food at regular intervals (e.g., every 12 or 24 hours) to determine the amount consumed.

    • Ensure consistent timing of measurements and injections.

Evaluation of CNDP2's Role in Lac-Phe Synthesis

To validate the role of the enzyme Carnosine Dipeptidase 2 (CNDP2) in Lac-Phe synthesis, studies have utilized CNDP2-knockout (KO) mice.

  • Experimental Groups:

    • Wild-type (WT) mice.

    • CNDP2-KO mice.

  • Procedure:

    • Subject both groups to stimuli known to increase Lac-Phe levels, such as intense exercise.

    • Collect blood plasma samples before and after the stimulus.

    • Quantify plasma Lac-Phe levels using mass spectrometry.

  • Expected Outcome: CNDP2-KO mice are expected to show significantly reduced or abolished exercise-induced increases in plasma Lac-Phe compared to WT mice.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Appetite Regulation

The anorexigenic effect of Lac-Phe is mediated through its action on specific neurons in the hypothalamus. It directly inhibits the orexigenic (appetite-stimulating) Agouti-related protein (AgRP) neurons. This inhibition is thought to occur through the activation of ATP-sensitive potassium (KATP) channels.

Lac_Phe_Signaling cluster_exercise Exercise/Metformin cluster_synthesis Synthesis cluster_brain Hypothalamus Exercise Intense Exercise Lactate Lactate Exercise->Lactate Metformin Metformin Metformin->Lactate CNDP2 CNDP2 Enzyme Lactate->CNDP2 Phenylalanine Phenylalanine Phenylalanine->CNDP2 LacPhe This compound (Lac-Phe) CNDP2->LacPhe AgRP_Neuron AgRP Neuron (Appetite Stimulating) LacPhe->AgRP_Neuron Inhibits KATP_Channel KATP Channel AgRP_Neuron->KATP_Channel Activates Appetite_Suppression Appetite Suppression KATP_Channel->Appetite_Suppression

Caption: this compound synthesis and signaling pathway for appetite suppression.

Experimental Workflow for Validating Lac-Phe's Anorexigenic Effect

The following diagram illustrates a typical experimental workflow to validate the appetite-suppressing effects of this compound in a mouse model.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_measurement Data Collection cluster_analysis Analysis Animal_Model Diet-Induced Obese Mice Grouping Randomly assign to Control and Treatment groups Animal_Model->Grouping Control_Injection IP Injection of Vehicle Grouping->Control_Injection LacPhe_Injection IP Injection of Lac-Phe (50 mg/kg) Grouping->LacPhe_Injection Food_Intake Measure Food Intake (daily) Control_Injection->Food_Intake Body_Weight Measure Body Weight (daily) Control_Injection->Body_Weight LacPhe_Injection->Food_Intake LacPhe_Injection->Body_Weight Data_Analysis Statistical Analysis of Food Intake and Body Weight Food_Intake->Data_Analysis Body_Weight->Data_Analysis Conclusion Determine Effect of Lac-Phe on Appetite and Obesity Data_Analysis->Conclusion

Caption: Experimental workflow for in vivo validation of this compound's effects.

Comparison with Alternative Appetite-Suppressing Molecules

While Lac-Phe presents a promising avenue for appetite regulation, other molecules and pathways also play crucial roles. This section compares Lac-Phe with two other significant appetite suppressants: Growth Differentiation Factor 15 (GDF15) and Glucagon-Like Peptide-1 (GLP-1) receptor agonists.

Table 3: Comparison of Appetite-Suppressing Molecules

FeatureThis compound (Lac-Phe)Growth Differentiation Factor 15 (GDF15)GLP-1 Receptor Agonists (e.g., Semaglutide)
Primary Stimulus Intense exercise, MetforminCellular stress, exerciseFood intake (endogenous GLP-1)
Mechanism of Action Inhibits hypothalamic AgRP neuronsActs on brainstem neurons expressing the GFRAL receptorActivates GLP-1 receptors in the brain, promoting satiety
Primary Site of Action HypothalamusBrainstem (Area Postrema)Hypothalamus and other brain regions
Key Signaling Pathway Inhibition of orexigenic neuronsGFRAL-Ret signaling pathwayGLP-1 receptor signaling cascade
Clinical Relevance Potential therapeutic target for obesity and metabolic diseasesBeing investigated as a therapeutic target for cachexia and obesityApproved and widely used for the treatment of type 2 diabetes and obesity
Alternative Signaling Pathways

The following diagrams illustrate the signaling pathways for GDF15 and GLP-1 receptor agonists.

GDF15_Signaling cluster_stimulus Stimulus cluster_molecule Molecule cluster_brainstem Brainstem Stress Cellular Stress GDF15 GDF15 Stress->GDF15 GFRAL_Receptor GFRAL Receptor GDF15->GFRAL_Receptor Binds to Appetite_Suppression Appetite Suppression GFRAL_Receptor->Appetite_Suppression

Caption: GDF15 signaling pathway for appetite suppression.

GLP1_Signaling cluster_stimulus Stimulus cluster_molecule Molecule cluster_brain Brain Food_Intake Food Intake GLP1_Agonist GLP-1 Receptor Agonist Food_Intake->GLP1_Agonist (Endogenous release) GLP1_Receptor GLP-1 Receptor GLP1_Agonist->GLP1_Receptor Activates Satiety_Signal Satiety Signal GLP1_Receptor->Satiety_Signal

Caption: GLP-1 receptor agonist signaling pathway for appetite suppression.

Conclusion

Independent research has consistently validated the initial findings that this compound is an exercise- and metformin-induced metabolite that suppresses appetite. The mechanism of action, involving the inhibition of hypothalamic AgRP neurons, is becoming clearer. While Lac-Phe holds therapeutic promise, further research is needed to fully elucidate its signaling pathway and long-term effects. Comparison with alternative appetite-suppressing molecules like GDF15 and GLP-1 receptor agonists highlights the complexity of appetite regulation and offers different therapeutic avenues for addressing obesity and metabolic diseases.

Structure-Activity Relationship of N-lactoyl-phenylalanine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-lactoyl-phenylalanine (Lac-Phe), an endogenous metabolite that increases in circulation after strenuous exercise, has emerged as a promising target for the development of therapeutics aimed at appetite suppression and the management of metabolic diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, supported by available data and detailed experimental methodologies.

Comparative Analysis of this compound Analogs

Recent advancements in the exploration of this compound analogs have been significantly driven by research in the patent literature. Notably, patent application WO2025072489A2 discloses a series of this compound analogs with demonstrated appetite suppressant activity. While the complete quantitative dataset from this patent is not publicly available, the disclosed information provides valuable insights into the structural modifications that influence biological activity.

The core structure of this compound consists of a lactate moiety amide-linked to a phenylalanine residue. SAR studies in this field generally focus on modifications to three key regions: the lactate moiety, the phenylalanine aromatic ring, and the amino acid backbone.

Table 1: Structure-Activity Relationship Summary of this compound Analogs (Qualitative)

Modification RegionGeneral Structural ChangesImpact on Appetite Suppressant Activity
Lactate Moiety Substitution of the hydroxyl group, esterification, replacement with bioisosteres.Alterations can modulate potency and pharmacokinetic properties. The hydroxyl group is often critical for activity.
Phenylalanine Ring Introduction of various substituents (e.g., halogens, alkyl groups, methoxy groups) at different positions (ortho, meta, para).Substitutions can significantly impact activity, likely through influencing binding to the target protein. The nature and position of the substituent are key determinants of potency.
Amino Acid Backbone Modification of the carboxylic acid (e.g., esterification, amidation), replacement of phenylalanine with other natural or unnatural amino acids.The free carboxylic acid is often important for activity. Replacing phenylalanine with other amino acids can lead to a decrease in activity, highlighting the importance of the phenyl group for target engagement.

Note: This table is a qualitative summary based on general principles of medicinal chemistry and information from patent literature. Quantitative data (e.g., IC50, EC50) for specific analogs is not publicly available in the reviewed literature.

Experimental Protocols

The evaluation of this compound analogs typically involves a combination of in vitro enzymatic assays and in vivo behavioral studies.

In Vitro CNDP2 Enzyme Inhibition Assay

This assay is crucial for identifying analogs that can modulate the synthesis of this compound by targeting its biosynthetic enzyme, carnosine dipeptidase 2 (CNDP2).

Objective: To determine the inhibitory potential of test compounds against CNDP2.

Materials:

  • Recombinant human CNDP2 enzyme

  • Substrate: L-Carnosine or a specific dipeptide substrate for CNDP2

  • Test compounds (this compound analogs)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Detection reagent (e.g., a fluorescent probe that reacts with the product of the enzymatic reaction)

  • 96-well microplates

  • Plate reader

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the CNDP2 enzyme.

  • Incubate the mixture for a predetermined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the reaction progress by measuring the signal (e.g., fluorescence) at regular intervals using a plate reader.

  • Calculate the initial reaction rates for each concentration of the test compound.

  • Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Appetite Suppression Assay in Mice

This assay assesses the in vivo efficacy of this compound analogs in reducing food intake.

Objective: To evaluate the effect of test compounds on food consumption in a mouse model of diet-induced obesity (DIO).

Animals:

  • Male C57BL/6J mice, rendered obese by feeding a high-fat diet for a specified period (e.g., 12-16 weeks).

Materials:

  • Test compounds (this compound analogs) formulated in a suitable vehicle for administration (e.g., saline for intraperitoneal injection).

  • Standard high-fat diet.

  • Metabolic cages equipped for monitoring food intake.

Procedure:

  • Acclimatize the DIO mice to single housing in metabolic cages.

  • Administer the test compound or vehicle to the mice via the chosen route of administration (e.g., intraperitoneal injection).

  • Immediately after administration, provide the mice with a pre-weighed amount of the high-fat diet.

  • Monitor and record food intake at regular intervals (e.g., 1, 2, 4, 8, 12, and 24 hours) by weighing the remaining food.

  • Calculate the cumulative food intake for each treatment group.

  • Analyze the data to determine if the test compounds significantly reduce food intake compared to the vehicle control group.

Visualizations

Signaling Pathway of this compound in Appetite Suppression

cluster_0 Periphery cluster_1 Central Nervous System Strenuous Exercise Strenuous Exercise Lactate Lactate Strenuous Exercise->Lactate CNDP2 CNDP2 Lactate->CNDP2 Phenylalanine Phenylalanine Phenylalanine->CNDP2 Lac-Phe Lac-Phe CNDP2->Lac-Phe Lac-Phe_CNS Lac-Phe Lac-Phe->Lac-Phe_CNS Crosses BBB Blood-Brain Barrier Blood-Brain Barrier AgRP Neurons AgRP Neurons Appetite Suppression Appetite Suppression AgRP Neurons->Appetite Suppression Negative Regulation KATP Channels KATP Channels KATP Channels->AgRP Neurons Inhibition Lac-Phe_CNS->KATP Channels

Caption: Signaling pathway of Lac-Phe in appetite regulation.

Experimental Workflow for SAR Studies of this compound Analogs

Start Start Analog_Design Analog Design & Synthesis Start->Analog_Design In_Vitro_Screening In Vitro Screening (CNDP2 Inhibition Assay) Analog_Design->In_Vitro_Screening Active_Analogs Active Analogs? In_Vitro_Screening->Active_Analogs In_Vivo_Testing In Vivo Testing (Appetite Suppression in DIO Mice) Active_Analogs->In_Vivo_Testing Yes Inactive Inactive Active_Analogs->Inactive No Efficacious_Analogs Efficacious? In_Vivo_Testing->Efficacious_Analogs Lead_Optimization Lead Optimization Efficacious_Analogs->Lead_Optimization Yes Not_Efficacious Not Efficacious Efficacious_Analogs->Not_Efficacious No Lead_Optimization->Analog_Design End End Lead_Optimization->End

Caption: Workflow for SAR studies of Lac-Phe analogs.

Safety Operating Guide

Proper Disposal of N-lactoyl-phenylalanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of N-lactoyl-phenylalanine, a signaling metabolite involved in appetite suppression. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Hazard Profile and Safety Considerations

This compound is classified with the following hazards:

  • Causes skin irritation (H315)[1][2][3]

  • Causes serious eye irritation (H319)[1][2][3]

  • May cause respiratory irritation (H335)[1][2][3]

While it is generally considered non-hazardous for transport, it is designated as Water Hazard Class 1 (slightly hazardous for water)[1][3][4]. Therefore, proper disposal is necessary to mitigate any potential environmental impact.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Safety goggles or face shield

  • Chemical-resistant gloves

  • Laboratory coat

Step-by-Step Disposal Procedures

The primary directive for the disposal of this compound is to adhere to all federal, state, and local regulations[1][3][4]. The following steps provide a general framework for its proper disposal:

  • Consult Institutional Guidelines: Before proceeding, review your institution's specific chemical hygiene plan and waste disposal protocols. Your Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste.

  • Waste Identification and Segregation:

    • Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for non-hazardous or laboratory chemical waste, in accordance with your institution's policies.

    • Liquid Waste (Solutions):

      • Solutions of this compound in organic solvents (e.g., ethanol, DMSO, dimethyl formamide) should be collected in a designated, labeled hazardous waste container for flammable liquids[5]. Do not mix with other incompatible waste streams.

      • Aqueous solutions should be collected in a separate, labeled container for aqueous chemical waste. Due to its slight water hazard classification, avoid disposing of this compound solutions down the drain unless explicitly permitted by your local regulations and institutional EHS department[1].

  • Decontamination of Empty Containers and Labware:

    • Thoroughly rinse empty containers that held this compound with an appropriate solvent (e.g., ethanol or another suitable solvent in which it is soluble) three times.

    • Collect the rinseate as hazardous waste.

    • Once decontaminated, the container can typically be disposed of as regular laboratory glass or plastic waste. Consult your institutional guidelines for confirmation.

  • Spill Management and Cleanup:

    • In the event of a spill, wear appropriate PPE.

    • For solid spills, carefully sweep the material to avoid generating dust and place it in a labeled waste container.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial absorbent pads).

    • Place the contaminated absorbent material into a sealed, labeled waste container for disposal.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Waste Pickup and Disposal:

    • Store the labeled waste containers in a designated satellite accumulation area.

    • Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.

Quantitative Data Summary

PropertyValueSource
GHS Hazard CodesH315, H319, H335[1][2][3]
Transport ClassificationNon-hazardous[1][3][4]
Water Hazard Class1 (Slightly hazardous)[1]
FormSolid[5]
Solubility in Ethanol~20 mg/mL[5]
Solubility in DMSO~14 mg/mL[5]
Solubility in Dimethyl Formamide~25 mg/mL[5]
Solubility in PBS (pH 7.2)~0.30 mg/mL[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste consult_ehs Consult Institutional EHS Guidelines and Local Regulations start->consult_ehs identify_form Identify Waste Form consult_ehs->identify_form solid_waste Solid (Unused/Expired) identify_form->solid_waste Solid liquid_waste Liquid (Solution) identify_form->liquid_waste Liquid contaminated_materials Contaminated Materials (PPE, Absorbents) identify_form->contaminated_materials Contaminated collect_solid Collect in Labeled Container for Chemical Waste solid_waste->collect_solid identify_solvent Identify Solvent liquid_waste->identify_solvent collect_contaminated Collect in Labeled Container for Solid Waste contaminated_materials->collect_contaminated store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste organic_solvent Organic Solvent identify_solvent->organic_solvent Organic aqueous_solvent Aqueous Buffer identify_solvent->aqueous_solvent Aqueous collect_organic Collect in Labeled Hazardous Waste Container (Flammable Liquids) organic_solvent->collect_organic collect_aqueous Collect in Labeled Aqueous Waste Container aqueous_solvent->collect_aqueous collect_organic->store_waste collect_aqueous->store_waste collect_contaminated->store_waste ehs_pickup Arrange for Pickup by EHS or Licensed Contractor store_waste->ehs_pickup end End: Proper Disposal ehs_pickup->end

This compound Disposal Workflow

References

Essential Safety and Logistics for Handling N-Lactoyl-Phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of N-lactoyl-phenylalanine, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection. The following table summarizes the recommended PPE.[1][2][3]

PPE CategoryItemSpecifications & Remarks
Eye Protection Safety GogglesMust be equipped with side-shields to protect against splashes.[4] For handling highly reactive or hot chemicals, a face shield worn over goggles is recommended.[5]
Hand Protection Protective GlovesDisposable nitrile gloves are the minimum requirement for incidental contact.[1] For prolonged contact or when handling solutions, consider double-gloving or using more robust gloves. Always wash hands after removing gloves.
Body Protection Impervious ClothingA lab coat is essential to protect personal clothing from contamination.[2][4] For larger quantities or increased splash risk, a full-sleeved apron or chemical-resistant suit may be necessary.[6] Clothing worn in the lab should cover the entire leg; avoid synthetic fibers when working with flammable substances.[5]
Respiratory Protection Suitable RespiratorA respirator may be required if there is a risk of inhaling dust or aerosols, especially in poorly ventilated areas.[4] The need for respiratory protection should be determined by a workplace hazard assessment.[3]

Operational Plan: Handling and Storage

Handling:

  • Avoid contact with eyes, skin, and clothing.[3][7]

  • Minimize dust and aerosol formation.[4]

  • Use in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Wash hands thoroughly after handling.[7]

Storage:

  • Store in a cool, dry, well-ventilated area.[3]

  • Keep the container tightly closed when not in use.[3]

  • Recommended storage temperature is between 2-8°C or at -20°C for long-term stability.[7]

Experimental Protocol: Preparation of a Stock Solution

This compound is a solid that can be dissolved in various organic solvents or aqueous buffers for experimental use.[7] The following is a general protocol for preparing a stock solution.

Materials:

  • This compound (solid)

  • Solvent of choice (e.g., DMSO, ethanol, PBS)

  • Inert gas (e.g., nitrogen or argon)

  • Appropriate glassware (e.g., vial, beaker)

  • Pipettes and tips

  • Vortex mixer or sonicator

Procedure:

  • Weigh the desired amount of this compound solid in a suitable container.

  • Add the desired volume of the solvent of choice. This compound is soluble in ethanol (~20 mg/ml), DMSO (~14 mg/ml), dimethyl formamide (~25 mg/ml), and PBS (pH 7.2) (~0.30 mg/ml).[7]

  • Purge the container with an inert gas to prevent degradation.[7]

  • Cap the container tightly and vortex or sonicate until the solid is completely dissolved.

  • For biological experiments, further dilutions into aqueous buffers or isotonic saline should be made.[7]

  • It is not recommended to store aqueous solutions for more than one day.[7]

G Experimental Workflow: this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps weigh Weigh this compound add_solvent Add Solvent weigh->add_solvent 1 purge Purge with Inert Gas add_solvent->purge 2 dissolve Vortex/Sonicate to Dissolve purge->dissolve 3 dilute Dilute for Experiments dissolve->dilute 4 store Store Appropriately dilute->store 5

Workflow for preparing this compound stock solution.

Disposal Plan

Spill Cleanup:

  • In case of a spill, wear appropriate PPE, including a self-contained breathing apparatus if necessary, and avoid dust formation.[6]

  • Absorb liquid spills with a non-combustible material like diatomite or universal binders.[4]

  • For solid spills, carefully sweep or scoop up the material to avoid creating dust.

  • Decontaminate the spill area and equipment by scrubbing with alcohol.[4]

  • Collect all contaminated materials in a sealed container for proper disposal.

Waste Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable country, federal, state, and local regulations.[4]

  • This substance is not classified as hazardous for transport.[4]

Biological Signaling Context

This compound is an exercise-inducible metabolite that has been shown to suppress appetite and impact metabolic signaling.[8][9][10] It is synthesized from lactate and phenylalanine by the enzyme CNDP2.[7][11] Studies have shown that it can disrupt the insulin signaling pathway by reducing the phosphorylation of key proteins like Akt and mTOR.[8]

G Simplified this compound Signaling Cascade cluster_synthesis Synthesis cluster_effect Cellular Effect Lactate Lactate CNDP2 CNDP2 Lactate->CNDP2 Phenylalanine L-Phenylalanine Phenylalanine->CNDP2 LacPhe This compound (Lac-Phe) CNDP2->LacPhe InsulinSignaling Insulin Signaling Pathway LacPhe->InsulinSignaling Inhibits Appetite Appetite Suppression LacPhe->Appetite Promotes Akt Akt Phosphorylation InsulinSignaling->Akt mTOR mTOR Phosphorylation InsulinSignaling->mTOR

Biosynthesis and primary effects of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-lactoyl-phenylalanine
Reactant of Route 2
Reactant of Route 2
N-lactoyl-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.